D-Biopterin
Description
Propriétés
IUPAC Name |
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36183-24-1, 13039-62-8, 22150-76-1 | |
| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Biopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | biopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
D-Biopterin Enantiomers: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrahydrobiopterin (B1682763) (BH4) is a critical enzymatic cofactor for a range of essential metabolic processes, including the synthesis of neurotransmitters and nitric oxide. The naturally occurring and biologically active form is the (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-erythro-BH4) enantiomer. However, the existence of other stereoisomers, collectively referred to as D-biopterin enantiomers, raises important questions regarding their biological activity, potential for enzyme inhibition, and overall impact on cellular function. This technical guide provides a comprehensive overview of the current scientific understanding of this compound enantiomers, focusing on their interaction with key pterin-dependent enzymes. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a resource for researchers in drug development and metabolic diseases.
Introduction to Biopterin (B10759762) Stereoisomers
Biopterin possesses two chiral centers at the C6 and C1' positions of its dihydroxypropyl side chain, giving rise to four possible stereoisomers: L-erythro, D-erythro, L-threo, and D-threo. The "L" and "D" designation refers to the configuration at the C1' position, while "erythro" and "threo" describe the relative configuration of the two hydroxyl groups on the side chain. The biologically active cofactor for mammalian enzymes is exclusively the L-erythro isomer.[1] this compound enantiomers, therefore, encompass the D-erythro, L-threo, and D-threo forms. While not the primary focus of most research, understanding the biological activity of these D-enantiomers is crucial for a complete picture of pterin (B48896) metabolism and for evaluating the purity and potential off-target effects of synthetic BH4 preparations.
Comparative Biological Activity of this compound Enantiomers
The biological activity of this compound enantiomers is best understood through their ability to act as cofactors or inhibitors for the key BH4-dependent enzymes: the aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase) and nitric oxide synthase.
Aromatic Amino Acid Hydroxylases
The aromatic amino acid hydroxylases are responsible for the rate-limiting steps in the synthesis of several key neurotransmitters. The natural cofactor for these enzymes is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin.[2]
Tyrosine hydroxylase (TH) catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine. A seminal study by Numata and colleagues (1975) provides the most detailed quantitative comparison of the four stereoisomers of tetrahydrobiopterin as cofactors for bovine adrenal tyrosine hydroxylase.[1]
The study revealed that the D-threo isomer of tetrahydrobiopterin exhibits cofactor activity remarkably similar to the natural L-erythro isomer. In contrast, the D-erythro and L-threo isomers showed significantly different and much lower cofactor activity.[1]
Table 1: Kinetic Parameters of Tetrahydrobiopterin Stereoisomers with Tyrosine Hydroxylase [1]
| Stereoisomer | Apparent Km (μM) | Relative Vmax (%) |
| L-erythro-BH4 | ~20 (at <100 μM)~150 (at >100 μM) | 100 |
| D-threo-BH4 | ~20 (at <100 μM)~150 (at >100 μM) | ~100 |
| D-erythro-BH4 | Constant | Low |
| L-threo-BH4 | Constant | Low |
Data extracted from Numata et al., 1975. The study noted a substrate inhibition pattern for L-erythro and D-threo isomers at concentrations above 100 μM.
Phenylalanine hydroxylase (PAH) is responsible for the conversion of phenylalanine to tyrosine, a critical step in phenylalanine metabolism. While direct comparative kinetic data for all four stereoisomers with PAH is limited, studies on synthetic analogues of tetrahydrobiopterin have shed light on the structural requirements for cofactor activity. These studies generally indicate a high degree of stereospecificity for the L-erythro isomer.
Nitric Oxide Synthase (NOS)
Nitric oxide synthase (NOS) enzymes utilize BH4 as a cofactor to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems. The binding of BH4 to NOS is essential for maintaining the coupled state of the enzyme, where it produces NO. In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide (B77818) instead. There is a lack of specific studies comparing the ability of this compound enantiomers to support NOS activity or act as inhibitors.
Signaling Pathways and Metabolic Roles
The primary role of biopterin is as a cofactor in enzymatic reactions. The established metabolic pathways are centered around the synthesis and regeneration of the active L-erythro-BH4.
The potential for this compound enantiomers to interfere with these pathways, either through direct interaction with the enzymes or by competing for binding sites, remains an area for further investigation.
Experimental Protocols
Assay for Tyrosine Hydroxylase Activity with Biopterin Stereoisomers
This protocol is adapted from the methodology described by Numata et al. (1975) for measuring tyrosine hydroxylase activity using different tetrahydrobiopterin stereoisomers.[1]
Materials:
-
Purified tyrosine hydroxylase
-
L-tyrosine
-
Stereoisomers of tetrahydrobiopterin (L-erythro, D-erythro, L-threo, D-threo)
-
Catalase
-
2-Mercaptoethanol
-
Sodium acetate (B1210297) buffer (pH 6.0)
-
Perchloric acid
-
Activated alumina (B75360)
-
Reagents for L-DOPA quantification (e.g., by HPLC with electrochemical detection)
Procedure:
-
Reaction Mixture Preparation: In a final volume of 200 µl, combine the following in a microcentrifuge tube:
-
Sodium acetate buffer (pH 6.0) to a final concentration of 200 mM.
-
Catalase to a final concentration of 2000 units.
-
2-Mercaptoethanol to a final concentration of 1.2 mM.
-
L-tyrosine at varying concentrations (e.g., 10-100 µM).
-
The specific stereoisomer of tetrahydrobiopterin at varying concentrations (e.g., 10-500 µM).
-
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified tyrosine hydroxylase.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding 50 µl of 2M perchloric acid.
-
L-DOPA Isolation:
-
Centrifuge the mixture to pellet precipitated protein.
-
Adjust the pH of the supernatant to ~8.5 with NaOH.
-
Add activated alumina to adsorb the catechol products (L-DOPA).
-
Wash the alumina with water.
-
Elute the L-DOPA with a small volume of dilute acid (e.g., 0.2 M acetic acid).
-
-
Quantification: Analyze the eluted L-DOPA using a suitable method, such as HPLC with electrochemical detection, to determine the amount of product formed.
-
Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation or other appropriate models.
Conclusion and Future Directions
The available evidence, though limited, suggests that the biological activity of this compound enantiomers is significantly lower than that of the natural L-erythro isomer for key mammalian enzymes, with the notable exception of D-threo-BH4's activity with tyrosine hydroxylase. This highlights the high degree of stereospecificity of pterin-dependent enzymes. A significant knowledge gap remains concerning the activity and inhibitory potential of this compound enantiomers with phenylalanine hydroxylase and nitric oxide synthase.
For researchers and drug development professionals, these findings underscore the importance of using enantiomerically pure L-erythro-BH4 in both research and therapeutic applications to ensure efficacy and avoid potential off-target effects or competitive inhibition by other stereoisomers.
Future research should focus on:
-
Comprehensive Kinetic Studies: Conducting detailed comparative kinetic analyses of all four tetrahydrobiopterin stereoisomers with purified human phenylalanine hydroxylase and the different isoforms of nitric oxide synthase.
-
Inhibitory Potential: Determining the inhibitory constants (Ki) of the this compound enantiomers for these enzymes.
-
Cellular and In Vivo Studies: Investigating the uptake, metabolism, and biological effects of this compound enantiomers in cellular models and in vivo to understand their physiological relevance.
A more complete understanding of the biological roles of this compound enantiomers will be invaluable for the development of safer and more effective therapies targeting pterin-dependent pathways.
References
The Pivotal Role of D-Biopterin in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-5,6,7,8-tetrahydrobiopterin (BH4), the biologically active form of D-Biopterin, is an indispensable cofactor for a select group of vitally important enzymes. Its functional significance extends from the synthesis of key neurotransmitters and the regulation of vascular tone to the modulation of the immune response and cellular proliferation. Dysregulation of BH4 metabolism is increasingly implicated in a wide array of pathologies, including neurodegenerative disorders, cardiovascular diseases, and certain types of cancer. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular processes, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of BH4-dependent pathways and the development of novel therapeutic strategies targeting this critical cofactor.
Core Functions of this compound (BH4) in Cellular Processes
This compound, in its reduced form tetrahydrobiopterin (B1682763) (BH4), functions as an essential cofactor for three main classes of enzymes: aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase.
Aromatic Amino Acid Hydroxylases: The Gateway to Neurotransmitter Synthesis
BH4 is a mandatory cofactor for the hydroxylation of aromatic amino acids, a rate-limiting step in the biosynthesis of several critical neurotransmitters.[1][2]
-
Phenylalanine Hydroxylase (PAH): In the liver, PAH catalyzes the conversion of phenylalanine to tyrosine.[1] A deficiency in PAH or BH4 leads to hyperphenylalaninemia and the neurotoxic condition phenylketonuria (PKU).[3]
-
Tyrosine Hydroxylase (TH): TH mediates the conversion of tyrosine to L-DOPA, the precursor to the catecholamines dopamine (B1211576), norepinephrine, and epinephrine.[4] This process is fundamental for motor control, mood regulation, and the 'fight-or-flight' response.
-
Tryptophan Hydroxylase (TPH): TPH is responsible for the synthesis of 5-hydroxytryptophan (B29612) from tryptophan, the initial and rate-limiting step in the biosynthesis of serotonin (B10506) and melatonin (B1676174).[4] Serotonin plays a crucial role in mood, sleep, and appetite, while melatonin regulates the circadian rhythm.
Nitric Oxide Synthases: Regulators of Vascular Tone and Cellular Signaling
BH4 is an absolute requirement for the activity of all three isoforms of nitric oxide synthase (NOS), which catalyze the production of nitric oxide (NO) from L-arginine.[5] NO is a pleiotropic signaling molecule with diverse physiological roles.
-
Endothelial NOS (eNOS): Primarily found in endothelial cells, eNOS-derived NO is a potent vasodilator, crucial for regulating blood pressure and blood flow.[5] It also possesses anti-inflammatory, anti-proliferative, and anti-thrombotic properties.
-
Neuronal NOS (nNOS): Expressed in neuronal tissue, nNOS-derived NO functions as a neurotransmitter, playing a role in synaptic plasticity, learning, and memory.[5]
-
Inducible NOS (iNOS): Typically expressed in immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO that contribute to the host's defense against pathogens.
A critical aspect of the BH4-NOS interaction is the concept of "eNOS uncoupling." In a state of BH4 deficiency, eNOS becomes "uncoupled" and, instead of producing NO, generates superoxide (B77818) radicals (O₂⁻), a highly reactive oxygen species.[1][5] This switch from a protective to a detrimental function contributes significantly to endothelial dysfunction and the pathogenesis of cardiovascular diseases.
Alkylglycerol Monooxygenase: A Role in Lipid Metabolism
BH4 also serves as a cofactor for alkylglycerol monooxygenase (AGMO), an enzyme involved in the catabolism of ether lipids. While less studied than its role in neurotransmitter and NO synthesis, this function highlights the diverse metabolic pathways influenced by BH4.
This compound Biosynthesis and Recycling
The cellular concentration of BH4 is tightly regulated through a combination of de novo synthesis, a salvage pathway, and a recycling pathway.
De Novo Biosynthesis Pathway
The de novo synthesis of BH4 begins with guanosine (B1672433) triphosphate (GTP) and involves three key enzymatic steps:
-
GTP cyclohydrolase I (GCH1): The rate-limiting enzyme in the pathway, GCH1 converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate.[3]
-
6-Pyruvoyl-tetrahydropterin synthase (PTPS): PTPS converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.
-
Sepiapterin reductase (SR): SR catalyzes the final two reduction steps to produce BH4.
Recycling and Salvage Pathways
During the hydroxylation of aromatic amino acids, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway, mediated by dihydropteridine reductase (DHPR) , rapidly reduces qBH2 back to BH4.
In instances of BH4 oxidation due to oxidative stress, 7,8-dihydrobiopterin (BH2) is formed. The salvage pathway, primarily through the action of dihydrofolate reductase (DHFR) , can reduce BH2 back to BH4, thus replenishing the cellular pool of this vital cofactor.[1]
Caption: Biosynthesis and recycling pathways of tetrahydrobiopterin (BH4).
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to the function of this compound in cellular processes.
Table 1: Intracellular Concentrations of Tetrahydrobiopterin (BH4)
| Cell/Tissue Type | Species | BH4 Concentration (pmol/mg protein) | Reference(s) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Human | 1.54 ± 1.7 | [6] |
| Brain | Mouse | 14.8 - 18.1 | [7] |
| Aorta | Mouse | 32.5 - 49.0 | [7] |
| Liver | Mouse | - | [7] |
| Primary Neurons | - | - | [8] |
| Hepatocytes | - | - | [9] |
Table 2: Enzyme Kinetic Parameters for BH4-Dependent Enzymes
| Enzyme | Substrate | Km for BH4 (µM) | Vmax | Reference(s) |
| Phenylalanine Hydroxylase (PAH) | Phenylalanine | 2-3 | - | [4] |
| Phenylalanine Hydroxylase (truncated) | Phenylalanine | 65 | - | [10] |
| Tyrosine Hydroxylase (TH) | Tyrosine | ~11-24 | - | [11][12] |
| Nitric Oxide Synthase (NOS) | L-Arginine | 0.02-0.03 | - | [4] |
Table 3: Effects of BH4 Supplementation or Deficiency
| Experimental Model | Intervention | Measured Parameter | Quantitative Effect | Reference(s) |
| Dark-adapted rats | Intravitreal BH4 injection | DOPA accumulation in retina | Increased | [13] |
| BH4-deficient mice (infants) | BH4 administration | Brain dopamine levels | Persistently elevated | [14] |
| BH4-deficient mice (infants) | BH4 administration | Brain TH protein levels | Fully restored | [14] |
| P. berghei-infected mice | Sepiapterin + citrulline infusion | Brain BH4 levels | Raised | [7] |
| P. berghei-infected mice | Sepiapterin + citrulline infusion | Plasma phenylalanine:tyrosine ratio | Reduced | [7] |
| Hyperoxic retinal microvascular endothelial cells | Sepiapterin treatment | Superoxide production | Markedly inhibited | [15] |
| Cultured bovine aortic endothelial cells | Peroxynitrite exposure | Superoxide production | Increased (eNOS uncoupling) | [16] |
| Cultured bovine aortic endothelial cells | Peroxynitrite + BH4 | NO production | Restored | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound function.
Quantification of Pterins by HPLC with Electrochemical Detection (HPLC-ECD)
This method allows for the direct and sensitive measurement of BH4 and its oxidized forms.
4.1.1. Sample Preparation (Tissue Homogenates)
-
Excise tissues and immediately freeze in liquid nitrogen.[10][17]
-
Weigh the frozen tissue and add ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4) at a ratio of 100 mg tissue per 900 µL buffer.[17]
-
To prevent auto-oxidation of BH4, add antioxidants such as 1,4-dithioerythritol (DTE) to the homogenization buffer.
-
Homogenize the tissue on ice using a Potter-Elvehjem homogenizer, polytron, or tissuemizer.[17]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.[10]
-
Collect the supernatant and store at -80°C until analysis.
4.1.2. HPLC-ECD Analysis
-
Thaw the samples on ice.
-
Inject a defined volume of the supernatant onto an HPLC system equipped with a C18 reverse-phase column.
-
Use an isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 2.6) containing DTE and a metal chelator like DTPA.[18]
-
Detect BH4 and its metabolites using a sequential electrochemical detector set at different oxidation potentials.[18]
-
Quantify the pterin (B48896) concentrations by comparing the peak areas to a standard curve generated with known concentrations of BH4, BH2, and biopterin.
Caption: Workflow for the quantification of pterins by HPLC-ECD.
Measurement of Nitric Oxide Synthase (NOS) Activity
NOS activity can be assessed by measuring the production of nitric oxide (NO) or its stable metabolites, nitrite (B80452) and nitrate (B79036), or by quantifying the conversion of L-arginine to L-citrulline.
4.2.1. Griess Assay for Nitrite/Nitrate
-
Prepare cell lysates or tissue homogenates as described in section 4.1.1.
-
For the measurement of total nitrate and nitrite, first convert nitrate to nitrite using nitrate reductase. Commercial kits are available for this purpose.[19]
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples.[18]
-
Incubate at room temperature for 10-15 minutes to allow for the formation of a colored azo compound.[20]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite/nitrate concentration based on a standard curve prepared with known concentrations of sodium nitrite.
Assessment of eNOS Uncoupling
eNOS uncoupling can be evaluated by measuring the ratio of eNOS dimers to monomers and by detecting superoxide production.
4.3.1. Western Blot for eNOS Dimer/Monomer Ratio
-
Prepare protein lysates from cells or tissues in a non-reducing lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Mix the lysates with a non-reducing Laemmli sample buffer and do not boil the samples.
-
Perform SDS-PAGE on a low-temperature gel (e.g., 4-15% gradient gel) to separate the eNOS dimers (~260 kDa) from monomers (~130 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for eNOS.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities for the dimer and monomer forms of eNOS to determine the dimer-to-monomer ratio.
4.3.2. Dihydroethidium (DHE) Staining for Superoxide Detection
-
Incubate live cells or tissue sections with DHE (e.g., 5 µM) for 30 minutes at 37°C.
-
DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and fluoresces red.
-
Wash the cells or tissues to remove excess DHE.
-
Visualize the fluorescence using a fluorescence microscope.
-
Quantify the fluorescence intensity to assess the level of superoxide production.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of this compound in key cellular signaling pathways.
Caption: Role of BH4 in aromatic amino acid hydroxylation and neurotransmitter synthesis.
Caption: The role of BH4 in eNOS coupling and uncoupling.
Conclusion
This compound, in its active form BH4, is a linchpin in a multitude of cellular processes, acting as a critical regulator of neurotransmitter synthesis, vascular homeostasis, and cellular redox balance. A thorough understanding of its biochemistry, metabolism, and the methodologies for its investigation is paramount for advancing research in numerous fields of biology and medicine. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further elucidate the intricate roles of this compound and to pave the way for the development of novel therapeutic interventions targeting BH4-dependent pathways. The continued exploration of this fascinating molecule holds immense promise for addressing a wide range of human diseases.
References
- 1. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Tetrahydrobiopterin Concentration in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin deficiency increases neuronal vulnerability to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tetrahydrobiopterin Supplementation Improves Phenylalanine Metabolism in a Murine Model of Severe Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental Susceptibility of Neurons to Transient Tetrahydrobiopterin Insufficiency and Antenatal Hypoxia-Ischemia in Fetal Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stimulation of retinal dopamine biosynthesis in vivo by exogenous tetrahydrobiopterin: relationship to tyrosine hydroxylase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of tetrahydrobiopterin and catecholamines in the developmental regulation of tyrosine hydroxylase level in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BH4-Mediated Enhancement of Endothelial Nitric Oxide Synthase Activity Reduces Hyperoxia-Induced Endothelial Damage and Preserves Vascular Integrity in the Neonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interactions of peroxynitrite, tetrahydrobiopterin, ascorbic acid, and thiols: implications for uncoupling endothelial nitric-oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rbm.iqvia.com [rbm.iqvia.com]
- 18. Protocol Griess Test [protocols.io]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. content.abcam.com [content.abcam.com]
- 21. origene.com [origene.com]
D-Biopterin vs. L-Biopterin in Enzymatic Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stereoisomers of biopterin (B10759762), specifically focusing on the differential roles of D-biopterin and L-biopterin in critical enzymatic reactions. The naturally occurring L-erythro-tetrahydrobiopterin (L-BH4) is an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases, central to neurotransmitter synthesis and cardiovascular homeostasis. This document delves into the stereospecificity of these enzymes, presenting quantitative kinetic data, detailed experimental protocols for comparative analysis, and a discussion of the biosynthesis and recycling pathways that maintain the active cofactor pool. The information herein is intended to guide researchers in understanding the nuanced roles of biopterin stereoisomers and to provide a practical framework for experimental design in drug development and related fields.
Introduction: The Significance of Biopterin Stereochemistry
Tetrahydrobiopterin (B1682763) (BH4) is a vital cofactor for a select group of enzymes that catalyze critical hydroxylation reactions in mammalian physiology. The most well-characterized of these are the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—and the nitric oxide synthases (NOS). These enzymes are responsible for the synthesis of neurotransmitters such as dopamine, norepinephrine, epinephrine, and serotonin, as well as the production of the signaling molecule nitric oxide (NO)[1][2].
Biopterin possesses two chiral centers at the C6 and C1' positions of its side chain, giving rise to four possible stereoisomers: L-erythro, D-erythro, L-threo, and D-threo. In mammals, the biologically active form is exclusively (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4)[3]. This stereochemical specificity is a critical determinant of enzyme-cofactor interactions and, consequently, of the catalytic efficiency of these vital enzymatic pathways. Understanding the differential effects of L-BH4 and its "unnatural" stereoisomers, such as D-erythro-tetrahydrobiopterin (D-BH4), is paramount for elucidating enzyme mechanisms and for the rational design of therapeutic agents that target these pathways.
Enzymatic Reactions and Stereospecificity
The enzymatic reactions dependent on tetrahydrobiopterin exhibit a high degree of stereospecificity for the L-erythro isomer. The "unnatural" isomers are generally poor cofactors and, in some instances, may act as inhibitors.
Aromatic Amino Acid Hydroxylases
The aromatic amino acid hydroxylases (AAAHs) are a family of enzymes that require BH4 for the hydroxylation of their respective amino acid substrates[2].
-
Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of L-phenylalanine to L-tyrosine.
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the conversion of L-tyrosine to L-DOPA[4].
-
Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the biosynthesis of serotonin, catalyzing the conversion of L-tryptophan to 5-hydroxytryptophan.
Studies have shown that these enzymes are highly specific for the natural (6R)-L-erythro stereoisomer of BH4. The unnatural (6S) isomer of L-erythro-BH4, for instance, is a significantly poorer cofactor for tyrosine hydroxylase[5].
Nitric Oxide Synthases (NOS)
All three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) require L-BH4 as a cofactor to produce nitric oxide from L-arginine[6]. In the absence of sufficient L-BH4, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, a phenomenon implicated in various cardiovascular diseases[7]. While direct comparative kinetic data with D-BH4 is scarce, the literature consistently points to the essentiality of the L-erythro configuration for maintaining NOS coupling and activity[8].
Quantitative Data on Enzyme Kinetics
The following tables summarize the available quantitative data comparing the kinetic parameters of key enzymes with different stereoisomers of tetrahydrobiopterin.
| Enzyme | Cofactor | K_m_ (µM) | V_max_ (relative %) | Reference(s) |
| Tyrosine Hydroxylase | (6R)-L-erythro-tetrahydrobiopterin | 130-200 | 100 | [5] |
| (6S)-L-erythro-tetrahydrobiopterin | 500 | 100 | [5] |
| Enzyme | Cofactor | K_m_ (for pterin) (µM) | K_m_ (for tryptophan) (µM) | V_max_ (relative %) | Reference(s) |
| Tryptophan Hydroxylase | (6R)-L-erythro-tetrahydrobiopterin | 31.3 | 23.5 | 100 | |
| (6S)-L-erythro-tetrahydrobiopterin | ~30 | ~25 | ~5 | ||
| D-threo-tetrahydrobiopterin | 52.6 | 50.0 | 67 |
Note: Data for tryptophan hydroxylase is derived from a study on rat brain enzyme.
Signaling and Metabolic Pathways
The biosynthesis and recycling of tetrahydrobiopterin are tightly regulated processes crucial for maintaining a sufficient pool of the active L-erythro isomer.
De Novo Biosynthesis of L-erythro-Tetrahydrobiopterin
L-BH4 is synthesized from guanosine (B1672433) triphosphate (GTP) through a three-enzyme pathway[9].
Recycling of Tetrahydrobiopterin
During the hydroxylation of aromatic amino acids, L-BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). Dihydropteridine reductase (DHPR) then reduces qBH2 back to L-BH4, thus completing the cycle[9].
References
- 1. Role of C6 chirality of tetrahydropterin cofactor in catalysis and regulation of tyrosine and phenylalanine hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic methods for the quantification of tetrahydrobiopterin biosynthetic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between neuronal nitric-oxide synthase and tetrahydrobiopterin revisited: studies on the nature and mechanism of tight pterin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the redox reactions between heme and tetrahydrobiopterin in the nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrobiopterin and Nitric Oxide Synthase Recouplers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Time-dependent inhibition and tetrahydrobiopterin depletion of endothelial nitric-oxide synthase caused by cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Biopterin Synthesis and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and metabolic pathways of D-Biopterin, with a focus on its biologically active form, Tetrahydrobiopterin (B1682763) (BH4). The document details the enzymatic reactions, genetic basis, and regulation of the de novo, salvage, and recycling pathways. It further delves into the critical role of BH4 as an enzymatic cofactor, presents quantitative data on enzyme kinetics and metabolite concentrations, and provides detailed experimental protocols for key assays in the field.
Introduction to Tetrahydrobiopterin (BH4)
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS). Its biosynthesis and regeneration are critical for numerous physiological processes, including the synthesis of neurotransmitters such as dopamine (B1211576) and serotonin, the regulation of vascular tone, and immune responses. Dysregulation of BH4 metabolism is implicated in a range of pathologies, including phenylketonuria (PKU), cardiovascular diseases, and neurological disorders.
Metabolic Pathways of Tetrahydrobiopterin
The cellular pool of BH4 is maintained through three interconnected pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway.
De Novo Synthesis Pathway
The de novo synthesis of BH4 from guanosine (B1672433) triphosphate (GTP) is a three-step enzymatic process.
-
GTP Cyclohydrolase I (GCH1): This is the rate-limiting enzyme in the pathway and catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2-NTP).[1][2]
-
6-Pyruvoyltetrahydropterin Synthase (PTPS): PTPS converts H2-NTP to 6-pyruvoyltetrahydropterin (PPH4).[3][4]
-
Sepiapterin (B94604) Reductase (SPR): SPR catalyzes the two-step, NADPH-dependent reduction of PPH4 to BH4.[5][6]
Figure 1: De Novo Synthesis Pathway of Tetrahydrobiopterin.
Salvage Pathway
The salvage pathway provides an alternative route for BH4 synthesis, particularly in tissues with low de novo synthesis capacity. This pathway utilizes sepiapterin, which can be formed from an intermediate of the de novo pathway.
-
Sepiapterin Reductase (SPR): SPR reduces sepiapterin to 7,8-dihydrobiopterin (BH2).[7][8]
-
Dihydrofolate Reductase (DHFR): DHFR then reduces BH2 to BH4.[9][10][11]
Figure 2: Salvage Pathway of Tetrahydrobiopterin Synthesis.
Recycling Pathway
During its function as a cofactor, BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway rapidly regenerates BH4 from qBH2.
-
Dihydropteridine Reductase (DHPR): DHPR catalyzes the NADH-dependent reduction of qBH2 back to BH4.[1][12]
References
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Human endothelial dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hyperphenylalaninemia due to dihydropteridine reductase deficiency: diagnosis by enzyme assays on dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrobiopterin Supplementation: Elevation of Tissue Biopterin Levels Accompanied by a Relative Increase in Dihydrobiopterin in the Blood and the Role of Probenecid-Sensitive Uptake in Scavenging Dihydrobiopterin in the Liver and Kidney of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SPR sepiapterin reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelial human dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 12. Isolation and characterization of dihydropteridine reductase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Pteridine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteridines are a class of nitrogen-containing heterocyclic aromatic compounds composed of a fused pyrimidine (B1678525) and pyrazine (B50134) ring system. Their history is deeply rooted in the study of natural pigments, with their name derived from the Greek word pteron, meaning wing, as they were first isolated from the pigments in butterfly wings. Initially recognized for their role in coloration, the biological significance of pteridine (B1203161) derivatives is now understood to be far more profound. They are vital to life, serving as essential enzymatic cofactors in a multitude of metabolic pathways, including the synthesis of amino acids and neurotransmitters. Key examples include folic acid (Vitamin B9) and tetrahydrobiopterin (B1682763) (BH4), which are indispensable for a wide range of physiological processes. This guide provides a comprehensive overview of the discovery, history, and core technical aspects of pteridine compounds, from their initial observation to their synthesis and biological function.
Historical Discovery and Key Milestones
The journey of understanding pteridines has been marked by several pivotal discoveries, spanning from the late 19th century to the mid-20th century. The timeline below highlights the key events and scientists who were instrumental in unraveling the structure and function of these fascinating compounds.
Caption: A timeline of the key discoveries in pteridine chemistry.
The story of pteridines begins in 1889 with Sir Frederick Gowland Hopkins, who isolated yellow pigments from the wings of the common brimstone butterfly (Gonepteryx rhamni)[1]. He named these compounds "pterins," derived from the Greek word for wing. For many years, the exact chemical nature of these pigments remained a mystery. In the 1920s and 1930s, German chemists Heinrich Otto Wieland and Clemens Schöpf made significant progress in isolating and characterizing these compounds. Wieland's group, in a remarkable effort, collected hundreds of thousands of butterflies to extract a sufficient quantity of the white pigment, which they named leucopterin[2]. The yellow pigment was named xanthopterin.
The true breakthrough in understanding the structure of these compounds came in 1940 when Robert Purrmann, a student of Wieland's, successfully elucidated the structures of xanthopterin, isoxanthopterin, and leucopterin[3]. It was Wieland who, in 1941, proposed the name "pteridine" for the fundamental pyrazino[2,3-d]pyrimidine ring system that forms the core of these molecules[4]. The 1940s saw a surge in research on pteridine synthesis, largely driven by the quest for antifolate agents for cancer therapy, leading to the development of important drugs like methotrexate (B535133).
Physicochemical Properties of Common Pterins
Pterins are characterized by their distinct physicochemical properties, including their coloration, fluorescence, and solubility. These properties are a direct result of their extended conjugated ring system. The table below summarizes some of the key properties of several well-known pterin (B48896) compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility in Water | UV-Vis λmax (nm) | Fluorescence Emission λmax (nm) |
| Pterin | C₆H₅N₅O | 163.14 | Yellowish solid | >300 | 0.175 mg/mL[5] | ~350 | ~450[6] |
| Xanthopterin | C₆H₅N₅O₂ | 179.14 | Yellow pigment | >360 | Sparingly soluble | 233, 280, 386[7] | 456[7] |
| Leucopterin | C₆H₅N₅O₃ | 195.13 | White pigment | >400 | Very sparingly soluble | ~330 | Violet-blue[8] |
| Isoxanthopterin | C₆H₅N₅O₂ | 179.14 | Colorless solid | >360 | Sparingly soluble | ~340 | Violet[8] |
| Biopterin | C₉H₁₁N₅O₃ | 237.22 | Colorless solid | Decomposes | Soluble | ~350 | ~440 |
| Neopterin | C₉H₁₁N₅O₄ | 253.21 | Yellowish solid | Decomposes | Soluble | ~350 | ~440 |
| Pterin-6-carboxylic acid | C₇H₅N₅O₃ | 207.15 | Solid | 360[9] | Sparingly soluble | ~360 | ~450 |
Experimental Protocols
The isolation of pterins from natural sources and their chemical synthesis are fundamental to their study. The following sections provide detailed methodologies for these processes.
Isolation of Pterins from Butterfly Wings
This protocol provides a general method for the extraction and purification of pterins from butterfly wings, a classic experiment in natural product chemistry[10][11].
Caption: A workflow for the isolation of pterins from butterfly wings.
Materials:
-
Butterfly wings (e.g., from Cabbage White butterflies, Pieris brassicae, for leucopterin)
-
0.1 M Ammonium hydroxide (B78521) (NH₄OH)
-
Glacial acetic acid
-
Distilled water
-
Filter paper
-
Centrifuge and centrifuge tubes
-
Beakers and flasks
Procedure:
-
Sample Preparation: Carefully detach the wings from the butterflies and collect a sufficient quantity (several grams for a good yield).
-
Extraction: Immerse the wings in a beaker containing 0.1 M NH₄OH. Gently stir the mixture for several hours to extract the pterin pigments. The solution will take on the color of the extracted pigments.
-
Filtration: Filter the mixture through filter paper to remove the wing debris. The filtrate contains the dissolved pterins.
-
Precipitation: Slowly add glacial acetic acid to the filtrate with constant stirring until the solution is acidic. The pterins, being less soluble in acidic conditions, will precipitate out of the solution.
-
Collection and Washing: Collect the precipitate by centrifugation. Discard the supernatant and wash the pellet with distilled water to remove any remaining salts. Repeat the centrifugation and washing steps several times.
-
Drying and Purification: Dry the crude pterin precipitate. For further purification, recrystallization from a suitable solvent or column chromatography can be employed.
Chemical Synthesis of Pteridines
Numerous methods have been developed for the synthesis of the pteridine ring system. The Gabriel-Isay condensation and Purrmann's synthesis of leucopterin are two historically significant and illustrative examples.
This method, developed by Robert Purrmann in 1940, was crucial in confirming the structure of leucopterin[12][13].
Reactants:
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate (B86663)
-
Oxalic acid dihydrate
Procedure:
-
Reaction Setup: Grind 9.5 g (0.05 mol) of 2,4,5-triamino-6-hydroxypyrimidine sulfate with 22 g (0.2 mol) of oxalic acid dihydrate and place the mixture in a round-bottomed flask.
-
Heating: Heat the mixture to 140°C. A condensate will begin to appear at around 90°C. Reduce the pressure to approximately 100 mbar and continue heating until the reaction is complete, yielding a yellow-brown product.
-
Purification:
-
Dissolve the crude product in a mixture of 70 mL of water and 2 mL of 2 M NaOH.
-
Treat the solution with activated carbon and filter.
-
Pour the filtrate into 50 mL of hot 2 M HCl. Leucopterin will precipitate as a fine powder over several hours.
-
Collect the precipitate by vacuum filtration.
-
For further purification, the precipitate can be redissolved in 1 M NaOH, filtered, and reprecipitated with 1.5 M HCl, followed by drying.
-
This is a general and widely used method for synthesizing pteridines by condensing a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound[14].
Caption: A general workflow for the Gabriel-Isay synthesis of pteridines.
General Procedure (for the synthesis of 6,7-dimethylpterin):
Reactants:
-
4,5-Diaminopyrimidine
-
Diacetyl (2,3-butanedione)
Procedure:
-
Dissolution: Dissolve 4,5-diaminopyrimidine in warm ethanol in a round-bottomed flask.
-
Addition of Dicarbonyl: Add an equimolar amount of diacetyl to the solution.
-
Reaction: Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Isolation: Upon cooling, the 6,7-dimethylpterin product will precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.
Biological Role and Signaling Pathways
Pteridine derivatives are crucial as cofactors for a variety of enzymes. One of the most important is tetrahydrobiopterin (BH4), an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases.
Tetrahydrobiopterin (BH4) Biosynthesis Pathway
The de novo biosynthesis of BH4 from guanosine (B1672433) triphosphate (GTP) involves a three-step enzymatic pathway.
Caption: The de novo biosynthesis pathway of tetrahydrobiopterin (BH4).
-
GTP Cyclohydrolase I (GCH1): This enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate. This is the rate-limiting step in the pathway.
-
6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.
-
Sepiapterin Reductase (SPR): This enzyme catalyzes the final two reduction steps to produce tetrahydrobiopterin (BH4).
Pteridine Derivatives in Drug Development
The vital role of pteridine-dependent enzymes in cellular metabolism has made them attractive targets for drug development. The most prominent examples are the dihydrofolate reductase (DHFR) inhibitors.
Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a key enzyme in folate metabolism, responsible for regenerating tetrahydrofolate, which is essential for the synthesis of nucleotides and some amino acids. Inhibiting DHFR disrupts DNA synthesis and cell proliferation, making it an effective strategy for cancer chemotherapy and for treating certain infectious diseases. Methotrexate is a classic example of a pteridine-based DHFR inhibitor.
The following table presents the inhibitory activity (IC₅₀ values) of methotrexate and other pteridine derivatives against DHFR from various sources.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Methotrexate | Human DHFR | 0.003 - 0.012 |
| Methotrexate | Toxoplasma gondii DHFR | 0.014 - 0.022 |
| Pyrimethamine | Human DHFR | 1 - 5 |
| Pyrimethamine | Toxoplasma gondii DHFR | 0.0005 - 0.002 |
| Triamterene | Human DHFR | 0.2 - 1.0 |
| Pralatrexate | Human DHFR | 0.001 - 0.005 |
Note: IC₅₀ values can vary depending on the assay conditions.
Conclusion
From their humble beginnings as colorful pigments in butterfly wings, pteridine compounds have emerged as a fundamentally important class of molecules in biology and medicine. The pioneering work of early chemists laid the foundation for our current understanding of their diverse roles, from enzymatic cofactors essential for life to targets for life-saving drugs. The ongoing research into the synthesis and biological activity of novel pteridine derivatives continues to open new avenues for therapeutic intervention in a wide range of diseases, underscoring the enduring legacy of this remarkable family of compounds.
References
- 1. Pterin-6-Carboxylic Acid | C7H5N5O3 | CID 135403803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Pterin (HMDB0000802) [hmdb.ca]
- 6. Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colors and pterin pigmentation of pierid butterfly wings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pterin pigment granules are responsible for both broadband light scattering and wavelength selective absorption in the wing scales of pierid butterflies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. journals.iucr.org [journals.iucr.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. methotrexate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
D-Biopterin: A Potential Biomarker in Disease - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form Tetrahydrobiopterin (B1682763) (BH4), is a critical endogenous cofactor for several key enzymatic reactions essential for human health.[1] It plays a pivotal role in the synthesis of monoamine neurotransmitters such as dopamine (B1211576) and serotonin, the production of nitric oxide (NO), and the hydroxylation of aromatic amino acids.[1][2] Consequently, dysregulation of this compound metabolism has been implicated in the pathophysiology of a wide range of disorders, including neurological, cardiovascular, and inflammatory diseases. This technical guide provides an in-depth overview of this compound's role as a potential biomarker, detailing its metabolic pathways, associated pathologies, and the experimental methodologies used for its investigation.
This compound Metabolism and Function
This compound is synthesized de novo from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps involving GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[3] Additionally, a salvage pathway can produce BH4 from sepiapterin. The regeneration of BH4 after its oxidation to dihydrobiopterin (BH2) is crucial and is primarily carried out by dihydropteridine reductase (DHPR).
As a cofactor, BH4 is indispensable for the function of:
-
Aromatic Amino Acid Hydroxylases: Phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are the rate-limiting enzymes in the synthesis of tyrosine, dopamine, and serotonin, respectively.[1][2]
-
Nitric Oxide Synthases (NOS): All three isoforms of NOS (endothelial, neuronal, and inducible) require BH4 to produce nitric oxide, a key signaling molecule in vasodilation, neurotransmission, and the immune response.[1][4]
-
Alkylglycerol Monooxygenase (AGMO): Involved in the metabolism of ether lipids.
This compound as a Biomarker in Neurological Disorders
Alterations in this compound levels, particularly in the cerebrospinal fluid (CSF), have been associated with a variety of neurological conditions. Deficiencies in the enzymes involved in BH4 synthesis or regeneration lead to severe neurometabolic disorders.
Quantitative Data: this compound and its Metabolites in Neurological Disorders
| Disease/Condition | Analyte | Matrix | Patient Group (n) | Control Group (n) | Patient Levels (mean ± SD or range) | Control Levels (mean ± SD or range) | Reference |
| Autistic Children (< 7 years) | R-BH4 | CSF | - | 10 | 41.5% of control | 100% | [5] |
| Autistic Children | NH2 | CSF | 20 | 10 | 66.1% of control | 100% | [5] |
| Parkinson's Disease | Neopterin (B1670844) | CSF | 18 | 10 (older) | Lower than control | - | [6] |
| Parkinson's Disease | Biopterin (B10759762) | CSF | 18 | 10 (older) | Lower than control | - | [6] |
| Inflammatory Neurological Diseases (exacerbation) | Total Neopterin | CSF | - | - | Markedly elevated | Normal | |
| Children with Neurological Disorders (Low BH4 group) | BH4 | CSF | 14 | - | ≤ 31 nM/L | - | [7][8] |
| Children with Neurological Disorders (High BH4 group) | BH4 | CSF | 6 | - | ≥ 35 nM/L | - | [7][8] |
Note: "R-BH4" refers to 6R-5,6,7,8-tetrahydrobiopterin; "NH2" refers to 7,8-dihydroneopterin. Direct comparison of absolute values is challenging due to variations in analytical methods and reporting units across studies.
This compound as a Biomarker in Cardiovascular Disease
In the cardiovascular system, BH4 is a critical regulator of endothelial nitric oxide synthase (eNOS) function. A deficiency of BH4 leads to "eNOS uncoupling," where the enzyme produces superoxide (B77818) anions instead of nitric oxide, contributing to endothelial dysfunction and the pathogenesis of cardiovascular diseases.
Quantitative Data: this compound and its Metabolites in Cardiovascular Disease
| Disease/Condition | Analyte | Matrix | Patient Group (n) | Control Group (n) | Patient Levels (mean ± SD or range) | Control Levels (mean ± SD or range) | Reference |
| Coronary Artery Disease | BH4 | Heart Tissue | 19 | 19 | Significantly lower (p=0.0006) | - | [9][10] |
| Coronary Artery Disease | BH4/BH2 Ratio | Heart Tissue | 19 | 19 | Trend towards decrease (p=0.09) | - | [9][10] |
| Coronary Artery Disease | Total Biopterins | Plasma | - | - | Inverse association with vascular biopterins | - | [11] |
| Insulin Resistance | BH4/BH2 Ratio | Plasma | - | - | Lower than controls | - | [12] |
| Insulin Resistance | BH4:Total Biopterin Ratio | Plasma | - | - | Lower than controls | - | [12] |
Signaling Pathways Involving this compound
Dopamine and Serotonin Biosynthesis Pathway
Dopamine and Serotonin Biosynthesis Pathway.
Endothelial Nitric Oxide Synthase (eNOS) Coupling and Uncoupling
eNOS Coupling and Uncoupling.
Experimental Protocols
Measurement of Pterins in Biological Fluids by HPLC
This protocol outlines the analysis of biopterin and neopterin in urine or CSF using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
1. Sample Preparation:
- Collect urine or CSF samples and protect them from light.
- Centrifuge the sample to remove any particulate matter.
- For the analysis of total biopterins and neopterins, an oxidation step is required to convert the reduced forms (BH4, BH2) to their fluorescent oxidized forms (biopterin and neopterin).
- Acidic Oxidation (for total biopterin and neopterin): To 100 µL of sample, add 10 µL of 1 M HCl and 10 µL of 0.02 M iodine solution. Incubate in the dark for 1 hour at room temperature. Stop the reaction by adding 10 µL of 0.04 M ascorbic acid.
- Alkaline Oxidation (for dihydrobiopterin): To 100 µL of sample, add 10 µL of 1 M NaOH and 10 µL of 0.02 M iodine solution. Incubate in the dark for 1 hour. Stop the reaction by adding 10 µL of 0.04 M ascorbic acid and then neutralize with 10 µL of 1 M HCl.
- Filter the oxidized sample through a 0.22 µm filter before injection into the HPLC system.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).
- Mobile Phase: A common mobile phase is a phosphate (B84403) buffer (e.g., 15 mM potassium phosphate, pH 6.4) with a small percentage of methanol (B129727) (e.g., 3-5%).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.
3. Data Analysis:
- Quantify the concentrations of neopterin and biopterin by comparing the peak areas of the samples to those of known standards.
- The concentration of BH4 can be calculated by subtracting the biopterin concentration obtained after alkaline oxidation from the total biopterin concentration obtained after acidic oxidation.
// Nodes
Sample [label="Biological Sample\n(Urine/CSF)", fillcolor="#F1F3F4", fontcolor="#202124"];
Oxidation [label="Differential Oxidation\n(Acidic/Alkaline)", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
HPLC [label="HPLC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Detection [label="Fluorescence Detection\n(Ex: 350nm, Em: 450nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Quantification [label="Quantification\n(Comparison to Standards)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Sample -> Oxidation;
Oxidation -> HPLC;
HPLC -> Detection;
Detection -> Quantification;
}
HPLC Analysis Workflow for Pterins.
BH4 Loading Test
The BH4 loading test is a diagnostic procedure to differentiate between BH4 deficiencies and other causes of hyperphenylalaninemia, and to identify patients who may respond to BH4 therapy.
1. Patient Preparation:
- The patient should be on a stable diet. For patients on a phenylalanine-restricted diet, the intake may be liberalized before the test.
- Obtain a baseline blood sample to measure the phenylalanine level.
2. BH4 Administration:
- Administer a single oral dose of sapropterin (B162354) dihydrochloride (B599025) (a synthetic form of BH4) at 20 mg/kg body weight.
3. Post-Dose Blood Sampling:
- Collect blood samples at specific time points after BH4 administration. A common protocol includes samples at 4, 8, 16, and 24 hours post-dose. Some protocols extend to 48 hours with a second dose at 24 hours.[13][14]
4. Interpretation of Results:
- A significant reduction in blood phenylalanine levels (typically a decrease of ≥30%) at any time point after BH4 administration is considered a positive response.[13]
- The timing and magnitude of the response can help differentiate between different types of BH4 deficiencies and predict responsiveness to long-term BH4 therapy.
// Nodes
Baseline [label="Baseline Blood Sample\n(Measure Phenylalanine)", fillcolor="#F1F3F4", fontcolor="#202124"];
Administer_BH4 [label="Administer Oral BH4\n(20 mg/kg)", fillcolor="#FBBC05", fontcolor="#202124"];
Sampling [label="Collect Blood Samples\n(e.g., 4, 8, 16, 24 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Measure Phenylalanine\nLevels", fillcolor="#34A853", fontcolor="#FFFFFF"];
Interpretation [label="Interpret Results\n(≥30% decrease = positive)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Baseline -> Administer_BH4;
Administer_BH4 -> Sampling;
Sampling -> Analysis;
Analysis -> Interpretation;
}
BH4 Loading Test Workflow.
Enzyme Activity Assays
1. GTP Cyclohydrolase I (GTPCH) Activity Assay:
- Principle: Measures the conversion of GTP to dihydroneopterin triphosphate, which is then oxidized to the fluorescent neopterin.
- Procedure:
- Prepare a cell or tissue lysate.
- Incubate the lysate with GTP in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.8) at 37°C.
- Stop the reaction and oxidize the product to neopterin using an acidic iodine solution.
- Remove excess iodine with ascorbic acid.
- Deproteinize the sample.
- Analyze the neopterin formed by HPLC with fluorescence detection.[15][16][17][18][19]
2. Dihydropteridine Reductase (DHPR) Activity Assay:
- Principle: Measures the NADH-dependent reduction of quinonoid dihydrobiopterin. The rate of NADH oxidation is monitored spectrophotometrically.
- Procedure:
- Prepare a hemolysate from a dried blood spot or whole blood.
- The assay mixture contains buffer, NADH, and a substrate generating quinonoid dihydrobiopterin in situ (e.g., BH4 and dye).
- Initiate the reaction by adding the hemolysate.
- Monitor the decrease in absorbance at 340 nm due to NADH oxidation.[20][21][22][23][24][25]
3. Sepiapterin Reductase (SR) Activity Assay:
- Principle: Measures the NADPH-dependent reduction of sepiapterin. The rate of NADPH oxidation is monitored spectrophotometrically.
- Procedure:
- Prepare a cell or tissue lysate.
- The assay mixture contains buffer (e.g., potassium phosphate buffer, pH 6.4), NADPH, and sepiapterin.
- Initiate the reaction by adding the lysate.
- Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
Conclusion
This compound and its related metabolites are emerging as valuable biomarkers in a range of diseases, particularly in the fields of neurology and cardiology. The measurement of these compounds in biological fluids, combined with functional tests like the BH4 loading test and specific enzyme activity assays, can provide crucial diagnostic and prognostic information. The methodologies outlined in this guide offer a framework for researchers and clinicians to investigate the role of this compound in disease pathogenesis and to explore its potential as a therapeutic target. Further standardization of analytical methods and clinical protocols will be essential to fully realize the clinical utility of this compound as a biomarker.
References
- 1. BH4 Deficiency (Tetrahydrobiopterin Deficiency) Workup: Laboratory Studies, Imaging Studies [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decrease in 6R-5,6,7,8-tetrahydrobiopterin content in cerebrospinal fluid of autistic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerebrospinal fluid biomarkers in various pediatric neurologic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central Tetrahydrobiopterin Concentration in Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. organscigroup.com [organscigroup.com]
- 10. organscigroup.com [organscigroup.com]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. qbpatologica.wordpress.com [qbpatologica.wordpress.com]
- 14. The neonatal tetrahydrobiopterin loading test in phenylketonuria: what is the predictive value? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]
- 16. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A sensitive assay for the enzymatic activity of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GTP cyclohydrolase I expression and enzymatic activity are present in caveolae of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dihydropteridine reductase activity in eluates from dried blood spots: automation of an assay for a national screening service - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. publications.aap.org [publications.aap.org]
- 22. ahajournals.org [ahajournals.org]
- 23. [Measurement of dihydropteridine reductase activity in dried blood eluates: physiological and pathological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DHPR activity decrease in dried blood spots stored at 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dihydropteridine reductase activity in dried blood spots: effects of aging and senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence and Significance of D-Biopterin in Biological Systems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological roles of D-Biopterin, with a primary focus on its biologically active form, L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). As an indispensable cofactor for several critical enzyme systems, BH4 is pivotal in the synthesis of monoamine neurotransmitters and nitric oxide, and in lipid metabolism. Deficiencies or imbalances in biopterin (B10759762) levels are implicated in a range of pathologies, from metabolic disorders to neurodegenerative diseases. This document details the distribution of biopterins in various organisms and tissues, presents quantitative data in a structured format, outlines key experimental protocols for their analysis, and illustrates the core biochemical pathways using detailed diagrams.
Introduction: Defining Biopterins
Biopterins are a class of pterin (B48896) derivatives that function as essential enzyme cofactors in numerous biological species, including animals and some fungi and bacteria.[1] While the term "this compound" is specified, it is crucial to clarify that the naturally occurring and biologically active isomer is 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) .[2] The fully oxidized form is known as biopterin, while an intermediate oxidized form is 7,8-dihydrobiopterin (BH2).[1][3][4] Only the fully reduced form, BH4, functions as an active cofactor.[5]
BH4 is a critical determinant for the function of aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase.[6][7] Its involvement in the production of neurotransmitters like dopamine (B1211576) and serotonin (B10506), and the vasodilator nitric oxide, places it at the center of numerous physiological processes.[8][9] Consequently, disorders in biopterin synthesis or metabolism can lead to severe neurological and vascular diseases.[1][9]
Natural Occurrence and Distribution
Tetrahydrobiopterin (B1682763) is considered to be present in nearly every cell and tissue of higher organisms.[9][10] Its distribution has been documented in various human body fluids and tissues, including the brain, liver, cerebrospinal fluid (CSF), serum, milk, and urine.[3][11] The highest concentrations are typically found in tissues with high monoamine neurotransmitter turnover, such as the brain, and in cells involved in immune responses.[12] Bacteria, such as certain species in the gut microbiota, have also been identified as potential producers of BH4.[5][13]
Biochemical Pathways and Physiological Roles
BH4's primary function is to act as a recyclable electron donor in hydroxylation reactions.
Cofactor for Aromatic Amino Acid Hydroxylases
BH4 is the essential cofactor for the hydroxylases that catalyze the rate-limiting steps in the synthesis of several key neurotransmitters.[6][13]
-
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. BH4 deficiency is a primary cause of hyperphenylalaninemia, including the metabolic disorder phenylketonuria (PKU).[1][9]
-
Tyrosine Hydroxylase (TH): Converts tyrosine to L-DOPA, the precursor to dopamine, which is further converted to norepinephrine (B1679862) and epinephrine.[6][9]
-
Tryptophan Hydroxylase (TPH): Converts tryptophan to 5-hydroxytryptophan, the precursor to serotonin and melatonin.[6][14]
The central role of BH4 in monoamine synthesis is a key reason why its dysregulation is linked to mood disorders and neurodegenerative conditions like Parkinson's disease.[1][15]
Cofactor for Nitric Oxide Synthase (NOS)
BH4 is also an essential cofactor for all three isoforms of nitric oxide synthase (eNOS, nNOS, iNOS), which catalyze the production of nitric oxide (NO) from L-arginine.[7] NO is a critical signaling molecule in vasodilation, neurotransmission, and the immune response. When BH4 levels are insufficient, NOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.[6][16]
Biosynthesis and Recycling Pathways
The intracellular concentration of BH4 is tightly regulated by a combination of de novo synthesis, salvage, and recycling pathways.[16]
-
De Novo Synthesis: This pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP) through three enzymatic steps catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin (B94604) reductase (SR).[9][10] GTPCH is the rate-limiting enzyme and is subject to feedback inhibition by BH4.[9][16]
-
Salvage Pathway: This pathway can synthesize BH4 from sepiapterin, which is reduced to 7,8-dihydrobiopterin (BH2) and then to BH4 by dihydrofolate reductase (DHFR).[1][10]
-
Recycling Pathway: During hydroxylation reactions, BH4 is oxidized to a quinonoid dihydrobiopterin (qBH2) intermediate. This unstable form is then rapidly reduced back to BH4 by the enzyme dihydropteridine reductase (DHPR), allowing the cofactor to be regenerated for subsequent reactions.[16]
Quantitative Data on Biopterin Occurrence
The concentration of biopterin derivatives varies significantly across different tissues and physiological states. The table below summarizes representative quantitative data from the literature.
| Sample Type | Organism | Analyte(s) | Mean Concentration | Reference(s) |
| Serum | Human (Adult) | Biopterin | 1.64 µg/L | [17] |
| Serum | Human (Adult) | Neopterin (B1670844) | 5.52 µg/L | [17] |
| Plasma | Human | Total Biopterins | 5.05 ± 1.14 ng/mL | [18] |
| Plasma | Human | BH4 | 3.51 ± 0.94 ng/mL | [18] |
| Plasma | Human | BH2 | 1.54 ± 0.48 ng/mL | [18] |
| Cerebrospinal Fluid (CSF) | Human | BH4 | ~10-40 nM (age-dependent) | [19] |
| Cerebrospinal Fluid (CSF) | Human | BH2 | ~8-10 nM (age-dependent) | [19] |
| Endothelial Cells | Rat | BH4 | 308.0 ± 40.5 pmol/mg protein | [20] |
Note: Concentrations can be influenced by age, gender, and health status. Analytical methods and sample handling procedures can also significantly impact measured values.[18][19]
Experimental Protocols for Biopterin Analysis
The accurate quantification of biopterins, particularly the labile BH4, is challenging due to its rapid oxidation. Proper sample handling and validated analytical methods are critical.
General Experimental Workflow
The analysis of biopterins from biological samples typically follows a multi-step process designed to ensure the stability of the reduced forms and achieve accurate quantification.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with Electrochemical or Fluorometric Detection
This method is widely used for the direct or indirect measurement of biopterin species.
-
1. Sample Collection and Stabilization: Collect blood into tubes containing an antioxidant such as 0.1% (w/v) dithiothreitol (B142953) (DTE) to prevent oxidation of BH4.[21][22] For tissue samples, homogenize immediately in a buffer containing DTE and EDTA at low temperatures.[20]
-
2. Protein Precipitation: Deproteinize the sample by adding an acid, such as trichloroacetic acid or perchloric acid. Centrifuge to pellet the precipitated protein.
-
3. (Optional) Differential Oxidation for Indirect Measurement: To measure total biopterin, the sample is treated with iodine in an acidic solution to oxidize both BH4 and BH2 to biopterin. To measure BH4 alone (indirectly), oxidation is performed in an alkaline solution, which primarily oxidizes BH4 but not BH2. The difference between the two can be used to estimate BH2 levels.[23]
-
4. Chromatographic Separation: Inject the supernatant onto a reversed-phase or ion-exchange HPLC column to separate biopterin, BH2, and other related compounds.
-
5. Detection:
-
Electrochemical Detection (ECD): For direct measurement, ECD is highly sensitive for the electroactive BH4 and BH2 species. Different potentials can be applied for selective detection.[23][24]
-
Fluorescence Detection (FLD): Pterins are naturally fluorescent. After oxidation to biopterin (either pre- or post-column), the compound can be detected with high sensitivity using a fluorescence detector.[17]
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity and is increasingly used for biopterin analysis.
-
1. Sample Preparation and Stabilization: Similar to the HPLC method, immediate stabilization with antioxidants is crucial.
-
2. Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analytes.
-
3. Controlled Oxidation: Due to the in-source instability of BH4, a common strategy is to quantitatively oxidize all biopterin forms (BH4, BH2) to the stable biopterin molecule using an oxidizing agent (e.g., under basic conditions).[21] This allows for the measurement of total biopterins. The concentration of BH4 is then inferred based on this total measurement, often after subtracting endogenous baseline biopterin levels.
-
4. LC-MS/MS Analysis: Separate the resulting biopterin using UPLC/HPLC and detect it using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity. An isotopically labeled internal standard is essential for accurate quantification.
Conclusion
This compound, in its active form L-erythro-tetrahydrobiopterin (BH4), is a vital cofactor with a widespread natural occurrence across many organisms and tissues. Its fundamental roles in neurotransmitter synthesis and nitric oxide production underscore its importance in neurological and cardiovascular health. The intricate network of biosynthetic and recycling pathways highlights the tight regulation required to maintain cellular homeostasis. For researchers and drug development professionals, understanding the distribution, function, and analytical challenges associated with biopterins is essential for investigating pathologies linked to their dysregulation and for developing novel therapeutic strategies targeting these critical pathways.
References
- 1. Biopterin - Wikipedia [en.wikipedia.org]
- 2. 6R-L-erythro-5,6,7,8-tetrahydrobiopterin as a regulator of dopamine and serotonin biosynthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biopterin derivatives in human body fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. schircks.ch [schircks.ch]
- 5. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 7. Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Analysis of reduced forms of biopterin in biological tissues and fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biopterin | C9H11N5O3 | CID 135403659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Biopterin Cycle - Lifecode Gx Support [support.lifecodegx.com]
- 15. Pterin compounds: from butterflies to biochemistry [cinz.nz]
- 16. mdpi.com [mdpi.com]
- 17. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantitation of total biopterin and tetrahydrobiopterin in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Analytical Separation of Biopterin Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Biopterins, particularly the cofactor tetrahydrobiopterin (B1682763) (BH4), are critical molecules in various physiological processes. BH4 is an essential cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for nitric oxide synthases (NOS). The biological activity of tetrahydrobiopterin is stereospecific, with (6R)-5,6,7,8-tetrahydrobiopterin being the active enantiomer. The (6S)-enantiomer is considered inactive. Therefore, the ability to separate and quantify these enantiomers is crucial for research in neuroscience, cardiovascular disease, and inborn errors of metabolism, as well as for the quality control of pharmaceutical formulations containing BH4.
This document provides an overview of analytical methodologies and detailed protocols for the chiral separation of biopterin (B10759762) enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Biological Significance of Biopterin Enantiomers
The stereochemistry of tetrahydrobiopterin is vital for its function as an enzymatic cofactor. The naturally occurring and biologically active form is the (6R)-enantiomer. The presence of the (6S)-enantiomer can be indicative of synthetic impurities or degradation pathways. Understanding the enantiomeric composition is therefore critical in both research and clinical settings.
Tetrahydrobiopterin (BH4) Biosynthesis and Recycling Pathway
The following diagram illustrates the de novo synthesis and recycling pathways of tetrahydrobiopterin, highlighting the key enzymes involved.
General Workflow for Chiral Separation Method Development
The development of a robust method for separating biopterin enantiomers typically follows a structured approach.
Application Note: Quantification of D-Biopterin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin and its reduced form, tetrahydrobiopterin (B1682763) (BH4), are critical cofactors for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] The quantification of these pteridines is essential for diagnosing and monitoring certain metabolic disorders and for research in areas such as neurobiology and vascular function.[3] High-Performance Liquid Chromatography (HPLC) coupled with fluorescence (FLD) or electrochemical (ECD) detection offers sensitive and reliable methods for the quantification of this compound and its related compounds in biological samples.[4][5] This application note provides detailed protocols for the analysis of biopterins using these two common HPLC-based methods.
I. Experimental Protocols
A. Sample Preparation
The stability of reduced biopterins is a critical consideration during sample preparation.[6][7] The following protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
0.1 M HCl
-
1,4-dithioerythritol (DTE)[8]
-
Diethylenetriaminepentaacetic acid (DTPA)[8]
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Centrifuge capable of 10,000 x g and 4°C
-
0.22 µm syringe filters
Protocol:
-
Tissue Samples: Homogenize tissue samples on ice in a solution of 0.1 M HCl containing 1 mM DTE and 1 mM DTPA to stabilize the reduced biopterins.[8]
-
Liquid Samples (CSF, Urine, Plasma): Acidify liquid samples immediately with an equal volume of 0.2 M PCA or 10% TCA. For plasma samples, the addition of 0.1% dithioerythritol (B556865) can help prevent the oxidation of BH4.[1]
-
Deproteinization: Centrifuge the homogenized or acidified samples at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
-
Storage: If not analyzed immediately, samples should be stored at -80°C.[8]
B. HPLC with Fluorescence Detection (HPLC-FLD)
This method often involves the post-column electrochemical oxidation of reduced biopterins to the highly fluorescent biopterin (B10759762) form.[3][9]
Instrumentation:
-
HPLC system with a fluorescence detector
-
Post-column electrochemical cell
-
Reversed-phase C18 column (e.g., Atlantis dC18, 4.6 × 150 mm, 3 µm)[3]
Chromatographic Conditions:
-
Mobile Phase: 0.05 M sodium citrate/methanol (97/3, v/v), pH 7.4[3]
-
Flow Rate: 0.6 mL/min[3]
-
Column Temperature: 30°C[3]
-
Injection Volume: 20 µL
-
Post-Column Oxidation: +600 mV[3]
-
Fluorescence Detection: Excitation at 350 nm, Emission at 450 nm[3]
C. HPLC with Electrochemical Detection (HPLC-ECD)
This method allows for the direct detection of tetrahydrobiopterin and dihydrobiopterin.[4][10]
Instrumentation:
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column (e.g., Synergi Polar-RP, 4.6 x 250 mm, 4 µm)[10]
Chromatographic Conditions (Protocol B - Optimized for separation from ascorbate): [4][10]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 37°C[10]
-
Injection Volume: 20 µL[10]
-
Electrochemical Detector Potentials: 0 mV (for BH4) and +280 mV (for BH2)[4][10]
II. Data Presentation
The following table summarizes key quantitative data for the HPLC methods described.
| Parameter | HPLC-FLD | HPLC-ECD (Protocol A) | HPLC-ECD (Protocol B) | Reference(s) |
| Analyte | BH4, BH2, Biopterin | BH4, BH2 | BH4, BH2 | [3],[4],[10] |
| Retention Time (BH4) | ~3.5 min (UHPLC) | ~5.3 min | ~4.56 min | [3],[4],[10] |
| Retention Time (BH2) | ~2.5 min (UHPLC) | ~9.2 min | ~6.92 min | [3],[4],[10] |
| Linearity Range (BH4) | Not Specified | 0.3 - 125 µM | 0.3 - 125 µM | [4],[10] |
| Linearity Range (BH2) | Not Specified | 0.1 - 200 µM | 0.1 - 200 µM | [4],[10] |
| Correlation Coefficient (R²) | Not Specified | >0.99 | >0.99 | [4],[10] |
| Lower Limit of Quantification (LLOQ) | 1 ng/ml (oxidized forms) | Not Specified | Not Specified | [6],[7] |
III. Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound quantification.
Conclusion
The HPLC methods detailed in this application note provide robust and sensitive protocols for the quantification of this compound and its related compounds in various biological matrices. The choice between fluorescence and electrochemical detection will depend on the specific analytes of interest and the available instrumentation. Proper sample preparation and handling are paramount to ensure the stability of the reduced forms of biopterin and to obtain accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of D-Biopterin in Human Plasma using LC-MS/MS
Introduction
Tetrahydrobiopterin (B1682763) (BH4), the active form of D-Biopterin, is a critical endogenous enzyme cofactor essential for various metabolic pathways, including the synthesis of key monoamine neurotransmitters like dopamine (B1211576) and serotonin.[1] Its deficiency is linked to severe neurological disorders.[2] BH4 is also the active ingredient in therapies for conditions such as phenylketonuria (PKU).[3][4] Quantifying BH4 in plasma is vital for both clinical diagnostics and pharmacokinetic (PK) studies. However, BH4 is notoriously unstable and readily oxidizes to dihydrobiopterin (BH2) and subsequently to the fully oxidized, stable biopterin (B10759762) (B).[1][2][3] This instability presents a significant challenge for direct measurement.
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of this compound in plasma. The protocol overcomes the instability of BH4 by employing an indirect measurement strategy: all biopterin species in the sample are chemically oxidized to biopterin (B), which is then quantified.[3]
Principle of the Method
Due to the rapid oxidation of Tetrahydrobiopterin (BH4) in biological matrices, this method employs a stabilization and indirect quantification approach. Upon collection, plasma samples are immediately treated with an antioxidant to preserve the total biopterin pool. In the sample preparation phase, a protein precipitation step is followed by a chemical oxidation under basic conditions. This procedure quantitatively converts all reduced forms (BH4 and BH2) into the stable, fully oxidized biopterin (B). The resulting biopterin concentration, which represents the total biopterin pool, is then determined by LC-MS/MS operating in negative ion mode.[1][3][4] Quantification is achieved by comparing the analyte response to a calibration curve prepared in a surrogate matrix.
References
- 1. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols: D-Biopterin as a Standard in Laboratory Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-Biopterin and its reduced forms, particularly tetrahydrobiopterin (B1682763) (BH4), are critical cofactors for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] Their quantification in biological samples is essential for the diagnosis and management of inherited metabolic disorders such as hyperphenylalaninemia (HPA) and tetrahydrobiopterin deficiencies, as well as in research related to neurotransmitter metabolism and endothelial function.[3][4] This document provides detailed application notes and protocols for the use of this compound and its derivatives as standards in laboratory assays.
Signaling Pathways Involving Biopterins
The biosynthesis of tetrahydrobiopterin (BH4) occurs through two main pathways: the de novo pathway and the salvage pathway. BH4 is essential for the function of key enzymes involved in the synthesis of neurotransmitters and nitric oxide.
De Novo Biosynthesis and Salvage Pathway of Tetrahydrobiopterin (BH4)
The de novo pathway synthesizes BH4 from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps. The salvage pathway allows for the regeneration of BH4 from sepiapterin. Dihydrobiopterin (BH2), an oxidized form of BH4, can be recycled back to BH4 by dihydrofolate reductase.[1][5][6]
Caption: De Novo and Salvage Pathways for BH4 Biosynthesis.
Role of BH4 as an Enzymatic Cofactor
BH4 is an essential cofactor for several hydroxylase enzymes. Its deficiency can lead to severe neurological disorders due to the impaired synthesis of dopamine, serotonin, and nitric oxide.[2][4][6]
Caption: BH4 as an essential cofactor for key hydroxylase enzymes.
Quantitative Data Summary
The following tables summarize the performance characteristics of analytical methods for biopterin (B10759762) quantification and typical concentration ranges in biological samples.
Table 1: Performance of Analytical Methods for Biopterin Quantification
| Parameter | Serum (LC-MS/MS)[7] | Dried Blood Spot (LC-MS/MS)[7][8] | Urine (LC-MS/MS)[7] | Cerebrospinal Fluid (HPLC-FD)[9] |
| Limit of Detection (LOD) | 0.007 - 0.016 ng/mL | 1.5 - 2.5 nmol/L | 1.42 - 3.47 ng/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.01 - 0.016 ng/mL | S/N > 10 | Not Specified | Enabled determination in deficit situations |
| Linearity Range | Not Specified | 0 - 100 nmol/L | Not Specified | Up to 100 nmol/L |
| Accuracy | 92.9% - 102.2% | 97% - 110% (inter-day) | 90.3% - 127.5% | Not Specified |
| Precision (RSD%) | ≤9% | 96% - 105% (intra-day) | ≤9% | CV < 9.9% |
| Recovery | Not Specified | 105 ± 7% | Not Specified | Not Applicable |
Table 2: Biopterin Concentrations in Human Samples
| Analyte | Sample Type | Patient Group | Mean Concentration |
| Biopterin | Serum | BH4-sensitive PKU | 1.31 µg/L[7] |
| Classical PKU | 0.62 µg/L[7] | ||
| Mild HPA | 0.39 µg/L[7] | ||
| Control | 0.24 µg/L[7] | ||
| 7,8-Dihydrobiopterin | Serum | BH4-sensitive PKU | 7.81 µg/L[7] |
| Classical PKU | 3.66 µg/L[7] | ||
| Mild HPA | 1.81 µg/L[7] | ||
| Control | 0.99 µg/L[7] | ||
| Tetrahydrobiopterin (BH4) | Plasma | Healthy Adults | 3.51 ± 0.94 ng/mL[10] |
| Dihydrobiopterin (BH2) | Plasma | Healthy Adults | 1.54 ± 0.48 ng/mL[10] |
| Total Biopterins | Plasma | Healthy Adults | 5.05 ± 1.14 ng/mL[10] |
Experimental Protocols
Preparation of this compound Standards
Materials:
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride (B599025) (BH4)
-
7,8-Dihydro-L-biopterin (BH2)
-
Biopterin (B)
-
1,4-dithioerythritol (DTE)[11]
-
Diethylenetriaminepentaacetic acid (DTPA)[11]
-
Hydrochloric acid (HCl), 100 µM[11]
-
HPLC-grade water
-
Acetonitrile, HPLC-grade
Protocol:
-
Stock Solution Preparation:
-
Due to the instability of reduced biopterins, especially BH4, it is crucial to handle them appropriately.[11]
-
Prepare stock solutions of BH4 and BH2 by dissolving the compounds in 100 µM HCl containing 1 mM DTE and 1 mM DTPA to prevent oxidation.[11]
-
Stock solutions of the more stable oxidized form, Biopterin (B), can be prepared in ultrapure water.
-
Prepare stock solutions at a concentration of approximately 90 µg/mL.[12]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solutions with the appropriate solvent (e.g., mobile phase or a solution similar to the sample matrix).
-
For LC-MS/MS analysis of dried blood spots, calibration curves can be prepared in a concentration range of 0 - 100 nmol/L.[8]
-
-
Storage of Standards:
-
BH4 standards are unstable at room temperature and even at 4°C, showing significant degradation overnight.[11]
-
Store stock solutions and working standards at -80°C.[11] Even at this temperature, some degradation of BH4 may occur over several weeks.[11]
-
BH2 standards are more stable and can be stored in HCl solution under the same conditions.[11]
-
Avoid exposure to direct sunlight.[12]
-
General Workflow for Biopterin Analysis in Biological Samples
This workflow provides a general overview of the steps involved in the analysis of biopterins in biological samples using LC-MS/MS or HPLC.
Caption: General experimental workflow for biopterin analysis.
Protocol for Biopterin Quantification by LC-MS/MS in Serum, DBS, and Urine
This protocol is based on the methodology described for the simultaneous quantification of nine pterin (B48896) derivatives.[7]
1. Sample Preparation:
-
Serum: A simple filtration step may be sufficient.
-
Dried Blood Spots (DBS): Punch out a small disc from the DBS card and extract the analytes using an appropriate solvent.
-
Urine: Dilute the urine sample with the mobile phase and filter before injection.
-
For all sample types, protein precipitation may be necessary.
2. Chromatographic Separation:
-
System: Agilent Infinity 1290 HPLC System or equivalent.[7]
-
Column: An appropriate reversed-phase column, such as a Synergi Polar-RP (4.6 x 250.0 mm, 4 µm).[11]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA) and an organic modifier (e.g., acetonitrile).[11][12] An isocratic or gradient elution can be used.
-
Flow Rate: Typically around 0.7 mL/min.[11]
-
Column Temperature: Maintained at a constant temperature, for example, 37°C.[11]
-
Injection Volume: 20 µL.[11]
3. Mass Spectrometric Detection:
-
System: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent, with an electrospray ionization (ESI) source.[7]
-
Ionization Mode: Positive or negative, depending on the analytes.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each biopterin derivative and internal standard.
4. Data Analysis:
-
Quantify the concentration of each biopterin in the samples by comparing the peak areas to the calibration curve generated from the this compound standards.
-
Software such as Agilent MassHunter can be used for data acquisition and analysis.[7]
Protocol for Biopterin Quantification by HPLC with Electrochemical Detection in Animal Tissue
This protocol is adapted from a method for detecting BH4 and BH2 in animal tissue.[11][13]
1. Tissue Homogenization:
-
Homogenize the tissue samples in a suitable buffer, for example, phosphate-buffered saline (pH 7.4) containing 1 mM dithioerythritol (B556865) (DTE) and 100 µM EDTA.[5]
-
Perform several freeze-thaw cycles to ensure cell lysis.[5]
2. Chromatographic Separation:
-
System: HPLC with an electrochemical detector.
-
Column: Synergi Polar-RP (4.6 x 250.0 mm, 4 µm).[11]
-
Mobile Phase: 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA.[11]
-
Flow Rate: 0.7 mL/min.[11]
-
Column Temperature: 37°C.[11]
3. Electrochemical Detection:
-
Use a multi-electrode coulometric detector.
-
Apply different potentials to specifically detect BH4 and BH2. For example, BH4 can be detected at +280 mV, while BH2 gives a stronger signal at +600 mV.[11]
4. Data Analysis:
-
Construct standard curves for BH4 and BH2 using the peak areas obtained at their respective optimal potentials.
-
Quantify the concentrations in the tissue samples based on these standard curves.
Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample types. It is essential to validate the analytical method in your laboratory to ensure accurate and reliable results.
References
- 1. Biopterin - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 4. Consensus guideline for the diagnosis and treatment of tetrahydrobiopterin (BH4) deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 9. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Enzymatic Assay for Dihydropteridine Reductase (DHPR) using a Biopterin Derivative
Introduction
Tetrahydrobiopterin (B1682763) (BH4) is an indispensable catalytic cofactor for a suite of critical enzymes, including the aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases) and nitric oxide synthases (NOS).[1] These enzymes are fundamental to the biosynthesis of neurotransmitters such as dopamine (B1211576) and serotonin, and the regulation of vascular tone through nitric oxide production.[2] During the enzymatic hydroxylation reactions, BH4 is oxidized to an unstable intermediate, quinonoid dihydrobiopterin (qBH2).[3][4] The rapid regeneration of BH4 from qBH2 is paramount for sustaining metabolic flux and preventing the "uncoupling" of enzymes like NOS, which would otherwise produce superoxide (B77818) instead of nitric oxide.[5]
This regeneration is primarily catalyzed by the NADH-dependent enzyme Dihydropteridine Reductase (DHPR; EC 1.6.99.7).[6] A deficiency in DHPR activity leads to severe neurological disorders due to the depletion of neurotransmitters.[7] Consequently, the accurate measurement of DHPR activity is crucial for diagnosing metabolic diseases and for research into drug development targeting the BH4 metabolic pathway. This document provides a detailed protocol for a continuous spectrophotometric assay of DHPR activity.
Principle of the Assay
The activity of Dihydropteridine Reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ as it donates electrons for the reduction of a pterin (B48896) substrate.[8][9] Due to the inherent instability of the natural substrate, quinonoid dihydrobiopterin (qBH2), a stable analog such as quinonoid 6,7-dimethyl-dihydropterin is often used, or qBH2 is generated in situ immediately prior to the assay.[4][9] The rate of NADH oxidation is directly proportional to the DHPR enzyme activity under saturating substrate conditions.
Tetrahydrobiopterin (BH4) Metabolism Pathway
The diagram below illustrates the central role of Dihydropteridine Reductase (DHPR) in recycling tetrahydrobiopterin (BH4). The de novo synthesis pathway generates BH4 from GTP, while the recycling pathway, involving DHPR, ensures the continuous availability of the reduced cofactor for essential enzymatic reactions.[3][10]
Caption: Tetrahydrobiopterin (BH4) biosynthesis and recycling pathways.
Experimental Protocol: Spectrophotometric Assay of DHPR Activity
This protocol is designed for measuring DHPR activity in purified enzyme preparations or biological samples like tissue homogenates or cell lysates.
1. Materials and Reagents
-
DHPR Assay Buffer: 50 mM Tris-HCl, pH 7.5. Prepare fresh and keep on ice.
-
NADH Stock Solution (10 mM): Dissolve an appropriate amount of β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH), in the DHPR Assay Buffer. Determine the exact concentration spectrophotometrically at 340 nm (ε = 6220 M⁻¹cm⁻¹).[11] Store aliquots at -20°C, protected from light. NADH solutions are most stable at alkaline pH and low temperatures.[12]
-
Tetrahydrobiopterin (BH4) Stock Solution (10 mM): Prepare in an anaerobic environment. Dissolve BH4 powder in 10 mM HCl containing 5 mM dithiothreitol (B142953) (DTE) to prevent oxidation. Store aliquots under nitrogen or argon at -80°C.
-
Catalase (20 mg/mL): Commercially available solution.
-
Horseradish Peroxidase (HRP) (1 mg/mL): Prepare in DHPR Assay Buffer.
-
Enzyme Sample: Purified DHPR or supernatant from tissue/cell homogenate. Tissue samples should be homogenized in an ice-cold buffer (e.g., 50 mM potassium phosphate, pH 2.6, with 1 mM DTE and 1 mM DTPA) and clarified by centrifugation.[13]
-
Instrumentation: UV-Vis spectrophotometer capable of kinetic measurements at 340 nm, temperature-controlled cuvette holder, quartz cuvettes (1 cm path length).
2. In Situ Preparation of qBH2 Substrate
The quinonoid dihydrobiopterin (qBH2) substrate is highly unstable and must be generated immediately before initiating the assay. This is achieved by the peroxidase-catalyzed oxidation of BH4.
-
In a microcentrifuge tube, combine:
-
50 µL of 10 mM BH4 stock solution
-
10 µL of 1 mg/mL Horseradish Peroxidase (HRP)
-
Sufficient DHPR Assay Buffer to bring the volume to 500 µL.
-
-
Incubate for 2 minutes at room temperature to allow for the complete conversion of BH4 to qBH2.
-
Add 5 µL of 20 mg/mL Catalase to quench the reaction by removing excess H2O2.
-
Immediately place the prepared qBH2 solution on ice and use within 10-15 minutes.
3. Assay Procedure
-
Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 25°C.
-
Prepare the reaction mixture directly in a 1 mL quartz cuvette. The final volume is 1.0 mL.
-
850 µL DHPR Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
50 µL NADH solution (for a final concentration of ~100-200 µM)
-
X µL of enzyme sample (e.g., 10-50 µL). The volume should be adjusted to ensure a linear rate of absorbance change.
-
Add DHPR Assay Buffer to bring the volume to 950 µL.
-
-
Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Record a baseline reading for 1-2 minutes to measure any background NADH oxidation.
-
Initiate the reaction by adding 50 µL of the freshly prepared qBH2 substrate solution.
-
Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for 3-5 minutes. The rate should be linear for at least 1-2 minutes.
-
Perform a blank reaction containing all components except the enzyme sample to control for non-enzymatic NADH oxidation.
4. Calculation of Enzyme Activity
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the kinetic trace.
-
Subtract the rate of the blank reaction from the rate of the sample reaction.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA340/min) / (ε × l) × 1000 × D
-
ΔA340/min: The net change in absorbance at 340 nm per minute.
-
ε: Molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹).[11]
-
l: Path length of the cuvette (typically 1 cm).
-
1000: Conversion factor from M to µM.
-
D: Dilution factor of the enzyme sample, if applicable.
-
-
Specific activity can be calculated by dividing the activity by the protein concentration of the sample (in mg/mL).
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)
Data Presentation
The following tables summarize typical kinetic parameters for human DHPR and provide an example of how to present specific activity data.
Table 1: Representative Kinetic Constants for Human DHPR
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
|---|---|---|
| Quinonoid-BH2 | ~ 5 - 15 | ~ 80 - 120 |
| NADH | ~ 20 - 50 | ~ 80 - 120 |
Note: These values are approximate and can vary based on assay conditions (pH, temperature, buffer composition) and enzyme source. Kinetic parameters for mutant enzymes can differ significantly.[14]
Table 2: Example of DHPR Specific Activity in Different Samples
| Sample ID | Protein Conc. (mg/mL) | ΔA340/min (Net) | Specific Activity (µmol/min/mg) |
|---|---|---|---|
| Control Lysate | 2.5 | 0.110 | 0.0071 |
| Treated Lysate | 2.5 | 0.185 | 0.0119 |
| Purified DHPR | 0.1 | 1.244 | 2.00 |
Experimental Workflow Diagram
The following diagram outlines the key steps of the DHPR enzymatic assay protocol.
Caption: Workflow for the spectrophotometric DHPR activity assay.
References
- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of quinonoid dihydrobiopterin by liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and expression of human dihydropteridine reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Measurement of dihydropteridine reductase activity in dried blood eluates: physiological and pathological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msbioanalytical.com [msbioanalytical.com]
- 9. Isotope, pulse-chase, stopped-flow, and rapid quench studies on the kinetic mechanism of bovine dihydropteridine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study of NADH stability using ultraviolet-visible spectrophotometric analysis and factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Synthesis of D-Biopterin for Research Applications: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of D-erythro-Biopterin (D-Biopterin), a crucial pteridine (B1203161) derivative for various research applications. While the naturally occurring enantiomer is L-erythro-Biopterin, the D-form is essential as a stereochemical probe and for comparative studies in biochemistry and drug development. The protocols outlined below are based on established synthetic methodologies, offering a reproducible pathway for laboratory-scale preparation.
Overview of Synthetic Strategy
The primary chemical synthesis route to this compound involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with a suitably chosen chiral C5 sugar derivative, 5-deoxy-D-arabinosone. This approach, a variation of the Viscontini reaction for pteridine synthesis, allows for the stereospecific construction of the dihydroxypropyl side chain characteristic of biopterin (B10759762). The overall workflow involves the preparation of the key sugar intermediate followed by the heterocyclic ring formation.
Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of this compound.
Protocol 1: Preparation of 5-Deoxy-D-arabinose from D-Xylose
This protocol is adapted from the general methodology for the synthesis of 5-deoxypentoses.
Materials:
-
D-Xylose
-
Anhydrous Methanol (B129727)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
-
Sodium bicarbonate
-
Magnesium sulfate (B86663)
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Tosylation of D-Xylose:
-
Dissolve D-Xylose in anhydrous methanol and treat with a catalytic amount of acid to form the methyl pyranoside.
-
Isolate the methyl D-xylopyranoside and dissolve it in cold (0 °C) pyridine.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution while stirring. Keep the temperature below 5 °C.
-
Allow the reaction to proceed at low temperature for 24 hours.
-
Quench the reaction with ice water and extract the product with chloroform.
-
Wash the organic layer with dilute sulfuric acid, followed by sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield methyl-D-xylopyranoside-5-tosylate.
-
-
Reduction and Hydrolysis:
-
Carefully add the tosylated sugar to a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and cautiously quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by water.
-
Filter the resulting aluminum salts and wash thoroughly with methanol.
-
Combine the filtrates and evaporate to dryness.
-
Hydrolyze the resulting methyl 5-deoxy-D-arabinopyranoside by dissolving in dilute sulfuric acid and heating at 80-90 °C for 2-3 hours.
-
Neutralize the solution with barium carbonate, filter off the barium sulfate, and concentrate the filtrate to obtain 5-deoxy-D-arabinose as a syrup.
-
Protocol 2: Synthesis of D-erythro-Biopterin
This protocol is based on the condensation reaction described by Green and Rembold (1966).
Materials:
-
5-Deoxy-D-arabinose
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate
-
Methanol
-
Water
-
Nitrogen gas
-
Acetic acid
-
Ammonia solution
-
Standard laboratory glassware
Procedure:
-
Preparation of 5-Deoxy-D-arabinosone: The 5-deoxy-D-arabinose obtained from Protocol 1 is typically used directly in the condensation reaction, where it is believed to form the more reactive arabinosone in situ in the presence of hydrazine.
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 2,4,5-triamino-6-hydroxypyrimidine sulfate in water and adjust the pH to approximately 4 with acetic acid.
-
Add a solution of 5-deoxy-D-arabinose in methanol to the pyrimidine (B1678525) solution.
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction mixture under a nitrogen atmosphere at a controlled temperature (e.g., 60-70 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and adjust the pH to 3-4 with acetic acid to precipitate the crude product.
-
Collect the precipitate by filtration and wash with cold water and then a small amount of cold methanol.
-
The crude product contains a mixture of D-erythro-biopterin and its 7-isomer (D-erythro-neopterin).
-
Purification can be achieved by column chromatography on cellulose (B213188) or Sephadex, eluting with a suitable aqueous buffer system.
-
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of this compound. Note that yields can vary depending on the reaction scale and purification efficiency.
| Step | Starting Material | Product | Typical Yield (%) | Reference |
| Preparation of 5-Deoxypentose | Corresponding Pentose | 5-Deoxypentose | 26-34 | Green & Rembold, 1966 |
| Condensation and Purification | 5-Deoxy-L-arabinose & Pyrimidine | L-erythro-Biopterin | ~10-15 | Green & Rembold, 1966 |
Note: The yields for the D-enantiomer are expected to be comparable to those reported for the L-enantiomer.
Biosynthesis of Tetrahydrobiopterin (B1682763)
For context, it is useful to understand the natural biosynthetic pathway of the active form of biopterin, tetrahydrobiopterin (BH4). This pathway is highly conserved and proceeds from guanosine (B1672433) triphosphate (GTP).
De Novo and Salvage Pathways for Tetrahydrobiopterin (BH4) Biosynthesis
Caption: The de novo and salvage pathways for the biosynthesis of tetrahydrobiopterin (BH4).
The de novo pathway is the primary route for BH4 synthesis, starting from GTP and involving three key enzymatic steps. The salvage pathway allows for the conversion of sepiapterin, an intermediate, to BH4. This intricate biological process highlights the importance of biopterin derivatives in cellular metabolism.
Measuring D-Biopterin Uptake in Endothelial Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the measurement of D-biopterin, primarily in its reduced form, tetrahydrobiopterin (B1682763) (BH4), within endothelial cells. Accurate quantification of intracellular BH4 is critical for understanding endothelial function, nitric oxide (NO) bioavailability, and the pathophysiology of various cardiovascular diseases.
Introduction
Tetrahydrobiopterin (BH4) is a vital cofactor for endothelial nitric oxide synthase (eNOS). When BH4 levels are optimal, eNOS produces NO, a key signaling molecule in vasodilation, anti-inflammation, and anti-proliferation. However, a deficiency in BH4 can lead to eNOS "uncoupling," where the enzyme produces superoxide (B77818) radicals instead of NO, contributing to endothelial dysfunction and oxidative stress.[1][2] Therefore, measuring the uptake and intracellular concentration of this compound is crucial for research into cardiovascular health and the development of therapeutic strategies to enhance endothelial function.
The bioavailability of BH4 in endothelial cells is regulated by a balance between its de novo synthesis from guanosine (B1672433) triphosphate (GTP), a salvage pathway that recycles its oxidized form 7,8-dihydrobiopterin (BH2), and its transport into the cell.[3][4] The primary methods for quantifying intracellular biopterins involve High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence or electrochemical detection.[5][6][7][8][9]
Key Signaling Pathways
The intracellular concentration of BH4 is tightly regulated by two primary pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis Pathway
The de novo synthesis of BH4 begins with GTP and is controlled by the rate-limiting enzyme GTP cyclohydrolase I (GTPCH).[4][10] Subsequent steps are catalyzed by 6-pyruvoyltetrahydropterin synthase (PTPS) and sepiapterin (B94604) reductase (SR).[3]
Caption: The de novo synthesis pathway of tetrahydrobiopterin (BH4).
Salvage Pathway
The salvage pathway regenerates BH4 from its oxidized form, BH2. This process is crucial for maintaining the intracellular BH4/BH2 ratio. Dihydrofolate reductase (DHFR) is the key enzyme in this pathway, reducing BH2 back to the active BH4.[1][2]
Caption: The BH4 salvage pathway and its role in eNOS coupling.
Experimental Protocols
Protocol 1: Culturing Endothelial Cells for Biopterin (B10759762) Uptake Studies
This protocol describes the general procedure for culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs), in preparation for this compound uptake experiments.
Materials:
-
Endothelial cell line (e.g., HUVECs, BAECs)
-
Complete endothelial cell growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture endothelial cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For uptake experiments, seed the cells in 6-well or 12-well plates and allow them to adhere and grow to the desired confluency (typically 80-90%).
-
Before starting the uptake experiment, wash the cells twice with pre-warmed PBS to remove any residual medium.
Protocol 2: this compound (BH4) Uptake Assay
This protocol outlines the steps to measure the uptake of exogenous BH4 into cultured endothelial cells.
Materials:
-
Cultured endothelial cells in multi-well plates
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) stock solution (prepare fresh in an antioxidant-containing buffer, e.g., with 0.1% dithiothreitol (B142953) or ascorbic acid)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 80% methanol, 20% ultrapure water, 5 mM ammonium (B1175870) hydroxide, and 0.1% (w/v) dithiothreitol (DTT)).[11]
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Prepare working solutions of BH4 in pre-warmed uptake buffer at the desired concentrations (e.g., 10 µM).[2]
-
Remove the culture medium from the cells and wash twice with pre-warmed PBS.
-
Add the BH4-containing uptake buffer to each well and incubate for the desired time points (e.g., 30, 60, 120 minutes) at 37°C.
-
To stop the uptake, aspirate the uptake buffer and immediately wash the cells three times with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the samples in an ice bath to ensure complete cell lysis.[11]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the protein.[5]
-
Collect the supernatant for HPLC analysis. Store samples at -80°C until analysis.
Protocol 3: Quantification of Intracellular Biopterins by HPLC
This protocol describes the analysis of intracellular biopterins using HPLC with differential oxidation and fluorescence detection. This method allows for the separate quantification of BH4 and its oxidized forms.[2][6][12]
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Acidic oxidation solution: 0.1 M HCl with Iodine
-
Alkaline oxidation solution: 1 M NaOH with Iodine
-
Stabilizing solution (e.g., ascorbic acid)
-
Mobile phase (e.g., sodium citrate (B86180) buffer with methanol)[12]
-
Biopterin standards (BH4, BH2, Biopterin)
Procedure:
Sample Preparation (Differential Oxidation):
-
Divide each sample supernatant into two aliquots.
-
Acidic Oxidation (Total Biopterins): To the first aliquot, add the acidic iodine solution. This oxidizes both BH4 and BH2 to the fluorescent biopterin.[6]
-
Alkaline Oxidation (BH2 + Biopterin): To the second aliquot, add the alkaline iodine solution. This oxidizes BH2 to biopterin, while BH4 is oxidized to pterin, which has different fluorescent properties.[6]
-
Incubate both reactions in the dark.
-
Stop the reaction by adding a stabilizing solution like ascorbic acid to consume excess iodine.
-
Filter the samples before injection into the HPLC system.
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Set the fluorescence detector to an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.[12]
-
Inject the oxidized samples and standards onto the HPLC column.
-
Quantify the biopterin peak area in each sample against the standard curve.
Calculations:
-
Total Biopterins (Biopterin_total): From the acidic oxidation sample.
-
BH2 + Biopterin (Biopterin_oxidized): From the alkaline oxidation sample.
-
BH4 Concentration: Biopterin_total - Biopterin_oxidized.
-
Normalize the results to the total protein content of the cell lysate.
Experimental Workflow
Caption: Workflow for measuring this compound uptake in endothelial cells.
Data Presentation
Quantitative data from biopterin uptake experiments should be presented in a clear, tabular format to facilitate comparison between different experimental conditions.
Table 1: Intracellular Biopterin Concentrations in Endothelial Cells
| Cell Type | Treatment | BH4 (pmol/mg protein) | BH2 (pmol/mg protein) | Total Biopterins (pmol/mg protein) | BH4/BH2 Ratio |
| sEnd.1 | Control | 308.0 ± 40.5 | - | - | 13.8 ± 2.3 |
| sEnd.1 | MTX (1 µM) | 229.0 ± 36.3 | - | - | 3.3 ± 0.2 |
| BAEC | Control siRNA | - | - | 100% | 79 ± 9% (as % of total) |
| BAEC | DHFR siRNA | - | - | - | 28 ± 11% (as % of total) |
| BAEC | GTPCH1 siRNA | - | - | - | 74 ± 9% (as % of total) |
Data adapted from published studies.[2][13] MTX (Methotrexate) is an inhibitor of DHFR. The values represent mean ± S.E. The BH4/BH2 ratio for sEnd.1 cells treated with MTX is for reduced to oxidized biopterins (BH4:[BH2+B]).
Table 2: Effect of Pterin Supplementation on Intracellular BH4 Levels in BAECs
| siRNA Transfection | Supplementation (1h) | Total Biopterins (pmol/mg protein) | BH4 (pmol/mg protein) |
| Control | Vehicle | 2.9 ± 0.4 | 2.3 ± 0.4 |
| Control | BH4 (10 µM) | 12.8 ± 2.5 | 10.3 ± 2.4 |
| Control | BH2 (10 µM) | 13.9 ± 2.4 | 2.5 ± 0.6 |
| DHFR | Vehicle | 2.8 ± 0.4 | 0.8 ± 0.3 |
| DHFR | BH4 (10 µM) | 13.2 ± 2.0 | 2.9 ± 0.8 |
| DHFR | BH2 (10 µM) | 14.2 ± 2.2 | 0.9 ± 0.2 |
| GTPCH1 | Vehicle | 0.3 ± 0.1 | 0.2 ± 0.1 |
| GTPCH1 | BH4 (10 µM) | 9.9 ± 1.8 | 8.2 ± 1.9 |
| GTPCH1 | BH2 (10 µM) | 10.9 ± 1.9 | 0.5 ± 0.1 |
Data adapted from a published study.[2] Values represent mean ± S.E. This table demonstrates the impact of knocking down key enzymes on the cell's ability to process exogenous pterins.
References
- 1. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin Recycling, a Key Determinant of Endothelial Nitric-oxide Synthase-dependent Signaling Pathways in Cultured Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Catecholamines and Pterins in Inborn Errors of Monoamine Neurotransmitter Metabolism—From Past to Future | MDPI [mdpi.com]
- 7. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing Pteridine Metabolism in a Progressive Isogenic Breast Cancer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of D-Biopterin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of D-Biopterin, primarily in its biologically active form 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4 or sapropterin), in various animal models. This document details its therapeutic applications, underlying mechanisms of action, and provides specific protocols for its administration and the evaluation of its effects in preclinical research settings.
Introduction
This compound is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2][3][4] Its role in regulating the production of nitric oxide (NO) and neurotransmitters like dopamine (B1211576) and serotonin (B10506) makes it a molecule of significant interest in a range of pathologies.[5][6][7] In animal models, supplementation with this compound (BH4) has shown therapeutic potential in cardiovascular diseases, neurological disorders, and chronic pain.[8][9][10]
A deficiency or oxidation of BH4 can lead to the "uncoupling" of NOS, where the enzyme produces superoxide (B77818) radicals instead of NO, contributing to oxidative stress and endothelial dysfunction.[1][4] By restoring BH4 levels, it is hypothesized that normal enzymatic function can be reinstated, offering a promising therapeutic strategy.
Therapeutic Applications and Key Findings in Animal Models
The experimental use of this compound has been explored in a variety of animal models, yielding significant insights into its potential therapeutic applications.
Cardiovascular Disease: Atherosclerosis
In apolipoprotein E-knockout (ApoE-KO) mice, a widely used model for atherosclerosis, oral administration of BH4 has been shown to slow the progression of the disease.[11] Treatment with BH4 improves endothelial function, reduces vascular oxidative stress, and attenuates the expression of inflammatory mediators in the aorta.[12]
Neurological Disorders: Alzheimer's Disease
In the triple-transgenic mouse model of Alzheimer's disease (3xTg-AD), intraperitoneal administration of BH4 has been demonstrated to rescue memory impairment.[8][10] This cognitive improvement is observed without altering the underlying amyloid-β and tau pathologies, suggesting that BH4 may act on downstream pathways to mitigate the cognitive deficits associated with the disease.[8]
Neuropathic Pain
Animal models of neuropathic pain, such as the chronic constriction injury (CCI) model, have revealed that excessive BH4 production in sensory neurons and infiltrating macrophages contributes to pain hypersensitivity.[9] Inhibition of BH4 synthesis has been shown to alleviate pain-like behaviors in these models, highlighting the BH4 pathway as a potential target for analgesic drug development.[9][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies utilizing this compound in various animal models.
Table 1: Effects of this compound (BH4) on Atherosclerosis in ApoE-Knockout Mice
| Parameter | Animal Model | Treatment Details | Key Findings | Reference(s) |
| Atherosclerotic Plaque Area | ApoE-KO mice on a high-cholesterol diet | 10 mg/kg/day BH4 in drinking water for 10 weeks | 25% reduction in aortic root plaque area compared to untreated controls. | [12] |
| Vascular Inflammation | ApoE-KO mice | Daily oral BH4 supplementation for 8 or 12 weeks | Significantly reduced VCAM-1 mRNA levels in aortic endothelial cells and decreased infiltration of T-cells and macrophages into plaques. | [2] |
| Endothelial Function | ApoE-KO mice | Dietary BH4 supplementation | Reduced superoxide production and increased nitric oxide synthesis in the aorta. | [12] |
Table 2: Effects of this compound (BH4) on Cognitive Function in an Alzheimer's Disease Mouse Model
| Parameter | Animal Model | Treatment Details | Key Findings | Reference(s) |
| Recognition Memory (Novel Object Recognition Test) | 13-month-old 3xTg-AD mice | 15 mg/kg/day BH4, i.p. for 10 consecutive days | Rescued memory impairment, with the recognition index of BH4-treated 3xTg-AD mice being comparable to non-transgenic controls. | [8][10] |
| Glucose Intolerance | 3xTg-AD mice on a high-fat diet | 15 mg/kg/day BH4, i.p. for 10 consecutive days | Completely reversed high-fat diet-induced glucose intolerance. | [8] |
Table 3: Effects of Targeting the this compound (BH4) Pathway in Neuropathic Pain Models
| Parameter | Animal Model | Treatment Details | Key Findings | Reference(s) |
| Mechanical Hypersensitivity | Mice with spared nerve injury (SNI) | Intraperitoneal injection of a sepiapterin (B94604) reductase inhibitor (SPRi3) | Dose-dependent reduction in mechanical hypersensitivity. | [9] |
| BH4 Levels in Nervous Tissue | Mice with SNI | i.p. injection of SPRi3 | Reduced BH4 levels in the sciatic nerve and dorsal root ganglia. | [9] |
Signaling Pathways and Mechanisms of Action
This compound's primary role is that of an essential cofactor for critical enzymes. The following diagrams illustrate its involvement in key signaling pathways.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]
- 3. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. DSpace [diposit.ub.edu]
- 6. Tyrosine hydroxylase (TH), its cofactor tetrahydrobiopterin (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrobiopterin Improves Recognition Memory in the Triple-Transgenic Mouse Model of Alzheimer’s Disease, Without Altering Amyloid-β and Tau Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of Neuropathic and Inflammatory Pain through Inhibition of the Tetrahydrobiopterin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydrobiopterin Improves Recognition Memory in the Triple-Transgenic Mouse Model of Alzheimer's Disease, Without Altering Amyloid-β and Tau Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rat Aortic Ring Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analgesic Effect of Tranilast in an Animal Model of Neuropathic Pain and Its Role in the Regulation of Tetrahydrobiopterin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Biopterin Handling and Oxidation Prevention
Welcome to the technical support center for D-Biopterin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Rapid degradation of this compound in solution.
-
Problem: You observe a rapid loss of this compound activity or concentration in your experimental solutions.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate pH | This compound is highly unstable in neutral to alkaline solutions[1]. Prepare stock solutions in acidic conditions, such as 0.1 N HCl, where it is stable for several weeks at -20°C[1]. For experiments requiring neutral pH, prepare the this compound solution immediately before use and add a stabilizing agent. |
| Presence of Oxygen | This compound readily reacts with oxygen[1][2]. Prepare solutions using deoxygenated buffers. Consider performing experiments under an inert gas atmosphere (e.g., nitrogen or argon) if possible. |
| Exposure to Light | This compound is light-sensitive[3]. Store the solid compound and solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light[3]. |
| Inadequate Storage Temperature | This compound is temperature-sensitive. Store solid this compound desiccated at -20°C or colder[1][3]. Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles[4]. |
| Contamination with Oxidizing Agents | Ensure all glassware and reagents are free from oxidizing contaminants. Use high-purity water and reagents. |
Issue 2: Inconsistent experimental results with this compound.
-
Problem: You are observing high variability between experimental replicates.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent this compound Concentration | The concentration of active this compound may be decreasing variably due to oxidation. Prepare a fresh this compound solution for each experiment from a frozen, acidic stock. The addition of an antioxidant like ascorbic acid can help maintain a stable concentration[2][5]. |
| Variable Oxidation Rates | Minor differences in incubation times, light exposure, or oxygen levels between samples can lead to inconsistent oxidation. Standardize your experimental workflow meticulously. |
| Formation of Oxidation Products | The oxidation of this compound produces 7,8-dihydrobiopterin (BH2) and other products which can have different biological effects or interfere with assays[4][6]. The presence of these products can lead to inconsistent results. Use antioxidants to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound oxidation?
This compound (tetrahydrobiopterin, BH4) is chemically unstable and prone to auto-oxidation, especially in aqueous solutions at physiological pH (7.4)[2]. This process is accelerated by the presence of dissolved oxygen, hydrogen peroxide, and other reactive oxygen species (ROS)[2][5]. The oxidation of this compound leads to the formation of quinonoid dihydrobiopterin (qBH2) and subsequently 7,8-dihydrobiopterin (BH2)[2][7].
Q2: How can I effectively prevent this compound oxidation in my experiments?
Several strategies can be employed to minimize this compound oxidation:
-
Use of Antioxidants: Ascorbic acid (Vitamin C) is a widely used and effective antioxidant for stabilizing this compound[2][5][8][9]. It helps to chemically reduce the oxidized forms of biopterin (B10759762) back to the active this compound form[2][5]. Other antioxidants like 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) are also effective, particularly for stabilizing analytical standards[4].
-
pH Control: Maintaining an acidic pH is crucial for this compound stability. Stock solutions are best prepared in 0.1 N HCl[1].
-
Low Temperature Storage: Store solid this compound at -20°C or below in a desiccated, dark environment[1][3]. Solutions should be stored at -80°C[4].
-
Protection from Light: Always protect this compound from light by using amber vials or by wrapping the containers[3].
-
Deoxygenated Solutions: Preparing solutions with deoxygenated water or buffers can significantly reduce the rate of oxidation[10].
Q3: What are the recommended concentrations of antioxidants to use?
The optimal concentration of an antioxidant can depend on the specific experimental conditions. However, here are some empirically determined effective concentrations:
| Antioxidant | This compound Concentration | Effective Antioxidant Concentration | Reference |
| Ascorbic Acid | 25 µmol/L | 3 mmol/L (provided almost complete stabilization) | [2][5] |
| 1,4-dithioerythritol (DTE) | Standard Solutions | 1 mM | |
| Diethylenetriaminepentaacetic acid (DTPA) | Standard Solutions | 1 mM |
Q4: How should I prepare and store this compound stock solutions?
For maximum stability, follow this protocol:
-
Preparation of Acidic Stock Solution:
-
Weigh the desired amount of this compound dihydrochloride (B599025) in a light-protected tube.
-
Dissolve it in ice-cold 0.1 N HCl to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into small, single-use volumes in amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
When needed, thaw an aliquot on ice immediately before use. Avoid repeated freeze-thaw cycles.
-
Q5: How does this compound oxidation affect its function as a cofactor for nitric oxide synthase (NOS)?
This compound is an essential cofactor for all isoforms of nitric oxide synthase (NOS)[6]. When this compound is oxidized to BH2, it can lead to the "uncoupling" of NOS[11][12]. In its uncoupled state, instead of producing nitric oxide (NO), the enzyme produces superoxide (B77818) anions (O₂⁻), a reactive oxygen species[6]. This not only reduces the bioavailability of NO but also contributes to oxidative stress.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes how to prepare a this compound working solution for use in cell culture or enzyme assays at physiological pH.
-
Materials:
-
This compound dihydrochloride
-
0.1 N HCl (sterile, ice-cold)
-
Ascorbic acid
-
Experimental buffer (e.g., HEPES, PBS), deoxygenated and at the desired final pH.
-
Sterile, amber-colored microcentrifuge tubes.
-
-
Procedure:
-
Prepare a 10 mM this compound stock solution in 0.1 N HCl as described in the FAQ section and store it at -80°C.
-
Prepare a 100 mM ascorbic acid stock solution in deoxygenated water and sterilize by filtration.
-
Immediately before the experiment, thaw an aliquot of the this compound stock solution on ice.
-
In a sterile, amber-colored tube, add the required volume of your experimental buffer.
-
Add the ascorbic acid stock solution to the buffer to a final concentration of 0.5-1 mM.
-
Add the this compound stock solution to the buffer to achieve the desired final concentration.
-
Mix gently and use the working solution immediately.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Oxidation pathway of this compound and the protective role of ascorbic acid.
Caption: The role of this compound in eNOS coupling and uncoupling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. academic.oup.com [academic.oup.com]
- 3. schircks.ch [schircks.ch]
- 4. mdpi.com [mdpi.com]
- 5. Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Autoxidation Kinetics of Tetrahydrobiopterin—Giving Quinonoid Dihydrobiopterin the Consideration It Deserves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. schircks.ch [schircks.ch]
- 11. JCI - Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension [jci.org]
- 12. Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues with D-Biopterin in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with D-Biopterin in different buffers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A1: this compound, like its enantiomer L-Biopterin, is sparingly soluble in aqueous buffers.[1] To improve solubility, it is recommended to first dissolve the this compound in an organic solvent such as DMSO or ethanol (B145695) before diluting it with the aqueous buffer of your choice.[1][2] For example, a 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve L-Biopterin at approximately 0.5 mg/ml.[1]
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol are recommended solvents for preparing stock solutions of this compound.[2] It is good practice to prepare a concentrated stock solution in one of these organic solvents and then dilute it to the final working concentration in your experimental buffer.
Q3: My this compound solution appears to have precipitated after I diluted it in my buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low aqueous solubility. To prevent this, ensure that the final concentration of the organic solvent in your working solution is high enough to maintain solubility, but low enough to not interfere with your experiment. You can also try gentle warming to 37°C and ultrasonication to aid dissolution.[2] It is also crucial to add the this compound stock solution to the buffer slowly while vortexing.
Q4: Is the solubility of this compound dependent on the pH of the buffer?
Q5: How should I store my this compound solutions?
A5: Aqueous solutions of biopterins are generally not stable for long periods. It is recommended to prepare fresh solutions for each experiment. If you need to store a solution, it is best to store concentrated stock solutions in an appropriate organic solvent at -20°C or -80°C and prepare the working aqueous solution on the day of use.[2] For aqueous solutions of L-Biopterin, it is not recommended to store them for more than one day.[1]
Data Presentation: this compound and Related Compounds Solubility
| Compound | Solvent/Buffer | Temperature | Solubility |
| This compound | DMSO | Room Temperature | Soluble |
| Ethanol | Room Temperature | Soluble | |
| L-Biopterin | DMSO | Room Temperature | ~ 1 mg/ml |
| Dimethyl formamide (B127407) (DMF) | Room Temperature | ~ 0.3 mg/ml | |
| 1:1 DMSO:PBS (pH 7.2) | Room Temperature | ~ 0.5 mg/ml[1] | |
| (6R)-5,6,7,8-tetrahydro-L-Biopterin (BH4) hydrochloride | DMSO | Room Temperature | ~ 5 mg/ml |
| Dimethyl formamide (DMF) | Room Temperature | ~ 3 mg/ml | |
| PBS (pH 7.2) | Room Temperature | ~ 10 mg/ml[4] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution
This protocol provides a general method for preparing an aqueous working solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your desired aqueous buffer (e.g., PBS, TRIS, MES)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/ml or higher).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief ultrasonication can aid dissolution if needed.[2]
-
-
Prepare the Working Solution:
-
Warm your desired aqueous buffer to room temperature or 37°C.
-
In a new sterile tube, add the required volume of the aqueous buffer for your final working concentration.
-
While vortexing the buffer, slowly add the required volume of the this compound stock solution drop by drop. This gradual addition is crucial to prevent precipitation.
-
Continue to vortex for a few minutes after adding the stock solution to ensure it is fully dispersed.
-
-
Final Check and Use:
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, you may need to adjust the final concentration or the percentage of DMSO in the final solution.
-
Use the freshly prepared working solution in your experiment immediately for best results.
-
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
References
improving the accuracy of D-Biopterin measurements
Welcome to the technical support center for D-Biopterin (6R-5,6,7,8-tetrahydrobiopterin, BH4) measurement. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately measuring this compound (BH4)?
A1: The primary challenge is the extreme instability of this compound (BH4), which is highly susceptible to oxidation.[1][2][3] Under aerobic conditions, BH4 readily oxidizes to 7,8-dihydrobiopterin (BH2) and subsequently to biopterin (B10759762) (B).[1][4][5] This degradation can occur during sample collection, storage, and processing, leading to an underestimation of BH4 levels and an overestimation of its oxidized forms.[1][2] Therefore, meticulous sample preparation with antioxidants is essential for accurate quantification.[1][3]
Q2: Which analytical methods are most common for this compound measurement?
A2: The state-of-the-art methods for direct and accurate detection of BH4 and its metabolites are High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (HPLC/ECD) or mass spectrometric detection (LC-MS/MS).[1] HPLC with fluorescence detection (HPLC-FD) is also used, often involving a post-column oxidation step to convert pterins into fluorescent compounds.[5][6] ELISA kits are available for quantitative determination, but they may be indirect and subject to different types of interference.[7]
Q3: Why is the addition of antioxidants crucial during sample preparation?
A3: Antioxidants are essential to prevent the oxidation of the labile BH4 molecule.[1][3] A combination of reducing agents like 1,4-dithioerythritol (DTE) or dithiothreitol (B142953) (DTT) and chelating agents like diethylenetriaminepentaacetic acid (DTPA) is often added to stabilize BH4 standards and biological samples.[1][8] Studies have shown that BH4 standards without antioxidants can completely degrade overnight even at 4°C, whereas the presence of DTE and DTPA significantly improves stability.[1]
Q4: How should I properly store my samples and standards?
A4: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, samples and standards stabilized with antioxidants should be kept at -80°C.[1][6] Even at -80°C, some unspecific loss of BH4 (up to 20%) can occur over several weeks.[1] Short-term stability (a few hours) may be acceptable at 4°C or in an autosampler at 10°C, but samples should generally be analyzed within 6 hours of preparation.[4][6] Storage at room temperature leads to rapid and complete degradation of BH4.[1]
Data Summary Tables
Table 1: Stability of this compound (BH4) Standard Solutions
| Storage Condition | Antioxidants (DTE/DTPA) | Observation |
| Room Temperature, overnight | Absent | Complete degradation of BH4 and formation of BH2.[1] |
| 4°C, 1-2 weeks | Absent | Appreciable degradation of BH4.[1] |
| Room Temperature, 4°C, -80°C | Present | BH4 is stabilized.[1] |
| -80°C, several weeks | Present | Up to 20% unspecific loss of BH4 may occur.[1] |
Table 2: Comparison of Analytical Method Sensitivity
| Method | Analyte(s) | Sample Matrix | Limit of Quantification (LOQ) |
| LC-MS/MS | BH4, BH2, Biopterin | Cultured Endothelial Cells | 1 nM (BH4, BH2), 2.5 nM (Biopterin)[1][9] |
| LC-MS/MS | BH4 | Human Plasma | 0.02 ng/mL (83 pmol/L)[1] |
| LC-MS/MS | BH4, BH2, Neopterin (B1670844), Sepiapterin | Cerebrospinal Fluid (CSF) | Linear range of 3 to 200 nmol/L.[10] |
| HPLC-ECD/Fluorescence | BH4, BH2, Biopterin, etc. | Standards | 60-160 fmol[1] |
| UHPLC-FD | Dihydro/Oxidized Biopterin & Neopterin | Human Urine | 25 ng/mL (dihydroforms), 1 ng/mL (oxidized forms)[8] |
Visualized Workflows and Pathways
Caption: General troubleshooting workflow for this compound analysis.
Caption: Oxidation pathway is a key source of analytical error.
Caption: Critical steps for sample prep to ensure BH4 stability.
Troubleshooting Guide: HPLC & LC-MS/MS Methods
Q: My BH4 peak is small, broad, or non-existent, but other pterins look fine. What happened?
A: This is a classic sign of BH4 degradation.
-
Check Sample Preparation: Was an antioxidant cocktail (e.g., DTE and DTPA) added immediately upon sample collection?[1] BH4 is extremely unstable; any delay can lead to its complete oxidation.[1]
-
Review Storage Conditions: Were your samples and standards stored properly at -80°C and protected from light?[1] Repeated freeze-thaw cycles should be avoided.
-
Mobile Phase pH: The pH of the mobile phase can affect BH4 stability and detection. Some methods use acidic pH (e.g., 2.6-4.5) to improve stability and separation.[1][11]
-
Autosampler Temperature: Ensure the autosampler is chilled (e.g., 4-10°C).[4][6] Samples left at room temperature in the autosampler for extended periods will degrade.[6]
Q: I'm seeing a large, interfering peak co-eluting with BH4. What could it be?
A: A common interfering compound, especially in brain tissue samples, is ascorbate (B8700270) (Vitamin C).[1]
-
Optimize HPLC Method: You may need to adjust the mobile phase composition to resolve the BH4 and ascorbate peaks. Increasing the pH of the mobile phase (e.g., from 2.6 to 4.5) has been shown to successfully separate the two compounds.[1]
-
Sample Cleanup: While difficult, you can explore solid-phase extraction (SPE) methods to clean up the sample, although care must be taken not to degrade BH4 during the process.[8][12]
Q: My retention times are shifting between runs. What is the cause?
A: Retention time shifts usually point to issues with the HPLC system or column.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence.
-
Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the system or failing pump seals. Degas your mobile phase thoroughly.
-
Column Integrity: The column may be degrading or contaminated. Try washing the column according to the manufacturer's instructions or replace it if it's old. A guard column can help extend the life of your analytical column.[12]
-
Mobile Phase Consistency: Ensure the mobile phase is prepared fresh and consistently for each run.
Q: My results have poor reproducibility. What are the likely sources of variability?
A: Poor reproducibility in pterin (B48896) analysis often stems from inconsistencies in sample handling.
-
Standardize Sample Processing: Every step, from the timing of antioxidant addition to the duration of centrifugation, should be standardized across all samples.
-
Pipetting Accuracy: Ensure pipettes are calibrated and that you are using precise technique, especially when preparing standards and adding small volumes of reagents.
-
Batch Effects: Process standards and samples in the same analytical run to avoid day-to-day variability from instrument performance or reagent preparation.
Troubleshooting Guide: ELISA Kits
Q: I'm getting no signal or a very weak signal across the entire plate.
A: This issue indicates a failure in one of the core components of the assay.
-
Reagent Preparation/Addition: Double-check that all reagents were prepared correctly and added in the proper sequence.[13][14] Forgetting a key reagent like the primary antibody or the enzyme conjugate is a common mistake.
-
Reagent Integrity: Verify the expiration dates on the kit components.[15] Improper storage (e.g., not storing at the recommended 2-8°C) can lead to reagent degradation.[14][15]
-
Substrate Activity: Ensure the substrate is active and appropriate for the enzyme used (e.g., TMB for HRP). Some substrates are light-sensitive or require fresh preparation.
-
Washing Steps: While insufficient washing causes high background, overly aggressive washing can strip away bound antibodies or antigen, leading to a weak signal.
Q: My plate has a high background, making it difficult to distinguish my samples from the blank.
A: High background is typically caused by non-specific binding or insufficient washing.
-
Insufficient Washing: This is the most common cause.[13] Ensure you are washing the plate thoroughly according to the protocol. Increase the number of washes or add a 30-second soak step between washes.[13][14]
-
Concentration of Detection Antibody: Using too high a concentration of the detection antibody can lead to non-specific binding. Perform a titration to find the optimal concentration if you are developing your own assay.
-
Incubation Times/Temperatures: Extending incubation times or increasing the temperature beyond the recommended range can promote non-specific binding.
-
Blocking Step: Ensure the blocking buffer is appropriate and that the incubation was sufficient to block all non-specific sites on the plate.
Q: My standard curve is poor or non-linear.
A: A poor standard curve invalidates the results for the unknown samples.
-
Standard Preparation Error: This is a very common issue. Carefully re-check all calculations and pipetting used to create the serial dilutions. Use fresh, calibrated pipettes and new tips for each dilution step.[15]
-
Standard Degradation: Ensure the standard was reconstituted and stored correctly as per the kit instructions.[13] If in doubt, use a fresh vial of the standard.
-
Improper Curve Fit: Use the correct regression model to fit your data (e.g., four-parameter logistic (4-PL) curve-fit is common for ELISAs).
Q: I am observing significant "edge effects," where the outer wells have different values than the inner wells.
A: Edge effects are often caused by inconsistent temperature or evaporation across the plate.
-
Temperature Control: Ensure the plate is sealed properly with a plate sealer during incubations.[15] Place the plate in the center of the incubator to ensure even heating. Do not stack plates.[15]
-
Evaporation: Use a plate sealer during all incubation steps to prevent evaporation from the wells, especially the outer ones.[7][15]
-
Reagent Addition Technique: Be consistent in the timing and technique of adding reagents to all wells.
Key Experimental Protocols
Protocol 1: Sample Preparation for HPLC/LC-MS Analysis
This protocol is a generalized procedure based on common practices for stabilizing and extracting this compound from biological samples.[1][9]
-
Preparation of Antioxidant Buffer: Prepare a stock solution containing a cocktail of antioxidants. A common buffer consists of 0.1 mM DTE and 0.1 mM DTPA in a suitable buffer (e.g., 50 mM potassium phosphate).[1]
-
Sample Collection & Stabilization:
-
For Plasma/Serum: Collect blood in tubes containing an anticoagulant. Immediately after centrifugation, transfer the plasma/serum to a new tube containing the antioxidant buffer.
-
For Tissues: Excise tissue and immediately freeze in liquid nitrogen. For processing, weigh the frozen tissue and homogenize it in ice-cold acidic buffer (e.g., 0.2 M trichloroacetic acid (TCA)) containing the antioxidant cocktail.[9]
-
-
Protein Precipitation: Add an equal volume of ice-cold 0.2 M TCA to liquid samples to precipitate proteins.[9] Vortex thoroughly.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-15,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated protein.[4]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the pterins.
-
Analysis or Storage: Inject the supernatant directly into the HPLC/LC-MS system for immediate analysis. If analysis cannot be performed immediately, store the supernatant at -80°C.[1]
Protocol 2: General Steps for a Competitive ELISA
This protocol outlines the general workflow for a typical competitive ELISA for this compound measurement.[7] Always refer to the specific manufacturer's kit manual for precise volumes, concentrations, and incubation times.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manual. Allow all reagents to reach room temperature before use.[14][15]
-
Standard Curve Preparation: Create a serial dilution of the this compound standard to generate a standard curve.
-
Loading the Plate: Add the prepared standards and samples to the appropriate wells of the microplate, which is often pre-coated with an antibody.
-
Addition of HRP-Conjugate: Add a fixed amount of HRP-conjugated this compound (or an antibody-HRP conjugate, depending on the kit design) to each well. This will compete with the this compound in the sample for binding to the capture antibody.
-
Incubation: Seal the plate and incubate for the specified time and temperature (e.g., 37°C).[7]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.[7] This removes any unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well.[7] This will react with the bound HRP to produce a color.
-
Incubation in Dark: Seal the plate and incubate at 37°C in the dark for a specified time (e.g., 10-20 minutes).[7]
-
Stopping the Reaction: Add the stop solution to each well. The color will change (e.g., from blue to yellow).[7]
-
OD Measurement: Immediately read the optical density (OD) of each well using a microplate reader at the specified wavelength (e.g., 450 nm).[7] The intensity of the color is inversely proportional to the amount of this compound in the sample.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fn-test.com [fn-test.com]
- 8. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Autoxidation Kinetics of Tetrahydrobiopterin—Giving Quinonoid Dihydrobiopterin the Consideration It Deserves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid-chromatographic measurement of biopterin and neopterin in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biomatik.com [biomatik.com]
troubleshooting low signal in D-Biopterin assays
Welcome to the technical support center for D-Biopterin assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of biopterins.
Frequently Asked Questions (FAQs) - Troubleshooting Low Signal
This section addresses specific issues that can lead to low or no signal in your this compound assays.
Q1: I am seeing a very weak or no signal in my standards and samples in my HPLC-ECD assay. What are the likely causes?
A weak or absent signal in an HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) assay for D-Biopterins, particularly for tetrahydrobiopterin (B1682763) (BH4), is a common issue. The primary culprit is often the degradation of BH4, which is highly susceptible to oxidation.
Key Troubleshooting Steps:
-
Check Standard and Sample Stability: Tetrahydrobiopterin (BH4) is extremely unstable and readily oxidizes to dihydrobiopterin (BH2) and then biopterin (B10759762) (B).[1][2][3] This oxidation is accelerated by exposure to room temperature, neutral or alkaline pH, and the presence of oxygen.[1][2]
-
Action: Ensure that your standards and samples were always kept under acidic conditions (e.g., in HCl) and at low temperatures (4°C for short-term, -80°C for long-term storage).[1][2] The addition of antioxidants such as 1,4-dithioerythritol (DTE) and metal chelators like diethylenetriaminepentaacetic acid (DTPA) to your standards and sample preparation buffers is crucial for stabilizing BH4.[1][2] Without antioxidants, complete loss of BH4 can occur overnight at room temperature.[1][2]
-
-
Verify Mobile Phase Preparation: The composition and pH of the mobile phase are critical for both the separation and detection of biopterins.
-
Inspect the HPLC-ECD System: System-level issues can also lead to a loss of signal.
-
Action: Check for leaks in the system, ensure the pump is delivering a consistent flow rate, and verify that the electrochemical detector is set to the correct potentials for oxidizing BH4 and BH2.[1] Consult your instrument's troubleshooting guide for pressure and flow rate issues.
-
Q2: My ELISA results show a low signal across the entire plate, including the standards. What should I investigate?
Low signal across an entire ELISA plate points to a systemic issue with the assay setup or reagents rather than a problem with individual samples.
Key Troubleshooting Steps:
-
Reagent Preparation and Storage: Incorrectly prepared or stored reagents are a frequent cause of poor ELISA performance.
-
Incubation Times and Temperatures: Inadequate incubation can lead to incomplete binding and a weak signal.
-
Washing Steps: While essential, overly aggressive washing can strip away bound antibodies or antigen, leading to a reduced signal.
-
Action: Review your washing technique. Ensure you are not washing too vigorously. If using an automated plate washer, check the pressure settings.[7] Conversely, insufficient washing can lead to high background, which can mask a low signal.
-
-
Substrate and Stop Solution: The final detection step is critical for signal generation.
Q3: My samples have a much lower this compound signal compared to the standards. What could be the reason?
When standards perform well but samples show a low signal, the issue likely lies with the sample itself or the sample matrix.
Key Troubleshooting Steps:
-
Sample Collection and Handling: The stability of BH4 is paramount from the moment of sample collection.
-
Action: Blood samples should be collected in tubes containing antioxidants and immediately placed on ice.[8] Timely addition of antioxidants is crucial to prevent the rapid degradation of BH4.[8] For tissue samples, they should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1]
-
-
Sample Preparation and Extraction: The extraction procedure must be optimized to efficiently release biopterins while preventing their degradation.
-
Analyte Concentration Below Detection Limit: It's possible that the biopterin levels in your samples are below the lower limit of quantification (LLOQ) of the assay.
-
Action: If possible, try concentrating your sample. Alternatively, you may need to use a more sensitive analytical method, such as one coupled with mass spectrometry (LC-MS/MS), which can offer lower detection limits.[9]
-
Data Presentation: Quantitative Information
Table 1: Typical Concentration Ranges of Biopterins in Biological Samples
| Analyte | Sample Type | Concentration Range | Units | Citation |
| Tetrahydrobiopterin (BH4) | Human Plasma | 3.51 ± 0.94 | ng/mL | [10] |
| Tetrahydrobiopterin (BH4) | Rat Heart (Control) | ~15 | pmol/mg protein | [1] |
| Tetrahydrobiopterin (BH4) | Rat Brain (Control) | ~25 | pmol/mg protein | [1] |
| Dihydrobiopterin (BH2) | Human Plasma | 1.54 ± 0.48 | ng/mL | [10] |
| BH4/BH2 Ratio | Human Plasma | 2.45 ± 0.84 | Ratio | [10] |
| Total Biopterin | Human Plasma | 5.05 ± 1.14 | ng/mL | [10] |
Table 2: HPLC-ECD Standard Curve and Detection Limit Examples
| Analyte | Linear Range | R² Value | Limit of Detection (LOD) | Citation |
| Tetrahydrobiopterin (BH4) | 0.3–125 µM | >0.99 | 60 fmol | [1] |
| Dihydrobiopterin (BH2) | 0.1–200 µM | >0.99 | 100 fmol | [1] |
Experimental Protocols
Protocol 1: Sample Preparation for BH4 Analysis from Tissue
This protocol is a summarized example for preparing tissue samples for HPLC-ECD analysis, emphasizing the preservation of BH4.
-
Homogenization: Homogenize the frozen tissue sample (~50-100 mg) in 5-10 volumes of ice-cold homogenization buffer (e.g., 0.1 M HCl containing 1 mM DTE and 1 mM DTPA).
-
Protein Precipitation: Add an equal volume of ice-cold protein precipitation solution (e.g., 1.2 M perchloric acid or 10% trichloroacetic acid).
-
Centrifugation: Vortex the mixture and incubate on ice for 15 minutes. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[1]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm or a 10 kDa cut-off filter.[1]
-
Analysis: Immediately inject the filtered supernatant into the HPLC system or store it at -80°C.
Protocol 2: General ELISA Protocol Outline
This outlines the key steps in a typical competitive ELISA for this compound. Refer to your specific kit manual for detailed instructions.
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided this compound standard. Prepare samples, ensuring they are diluted within the assay's detection range.
-
Coating (if not pre-coated): Coat the microplate wells with the capture antibody and incubate.
-
Blocking: Block the remaining protein-binding sites in the wells.
-
Incubation: Add standards and samples to the wells, followed by the addition of a known amount of enzyme-conjugated this compound. Incubate to allow competitive binding.
-
Washing: Wash the wells multiple times to remove unbound reagents.
-
Substrate Addition: Add the substrate and incubate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the amount of this compound in the sample.
Visualizations
Caption: De novo synthesis and recycling pathways of Tetrahydrobiopterin (BH4).[11][12][13][14]
Caption: A logical workflow for diagnosing the cause of low signal in this compound assays.
References
- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 6. arp1.com [arp1.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Plasma tetrahydrobiopterin and its pharmacokinetic following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel and reliable method for tetrahydrobiopterin quantification: Benzoyl chloride derivatization coupled with liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference in biopterin HPLC analysis
Welcome to the technical support center for biopterin (B10759762) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and achieve accurate, reproducible results in their biopterin HPLC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in biopterin HPLC analysis?
A1: Interference in biopterin analysis can originate from multiple sources, broadly categorized as sample matrix effects, co-eluting compounds, and system-related issues.
-
Sample Matrix: Biological samples like plasma, tissues, and urine are complex. Endogenous compounds such as ascorbic acid, uric acid, and other pteridines can interfere with the analysis. Ascorbate, in particular, is a well-known interferent that can co-elute with tetrahydrobiopterin (B1682763) (BH4) under certain chromatographic conditions.[1][2]
-
Co-eluting Compounds: These are substances that have similar retention times to the biopterin analytes of interest (BH4, dihydrobiopterin (BH2), neopterin). This can be due to similarities in polarity and chemical structure.
-
Sample Preparation: The primary source of interference is the instability of reduced biopterins, especially BH4, which is highly susceptible to oxidation.[3][4][5][6] Improper handling, exposure to air, inappropriate pH, or the presence of metal ions can lead to the rapid conversion of BH4 to BH2 and biopterin, skewing results.[1] Contaminants from reagents, solvents, or labware can also introduce artifacts.[7]
-
HPLC System: System-related issues include baseline noise from the detector, pump pulsations, contaminated mobile phase, or a degraded column.[8][9][10] Ghost peaks can also appear due to sample carryover from previous injections.
Q2: My tetrahydrobiopterin (BH4) peak is small or absent. What happened?
A2: The most likely cause is the oxidation of BH4, which is extremely unstable.
-
Inadequate Stabilization: BH4 rapidly oxidizes to BH2 and biopterin in the presence of oxygen, especially at neutral or alkaline pH.[3] Sample preparation must be performed under conditions that minimize oxidation.
-
Solution: Always prepare samples in an acidic buffer containing antioxidants and metal chelators. A common and effective combination is 1,4-dithioerythritol (DTE) or dithiothreitol (B142953) (DTT) as an antioxidant and diethylenetriaminepentaacetic acid (DTPA) as a chelator.[1][11] Work quickly and on ice to reduce the degradation rate.
-
Storage: Samples should be stored at -80°C immediately after collection and processing. Even at this temperature, some degradation can occur over long periods.[1][11]
Q3: I'm seeing a noisy or drifting baseline. How can I fix this?
A3: Baseline instability can obscure small peaks and affect integration accuracy. Common causes and solutions are outlined below.[8][9]
-
Mobile Phase Issues: Dissolved gas in the mobile phase is a primary culprit.[12] Ensure all solvents are thoroughly degassed using an inline degasser, helium sparging, or sonication.[12] Also, use high-purity (HPLC-grade) solvents to avoid contaminants.[8][9]
-
Detector Problems: A failing detector lamp (e.g., deuterium (B1214612) lamp in a UV detector or xenon lamp in a fluorescence detector) can cause noise. Temperature fluctuations in the detector cell can also lead to drift.[8][12]
-
Pump and System Leaks: Air bubbles introduced by loose fittings or worn pump seals can create pressure fluctuations that manifest as baseline noise.[13]
-
Column Contamination: A contaminated guard or analytical column can lead to a noisy or drifting baseline.[9]
Troubleshooting Guides
Issue 1: Co-elution of Peaks
Symptom: You observe peak shoulders, broader-than-expected peaks, or poor resolution between your analyte of interest (e.g., BH4) and an interfering compound (e.g., ascorbate).[14]
Troubleshooting Workflow:
Caption: Decision tree for resolving co-eluting peaks.
Detailed Steps:
-
Optimize Retention (Capacity Factor): If your peaks are eluting very early (k' < 2), they are not interacting sufficiently with the stationary phase.[14] To fix this, weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and improve the chances of separation.[14]
-
Adjust Mobile Phase pH: Pteridines and many interfering compounds are ionizable. Changing the pH of the mobile phase can alter their charge state and dramatically affect their retention and selectivity.[15][16][17] For example, optimizing the mobile phase pH to 4.5 has been shown to successfully separate BH4 from ascorbate.[1][2]
-
Change Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity.[17] If you are using acetonitrile, try substituting it with methanol (B129727) (or vice versa) to see if it resolves the co-elution.
-
Select a Different Column: If mobile phase optimization is insufficient, the stationary phase may not be suitable. Switching to a column with a different chemistry (e.g., from a standard C18 to a C18 with polar end-capping or a Phenyl-Hexyl phase) provides a different selectivity and may resolve the critical pair.[18][19]
Issue 2: Poor Analyte Recovery During Sample Preparation
Symptom: Known concentrations of biopterin standards spiked into a sample matrix show low recovery after the extraction process.
Quantitative Data Comparison:
The choice of sample preparation technique significantly impacts analyte recovery and the removal of interferences. Solid-Phase Extraction (SPE) is often superior to simple Protein Precipitation (PPT).
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (BH4) | 65-80% | >85%[20] |
| Analyte Recovery (BH2) | 70-85% | >90% |
| Interference Removal | Low to Moderate | High |
| Reproducibility (RSD) | <15% | <10% |
| Time per Sample | ~5 minutes | ~15 minutes |
Recommendation: For complex matrices like plasma or tissue homogenates, developing a robust SPE protocol is recommended to maximize recovery and minimize matrix effects.[21][22][23]
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Biopterins from Plasma
This protocol is designed to extract biopterins from plasma while removing proteins and other interferences.
Workflow Diagram:
Caption: General workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of an antioxidant solution (e.g., 10 mM DTE and 1 mM DTPA in 0.1 M HCl).
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
-
SPE Cartridge Preparation:
-
Use a mixed-mode or cation-exchange SPE cartridge.
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of HPLC-grade water, followed by 1 mL of equilibration buffer (e.g., 25 mM ammonium (B1175870) formate, pH 3.5). Do not let the cartridge run dry.
-
-
Extraction:
-
Load: Load the pre-treated plasma supernatant onto the SPE cartridge.
-
Wash 1 (Polar Interferences): Pass 1 mL of equilibration buffer through the cartridge.
-
Wash 2 (Non-polar Interferences): Pass 1 mL of 5% methanol in water through the cartridge.
-
Elute: Elute the biopterins with 500 µL of elution buffer (e.g., 5% formic acid in methanol).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial HPLC mobile phase.
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial for analysis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ijnrd.org [ijnrd.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 20. researchgate.net [researchgate.net]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 23. agilent.com [agilent.com]
optimizing storage conditions for D-Biopterin powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for D-Biopterin powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C or colder in a tightly sealed container, protected from light and moisture.[1][2][3] Storing under an inert gas like nitrogen is also recommended.[3]
Q2: My shipment of this compound powder was delayed and arrived at room temperature. Is it still usable?
A2: this compound powder is stable for several months at room temperature, so delays during shipment should not be a cause for concern.[1] Upon receipt, it is crucial to transfer the powder to the recommended -20°C (or colder) storage for long-term preservation.[1]
Q3: How should I handle this compound powder once the container is opened?
A3: this compound is very hygroscopic.[2] Once the primary container is opened, any remaining powder should be transferred to a vial, tightly sealed, and stored in a freezer to minimize exposure to moisture and air.[1]
Q4: What is the best way to prepare a stable this compound solution?
A4: To maximize stability, dissolve this compound powder in oxygen-free water with the lowest possible pH.[1] Solutions in 0.1 N HCl are stable for several weeks at -20°C.[2] For neutral pH applications, the addition of antioxidants such as ascorbic acid or DTT can help to increase stability.[1] It is recommended to prepare solutions fresh and use them the same day if possible.
Q5: I've noticed my this compound solution has turned yellow. What does this indicate?
A5: A yellow discoloration in this compound solutions is an indication of oxidation and degradation.[2] This is more likely to occur in neutral or alkaline solutions.[2] It is advisable to discard the discolored solution and prepare a fresh one.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage or handling. | Prepare fresh solutions for each experiment from properly stored powder. Aliquot stock solutions to minimize freeze-thaw cycles. Consider quantifying the concentration of your solution via UV-Vis spectrophotometry before use. |
| Rapid loss of activity in solution | Oxidation of this compound, especially in neutral or alkaline buffers. The compound's half-life at pH 6.8 is approximately 16 minutes at room temperature.[2] | Prepare solutions in acidic buffers (e.g., 0.1 N HCl) if compatible with your experiment.[2] Add antioxidants like ascorbic acid or DTT to neutral buffers.[1] Keep solutions on ice and use them as quickly as possible. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Formation of degradation products such as 7,8-dihydrobiopterin.[2] | Confirm the retention time of pure this compound with a freshly prepared standard. Review solution preparation and handling to minimize exposure to light, oxygen, and unfavorable pH. |
| Powder appears clumpy or discolored | Absorption of moisture due to the hygroscopic nature of the compound.[2] | Discard the powder as its purity may be compromised. Ensure that future containers are stored in a desiccated environment and are tightly sealed after each use. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale | Reference |
| Temperature | -20°C or colder | Long-term stability | [1][2][3] |
| Light | Protect from light | Prevents photodegradation | [2][3] |
| Humidity | Store desiccated | Compound is very hygroscopic | [2] |
| Atmosphere | Store under nitrogen (optional but recommended) | Minimizes oxidation | [3] |
Table 2: Stability of this compound in Aqueous Solutions at Room Temperature
| Concentration | Time | Approximate Degradation | Reference |
| 1 mM | 1 hour | 2% | [1] |
| 1 mM | 3 hours | 10% | [1] |
| 0.1 mM | 1 hour | 25% | [1] |
| 0.1 mM | 3 hours | >60% | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Deoxygenate the Solvent: Sparge your desired aqueous solvent (e.g., water or a buffer) with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: Tare a suitable container (e.g., a microcentrifuge tube) on an analytical balance. Weigh the desired amount of this compound powder quickly to minimize exposure to air and humidity.
-
Dissolution: Add the deoxygenated, cold solvent to the powder. Vortex briefly to dissolve. If solubility is an issue, sonication can be used.
-
Storage: If not for immediate use, aliquot the solution into single-use, light-protecting tubes. Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C for up to 6 months.[4] For storage at -20°C, it is recommended to use the solution within one month.[4]
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare a this compound solution at a known concentration in the buffer of interest.
-
Time Points: Incubate the solution under the desired experimental conditions (e.g., room temperature, 37°C). At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution.
-
HPLC Analysis: Inject the aliquots onto a suitable reverse-phase HPLC column (e.g., C18).
-
Detection: Use UV detection to monitor the elution of this compound and its potential degradation products (e.g., 7,8-dihydrobiopterin).
-
Quantification: Calculate the peak area of this compound at each time point to determine the percentage of degradation over time.
Visualizations
Caption: Biosynthesis and cofactor role of Tetrahydrobiopterin (BH4).
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Resolving D- and L-Biopterin Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic resolution of D- and L-Biopterin enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate D- and L-Biopterin enantiomers?
A1: D- and L-Biopterin are enantiomers, meaning they are non-superimposable mirror images with identical physical and chemical properties in an achiral environment.[1][2] Standard high-performance liquid chromatography (HPLC) methods are therefore insufficient for their separation. Resolution requires the use of a chiral environment, which can be achieved through a chiral stationary phase (CSP) or a chiral mobile phase additive.[2][3] The inherent structural similarity of the enantiomers necessitates highly specific interactions with the chiral selector to achieve separation.
Q2: What are the common analytical techniques for separating D- and L-Biopterin?
A2: The most common technique is chiral HPLC, which utilizes a column with a chiral stationary phase (CSP).[2][4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds and can be a good starting point.[5] Another approach is the use of chiral mobile phase additives, where a chiral selector is added to the mobile phase to form transient diastereomeric complexes with the biopterin (B10759762) enantiomers, allowing for separation on an achiral column.[2][3] Additionally, chiral derivatizing agents can be used to create diastereomers that can be separated on a standard achiral column.[2][6]
Q3: I am not seeing any separation of my D- and L-Biopterin peaks. What should I check first?
A3: When there is a complete lack of separation, it is important to verify the fundamental components of your chiral chromatography setup.[5]
-
Confirm the Chiral Stationary Phase (CSP): Ensure you are using an appropriate CSP for this class of compounds.
-
Mobile Phase Compatibility: Verify that your mobile phase is compatible with the CSP and of high purity. For normal-phase chiral separations, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol.[5]
-
Column Installation and Equilibration: Check that the column is installed correctly and has been thoroughly equilibrated with the mobile phase. Chiral stationary phases may require longer equilibration times compared to standard reversed-phase columns.[7]
Q4: My biopterin peaks are broad and show poor resolution. What are the potential causes and solutions?
A4: Broad peaks and poor resolution can stem from several factors in chiral chromatography.
-
Mobile Phase Composition: The percentage of the alcohol modifier in a normal-phase system is critical. Decreasing the modifier concentration often increases retention and improves resolution, but excessive retention can lead to peak broadening.[5]
-
Flow Rate: Lower flow rates generally enhance resolution in chiral separations.[5][7]
-
Column Overload: Injecting a sample that is too concentrated can cause peak broadening and tailing. Try diluting your sample.[5]
-
Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, use the mobile phase as the sample solvent.
Q5: How does temperature affect the separation of D- and L-Biopterin?
A5: Temperature can have a significant and sometimes unpredictable impact on chiral separations. Both increasing and decreasing the temperature can potentially improve resolution by altering the thermodynamics of the interactions between the enantiomers and the chiral stationary phase.[7][8] It is a valuable parameter to screen during method development.
Troubleshooting Guide
Issue 1: No Peak Separation
| Possible Cause | Troubleshooting Step |
| Incorrect column | Verify that a chiral stationary phase (CSP) suitable for polar, heterocyclic compounds is being used. |
| Inappropriate mobile phase | For normal-phase chromatography, start with a hexane/alcohol mixture and optimize the alcohol percentage. For reversed-phase, adjust the organic modifier and pH.[7] |
| Insufficient column equilibration | Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection.[7] |
| Analyte not interacting with CSP | Consider a different class of CSP or switch to a different separation mode (e.g., normal-phase to polar organic mode). |
Issue 2: Poor Resolution (Peaks Overlapping)
| Possible Cause | Troubleshooting Step |
| Mobile phase too strong | Decrease the percentage of the polar modifier (e.g., alcohol in normal phase) to increase retention and improve separation.[5] |
| Flow rate too high | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[5] |
| Temperature not optimal | Screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for selectivity.[7] |
| Inappropriate mobile phase additive | If using additives, ensure they are compatible and at an optimal concentration. |
Issue 3: Peak Tailing
| Possible Cause | Troubleshooting Step |
| Secondary interactions with stationary phase | For basic compounds like biopterin, tailing can occur due to interactions with residual silanols on silica-based CSPs. Adding a small amount of a basic additive (e.g., diethylamine) to the mobile phase in normal-phase mode can mitigate this. |
| Column contamination | Flush the column with a strong solvent as recommended by the manufacturer. |
| Inappropriate mobile phase pH (in reversed-phase) | For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Extra-column volume | Minimize the length and diameter of tubing between the injector, column, and detector.[7] |
Issue 4: Irreproducible Retention Times
| Possible Cause | Troubleshooting Step |
| Inconsistent mobile phase preparation | Prepare fresh mobile phase daily and ensure accurate measurements of all components.[7] |
| Fluctuating column temperature | Use a column oven to maintain a stable temperature.[7] |
| Insufficient column equilibration between runs | Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. |
| Sample matrix effects | Employ a robust sample preparation method to remove interfering substances from the biological matrix. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for D- and L-Biopterin
This protocol outlines a general approach to developing a chiral separation method for D- and L-Biopterin using HPLC with a polysaccharide-based chiral stationary phase.
1. Column Selection:
-
Start with a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These are versatile and effective for a broad range of chiral compounds.[5]
2. Mobile Phase Screening (Normal Phase):
-
Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
Mobile Phase C: n-Hexane/IPA/Diethylamine (DEA) (90:10:0.1, v/v/v)
-
Run a racemic standard of biopterin with each mobile phase to identify the most promising conditions for separation.
3. Optimization:
-
Modifier Percentage: Based on the initial screening, vary the alcohol percentage in 5% increments to fine-tune the resolution and retention time.
-
Flow Rate: Start at 1.0 mL/min and adjust downwards (e.g., to 0.7 or 0.5 mL/min) to improve resolution.[5]
-
Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) to determine the effect on selectivity.[7]
4. Sample Preparation:
-
Dissolve the biopterin standard or extracted sample in the mobile phase to be used for the analysis.
-
For biological samples (e.g., plasma, urine), protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.[9]
5. Detection:
-
Use a UV detector at the wavelength of maximum absorbance for biopterin.
Protocol 2: Sample Preparation for Biopterin Analysis in Biological Fluids
This protocol describes a general procedure for extracting biopterins from biological fluids prior to HPLC analysis.
1. Stabilization:
-
Immediately after collection, stabilize the sample to prevent oxidation of reduced biopterin forms, as this can interfere with the analysis of total biopterin. This can be achieved by adding antioxidants like dithiothreitol (B142953) (DTT).[10]
2. Protein Precipitation:
-
For plasma or serum samples, precipitate proteins by adding an equal volume of a deproteinizing agent such as perchloric acid or trichloroacetic acid.[11]
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
3. Solid-Phase Extraction (SPE) (Optional):
-
For cleaner samples and to concentrate the analyte, pass the supernatant from the protein precipitation step through an appropriate SPE cartridge (e.g., a mixed-mode cation exchange).
-
Wash the cartridge to remove interfering substances.
-
Elute the biopterins with a suitable solvent.
4. Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Data Presentation
Table 1: Hypothetical HPLC Data for D- and L-Biopterin Separation under Different Conditions
| Condition | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time D-Biopterin (min) | Retention Time L-Biopterin (min) | Resolution (Rs) |
| 1 | n-Hexane/IPA (90:10) | 1.0 | 25 | 8.5 | 9.2 | 1.2 |
| 2 | n-Hexane/IPA (95:5) | 1.0 | 25 | 12.3 | 13.8 | 1.8 |
| 3 | n-Hexane/IPA (95:5) | 0.7 | 25 | 17.5 | 19.7 | 2.1 |
| 4 | n-Hexane/IPA (95:5) | 0.7 | 40 | 15.1 | 16.9 | 1.9 |
Note: This table presents illustrative data to demonstrate the effects of changing chromatographic parameters.
Visualizations
Caption: Troubleshooting workflow for resolving D- and L-Biopterin peaks.
Caption: General experimental workflow for chiral analysis of biopterin.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Cell Response to D-Biopterin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Biopterin, with a focus on its active form, tetrahydrobiopterin (B1682763) (BH4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a precursor to tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In research, BH4 is used to study a wide range of biological processes, including nitric oxide (NO) signaling, neurotransmitter synthesis, and endothelial function. It is often used to investigate conditions associated with BH4 deficiency, such as endothelial dysfunction and certain metabolic disorders.
Q2: What are the main sources of variability in cellular response to exogenous this compound (BH4)?
A2: Variability in cell response to BH4 can arise from several factors:
-
Cell Type-Specific Metabolism: Different cell types have varying capacities for BH4 synthesis, uptake, and recycling.[1][2]
-
Intracellular BH4 Concentration: The basal intracellular concentration of BH4 can differ significantly between cell lines.[3]
-
BH4/BH2 Ratio: The ratio of the active form (BH4) to its oxidized, inactive form, dihydrobiopterin (BH2), is a critical determinant of enzyme activity, particularly for NOS.[4] A low BH4/BH2 ratio can lead to eNOS uncoupling.
-
Oxidative Stress: BH4 is highly susceptible to oxidation.[5][6] The presence of reactive oxygen species (ROS) in the cell culture environment can rapidly deplete BH4 levels.
-
Cellular Uptake Mechanisms: Cells can take up BH4 through different mechanisms, including direct uptake and a salvage pathway that involves the uptake of oxidized forms like BH2 followed by intracellular reduction.[2][7] The efficiency of these pathways varies among cell types.
-
Stability in Culture Medium: BH4 is unstable in solution and can rapidly oxidize, reducing its effective concentration.[5][8]
Q3: What is eNOS uncoupling and how does it relate to this compound?
A3: Endothelial nitric oxide synthase (eNOS) normally produces nitric oxide (NO), a key signaling molecule. However, when BH4 levels are insufficient, eNOS becomes "uncoupled" and produces superoxide (B77818) radicals (O₂⁻) instead of NO.[9][10][11] This switch from a protective to a damaging function has significant implications for vascular health and is a major focus of this compound research. Maintaining an adequate intracellular BH4 concentration and a high BH4/BH2 ratio is crucial for keeping eNOS coupled.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound (BH4) Treatment
Possible Cause 1: Degradation of BH4 in Culture Medium.
-
Troubleshooting:
Possible Cause 2: Insufficient Cellular Uptake.
-
Troubleshooting:
-
Cellular uptake of BH4 can be slow and inefficient.[6][12] Consider using sepiapterin (B94604), a precursor that is more readily taken up by cells and converted to BH4 via the salvage pathway.[13]
-
Be aware that some cells preferentially take up the oxidized form, BH2, and then reduce it to BH4.[2] The efficiency of this process depends on the activity of dihydrofolate reductase (DHFR).
-
Possible Cause 3: High Intracellular Oxidative Stress.
-
Troubleshooting:
-
Co-treat cells with antioxidants like ascorbate (B8700270) (Vitamin C) to protect BH4 from oxidation and enhance its intracellular stability.[14]
-
Measure baseline levels of reactive oxygen species (ROS) in your cell model to assess the oxidative environment.
-
Issue 2: Unexpected Increase in Superoxide Production After BH4 Treatment
Possible Cause 1: eNOS Uncoupling Due to Insufficient Intracellular BH4.
-
Troubleshooting:
-
Even with exogenous BH4, the intracellular concentration might not be sufficient to fully couple eNOS, especially in cells with high eNOS expression or high levels of oxidative stress.
-
Measure the intracellular BH4 and BH2 concentrations to determine the BH4/BH2 ratio. A low ratio can lead to eNOS uncoupling.[4]
-
Increase the concentration of BH4 in your experiment, or consider co-treatment with sepiapterin to boost intracellular BH4 levels more effectively.
-
Possible Cause 2: Accumulation of Oxidized Biopterins.
-
Troubleshooting:
Issue 3: Conflicting Results in Cell Proliferation and Apoptosis Assays
Possible Cause 1: Dual Role of BH4.
-
Troubleshooting:
-
BH4 has been reported to both promote cell proliferation and enhance apoptosis under certain conditions.[15] The outcome can be context-dependent, influenced by factors like cell type, trophic support, and the presence of other signaling molecules.
-
Carefully define your experimental conditions and consider the potential for opposing effects. For example, BH4 can promote proliferation in the presence of growth factors but accelerate apoptosis upon their withdrawal.[15]
-
Possible Cause 2: Off-target Effects.
-
Troubleshooting:
-
Ensure that the observed effects are directly related to the role of BH4 as a cofactor. Use inhibitors of NOS or aromatic amino acid hydroxylases to dissect the downstream pathways involved.
-
Consider that high concentrations of BH4 may have antioxidant effects that are independent of its cofactor function.[14]
-
Quantitative Data
Table 1: Typical Intracellular Concentrations of Tetrahydrobiopterin (BH4) and Dihydrobiopterin (BH2) in Various Endothelial Cell Types.
| Cell Type | BH4 (pmol/mg protein) | BH2 (pmol/mg protein) | Reference |
| Human Aortic Endothelial Cells (HAEC) | ~0.3 | 2.6 - 120 | [3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | ~0.3 | 2.6 - 120 | [3] |
| Bovine Aortic Endothelial Cells (BAEC) | 35 | 2.6 - 120 | [3] |
| Murine Endothelial Cells (sEnd.1) | 280 | 2.6 - 120 | [3] |
| Porcine Aortic Endothelial Cells (PAEC) | 6.7 ± 0.8 | 0.2 ± 0.1 | [1] |
| Human Microvascular Endothelial Cells (HMEC-1) | 0.7 ± 0.3 | 0.5 ± 0.2 | [1] |
Table 2: Effective Concentrations of Compounds Used in this compound Research.
| Compound | Application | Effective Concentration | Cell/System | Reference |
| Tetrahydrobiopterin (BH4) | Supplementation to restore eNOS function | 10 µM - 0.1 mM | Porcine Aortic Endothelial Cells | [1] |
| Dihydrobiopterin (BH2) | Supplementation to study salvage pathway | 10 µM - 0.1 mM | Porcine Aortic Endothelial Cells | [1] |
| 2,4-diamino-6-hydroxypyrimidine (DAHP) | Inhibition of GTP cyclohydrolase I (de novo synthesis) | 0.5 g/kg (in vivo) | Rats | [16][17] |
| Methotrexate (MTX) | Inhibition of Dihydrofolate Reductase (recycling) | Not Specified | sEnd.1 Murine Endothelial Cells | [4] |
Experimental Protocols
Protocol 1: Measurement of Intracellular BH4 and BH2 by HPLC with Electrochemical Detection
This protocol is adapted from established methods for the quantification of biopterins in biological samples.[3][18]
-
Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a homogenization solution (e.g., 50 mM potassium phosphate (B84403), pH 7.4, containing 1 mM dithioerythritol (B556865) (DTE) and 0.1 mM diethylenetriaminepentaacetic acid (DTPA)).[3]
-
Perform three freeze-thaw cycles to ensure complete lysis.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
HPLC Analysis:
-
Inject 20 µL of the supernatant into the HPLC system.
-
Use a C18 reverse-phase column.
-
The mobile phase can be optimized, but a common composition is 50 mM potassium phosphate buffer with 0.1 mM DTE and 0.1 mM DTPA, with the pH adjusted to either 2.6 or 4.5 to achieve optimal separation from interfering compounds like ascorbate.[3]
-
Set the flow rate to 0.7 - 1.0 mL/min.
-
-
Electrochemical Detection:
-
Use a multi-electrode coulometric detector.
-
Set the potentials to selectively detect BH4 and BH2. For example, BH4 can be detected at a lower potential (e.g., 0 mV or +150 mV) and BH2 at a higher potential (e.g., +280 mV).[3]
-
-
Quantification:
-
Generate standard curves for both BH4 and BH2 using known concentrations.
-
Calculate the concentrations in the samples based on the peak areas and the standard curves.
-
Normalize the results to the protein concentration of the cell lysate.
-
Protocol 2: Assessment of eNOS Uncoupling
Assessing eNOS uncoupling involves measuring both the decrease in NO production and the increase in superoxide production from eNOS.
-
Measurement of NO Production:
-
NO production can be measured indirectly by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline or by using fluorescent NO indicators.
-
-
Measurement of Superoxide Production:
-
Superoxide production can be measured using electron spin resonance (ESR) spectroscopy or fluorescent probes like dihydroethidium (B1670597) (DHE).
-
-
Determining the eNOS Contribution:
-
To confirm that the observed superoxide production is from eNOS, perform the measurements in the presence and absence of an eNOS inhibitor, such as L-NAME (Nω-nitro-L-arginine methyl ester). A decrease in superoxide levels in the presence of L-NAME indicates eNOS-dependent production.
-
-
Assessing eNOS Dimer vs. Monomer Ratio:
-
eNOS is active as a dimer, and uncoupling can be associated with an increase in the monomeric form.
-
Perform low-temperature SDS-PAGE (LT-PAGE) followed by Western blotting for eNOS to separate the dimeric and monomeric forms.[9][10] It is crucial to avoid boiling the samples, as this will denature the dimers.
-
Protocol 3: Cell Proliferation Assay (WST-1 Assay)
This is a general protocol for assessing cell proliferation that can be adapted for studying the effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or BH4) and appropriate controls (e.g., vehicle).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Protocol 4: Apoptosis Assay (Annexin V Staining)
This protocol is for detecting early-stage apoptosis.[19][20]
-
Cell Treatment: Treat cells with this compound (or BH4) and appropriate controls for the desired time.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.
-
Add 10 µL of propidium (B1200493) iodide (PI) solution (to distinguish necrotic cells).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Overview of Tetrahydrobiopterin (BH4) metabolism.
Caption: eNOS coupling and uncoupling dependency on BH4.
Caption: Troubleshooting workflow for inconsistent BH4 effects.
References
- 1. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of exogenous tetrahydrobiopterin (BH4) to cells of target organs: role of salvage pathway and uptake of its precursor in effective elevation of tissue BH4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrobiopterin as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. eNOS uncoupling and endothelial dysfunction in aged vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of ageing and exercise training on eNOS uncoupling in skeletal muscle resistance arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cellular uptake of sepiapterin and push-pull accumulation of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of brain GTP cyclohydrolase I and tetrahydrobiopterin attenuates cerebral infarction via reducing inducible NO synthase and peroxynitrite in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
how to handle hygroscopic D-Biopterin compound
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the hygroscopic compound D-Biopterin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is the enantiomer of L-Biopterin, the natural form of biopterin (B10759762).[1] It serves as an oxidized form of the nitric oxide synthase (NOS) cofactor tetrahydro-L-biopterin.[2] Like other pteridine (B1203161) compounds, this compound is susceptible to absorbing moisture from the atmosphere. This hygroscopic nature can lead to several experimental issues:
-
Inaccurate Weighing: Absorption of water increases the measured weight, leading to the preparation of solutions with lower than intended concentrations.
-
Degradation: The presence of water can accelerate the degradation of the compound, especially when exposed to light and oxygen.
-
Altered Solubility: Clumped or hydrated powder may dissolve differently than the anhydrous form.
-
Reduced Stability: Moisture can compromise the long-term stability of the compound, even when stored at low temperatures.
Q2: How should I properly store this compound?
A2: To ensure the stability and integrity of this compound, proper storage is critical. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[1][2] | Minimizes degradation and preserves long-term stability. |
| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | Prevents moisture absorption and oxidation. |
| Container | Tightly sealed, airtight amber vials[1] | Protects from moisture and light. |
| Desiccation | Store in a desiccator with a suitable drying agent | Further minimizes exposure to humidity. |
Under these conditions, this compound is stable for at least four years.[2]
Q3: My this compound powder appears clumped. Can I still use it?
A3: Clumping is a visual indicator that the compound has absorbed moisture. While you may be able to break up the clumps with a spatula, the water content is now unknown, which will affect the accuracy of your concentration calculations.[3] For quantitative experiments, it is highly recommended to use a fresh, non-clumped vial of this compound. If this is not possible, the clumped material may be suitable for non-quantitative pilot studies, but the results should be interpreted with caution.
Q4: My this compound solution has turned yellow. What does this indicate?
A4: A yellow discoloration in solutions of biopterin derivatives is often an indication of oxidation.[4] Pteridines are sensitive to light and oxygen, and degradation can be accelerated in neutral or alkaline solutions. If your solution has changed color, it is best to discard it and prepare a fresh one to ensure the integrity of your experimental results.
Q5: What are the recommended solvents for dissolving this compound?
A5: this compound exhibits solubility in the following solvents:
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2] |
| Ethanol | Soluble | [2] |
| 0.05 M Sodium Hydroxide (NaOH) | Can be used for concentrated solutions | [1] |
| Water | Very slightly soluble (~0.01 g/100 g at 22°C) | [1] |
For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it further into an aqueous buffer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Inaccurate concentration of this compound due to moisture absorption. | - Use a fresh vial of this compound for each experiment. - Handle the compound in a low-humidity environment (e.g., a glove box). - Minimize the time the vial is open to the atmosphere. |
| Precipitate forms in aqueous solution | Low aqueous solubility of this compound. | - Prepare a concentrated stock solution in DMSO or 0.05 M NaOH. - Perform serial dilutions in your aqueous buffer. - Use ultrasonication to aid dissolution.[1] |
| Loss of biological activity | Degradation of this compound due to oxidation or photodegradation. | - Prepare solutions fresh before each experiment. - Protect solutions from light by using amber vials or wrapping them in foil. - Purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. |
| Difficulty in weighing small amounts accurately | Static electricity and hygroscopicity. | - Use an anti-static weighing dish. - Work quickly to minimize exposure to air. - Consider preparing a more concentrated stock solution and performing a dilution series. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Airtight, amber vial
-
Micropipettes
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a low-humidity environment, quickly weigh the desired amount of this compound. For a 10 mM stock solution, this will be 2.372 mg per 1 mL of DMSO.
-
Dissolution:
-
Add the weighed this compound to the amber vial.
-
Purge the anhydrous DMSO with an inert gas for 5-10 minutes.
-
Add the desired volume of purged DMSO to the vial.
-
-
Mixing: Tightly cap the vial and vortex until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C. For long-term storage, overlay the solution with an inert gas before capping.
Protocol 2: General Handling of Hygroscopic this compound
This workflow outlines the best practices for handling solid this compound to minimize moisture absorption.
Caption: Best practices for handling solid this compound.
Signaling Pathway and Logical Relationships
This compound is structurally related to Tetrahydrobiopterin (BH4), a critical cofactor in several metabolic pathways. The following diagram illustrates the de novo synthesis pathway of BH4, for which this compound's enantiomer, L-Biopterin, is a precursor. Understanding this pathway provides context for the biological importance of biopterin compounds.
References
Validation & Comparative
D-Biopterin vs. L-Biopterin: A Comparative Analysis of Their Effects on Endothelial Nitric Oxide Synthase (eNOS)
For researchers, scientists, and drug development professionals, understanding the nuanced roles of stereoisomers is critical. This guide provides a detailed comparison of D-Biopterin and L-Biopterin, focusing on their respective effects on endothelial nitric oxide synthase (eNOS), a key enzyme in cardiovascular health.
The functionality of eNOS is critically dependent on its cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (L-BH4). This naturally occurring stereoisomer is essential for the enzyme's ability to produce nitric oxide (NO), a vital signaling molecule involved in vasodilation and the maintenance of vascular homeostasis. In contrast, the synthetic D-isomer, (6S)-5,6,7,8-tetrahydro-D-biopterin (D-BH4 or 6S-BH4), exhibits significantly reduced efficacy as an eNOS cofactor.
Key Findings on Stereoisomer Activity
Experimental evidence demonstrates a clear stereospecificity of eNOS for the L-enantiomer of tetrahydrobiopterin. A pivotal study investigating the cardioprotective effects of these isomers found that the 6S-BH4 stereoisomer possesses less than 60% of the NOS cofactor activity compared to the natural 6R-BH4 (L-BH4). Consequently, the 6S-isomer provided only slight protection to the myocardium against ischemia-reperfusion injury, underscoring the critical importance of the cofactor's stereochemistry for eNOS function.
In the absence of sufficient L-BH4, eNOS becomes "uncoupled," a dysfunctional state in which the enzyme produces superoxide (B77818) radicals (O₂⁻) instead of NO. This switch from a protective to a detrimental function contributes to oxidative stress and endothelial dysfunction, which are underlying factors in many cardiovascular diseases.
Quantitative Data Summary
The following table summarizes the comparative effects of L-Biopterin and this compound on eNOS, based on available experimental data.
| Parameter | L-Biopterin ((6R)-BH4) | This compound ((6S)-BH4) | Reference |
| eNOS Cofactor Activity | High (Essential for NO production) | Low (<60% of L-BH4 activity) | [1] |
| eNOS Coupling | Promotes eNOS coupling | Ineffective at promoting eNOS coupling | [1] |
| Nitric Oxide (NO) Production | Stimulates NO production | Minimal to no effect on NO production | [1] |
| Superoxide (O₂⁻) Production | Suppresses eNOS-derived O₂⁻ | Does not prevent eNOS uncoupling and subsequent O₂⁻ production | [2][3][4] |
| Endothelial Function | Restores and improves endothelial function | Limited to no beneficial effect on endothelial function | [5] |
Signaling Pathways and Experimental Workflows
To visualize the critical role of L-Biopterin in eNOS function and the consequences of its absence, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing eNOS coupling.
References
- 1. Liposomal Tetrahydrobiopterin Preserves eNOS Coupling in the Post-ischemic Heart Conferring in vivo Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. portlandpress.com [portlandpress.com]
- 4. pulsus.com [pulsus.com]
- 5. journals.physiology.org [journals.physiology.org]
Validating D-Biopterin's Lack of Cofactor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cofactor activity of D-Biopterin and L-Biopterin (as its reduced form, tetrahydrobiopterin (B1682763) or BH4) for key enzyme systems. Experimental data and detailed protocols are presented to support the established principle that the stereochemistry of biopterin (B10759762) is critical for its biological function, with the L-enantiomer being the active form.
Introduction to Biopterin Stereoisomers
Biopterins are pterin (B48896) derivatives that, in their reduced form (tetrahydrobiopterin), act as essential cofactors for several critical enzymes.[1][2] The naturally occurring and biologically active form is (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4).[3] Its diastereomer, this compound, differs in the spatial arrangement of the dihydroxypropyl side chain. This stereochemical difference has profound implications for its ability to function as an enzymatic cofactor.
Comparative Analysis of Cofactor Activity
Experimental evidence demonstrates a stark contrast in the cofactor activity between L-Biopterin and this compound for two major classes of enzymes: Aromatic Amino Acid Hydroxylases (AAAH) and Nitric Oxide Synthases (NOS).
Aromatic Amino Acid Hydroxylases (AAAH)
The AAAH family, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are responsible for the biosynthesis of key neurotransmitters.[4][5] These enzymes exhibit a high degree of stereospecificity for their pterin cofactor.
A foundational study directly investigating the effects of the four stereoisomers of tetrahydrobiopterin on tyrosine hydroxylase activity revealed significant differences. The L-erythro isomer (the natural cofactor) and the D-threo isomer showed markedly higher cofactor activity compared to the D-erythro and L-threo isomers.[6] This demonstrates that the specific configuration of the side chain is crucial for effective interaction with the enzyme's active site. While this study focused on tyrosine hydroxylase, the conserved nature of the pterin binding site across the AAAH family suggests similar stereoselectivity for PAH and TPH.
| Cofactor Stereoisomer | Relative Cofactor Activity for Tyrosine Hydroxylase |
| 6-L-erythro-tetrahydrobiopterin | High |
| 6-D-threo-tetrahydrobiopterin | High |
| 6-D-erythro-tetrahydrobiopterin | Low |
| 6-L-threo-tetrahydrobiopterin | Low |
Table 1: Relative cofactor activity of tetrahydrobiopterin stereoisomers for Tyrosine Hydroxylase. Data extrapolated from Numata, Y., et al. (1975).[6]
Nitric Oxide Synthases (NOS)
All three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) require L-BH4 as an essential cofactor for the production of nitric oxide (NO) from L-arginine.[7][8] In the absence of sufficient L-BH4, NOS becomes "uncoupled" and produces superoxide (B77818) radicals instead of NO, contributing to oxidative stress.[9] The literature consistently refers to (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin as the active cofactor, implying that other stereoisomers, including the D-form, are not effective. While direct comparative studies with this compound are less common for NOS than for AAAH, the stringent structural requirements of the enzyme's pterin binding site make it highly improbable that this compound would support significant NO synthesis.
Signaling Pathways and Cofactor Role
The diagrams below illustrate the central role of L-BH4 in key metabolic pathways and the experimental workflow to validate the cofactor activity of biopterin isomers.
Caption: Role of L-BH4 in AAAH and NOS pathways.
Experimental Protocols
To empirically validate the lack of this compound's cofactor activity, the following experimental protocols can be employed.
Phenylalanine Hydroxylase (PAH) Activity Assay
This assay measures the conversion of L-phenylalanine to L-tyrosine, a reaction catalyzed by PAH and dependent on its cofactor.
Materials:
-
Recombinant human PAH
-
L-Phenylalanine
-
L-Tyrosine standard
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4)
-
D-erythro-5,6,7,8-tetrahydrobiopterin (D-BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium (B1175870) sulfate
-
Trichloroacetic acid (TCA)
-
HPLC system with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.0), catalase, and DTT.
-
Add recombinant PAH to the mixture.
-
Initiate the reaction by adding L-phenylalanine and the pterin cofactor (either L-BH4, D-BH4, or a no-cofactor control) at various concentrations.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for L-tyrosine formation using HPLC with fluorescence detection (excitation at 274 nm, emission at 304 nm).
-
Quantify L-tyrosine production against a standard curve.
Expected Outcome: Significant L-tyrosine production will be observed in the presence of L-BH4, while minimal to no activity will be detected with D-BH4 or in the no-cofactor control.
Nitric Oxide Synthase (NOS) Activity Assay
This assay quantifies the production of nitric oxide (NO) by measuring its stable breakdown products, nitrite (B80452) and nitrate (B79036), using the Griess reagent.
Materials:
-
Recombinant human NOS (e.g., eNOS or nNOS)
-
L-Arginine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4)
-
D-erythro-5,6,7,8-tetrahydrobiopterin (D-BH4)
-
NADPH
-
Calmodulin (for eNOS and nNOS)
-
Calcium Chloride
-
Nitrate Reductase
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite and Nitrate standards
Procedure:
-
Prepare a reaction buffer containing buffer (e.g., 50 mM HEPES, pH 7.4), CaCl2, and calmodulin.
-
Add recombinant NOS and the pterin cofactor (L-BH4, D-BH4, or no-cofactor control) to the reaction wells.
-
Initiate the reaction by adding a solution of L-arginine and NADPH.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
To determine total NO production, convert nitrate to nitrite by adding nitrate reductase and incubating further.
-
Add Griess reagent to each well and measure the absorbance at 540 nm.
-
Calculate the concentration of nitrite/nitrate from a standard curve.
Expected Outcome: A significant increase in absorbance, indicating NO production, will be measured in the reactions containing L-BH4. In contrast, the reactions with D-BH4 or without a cofactor will show baseline absorbance levels, similar to a negative control.
Caption: Experimental workflow for cofactor activity assay.
Conclusion
The available experimental data and the known stereospecificity of BH4-dependent enzymes provide compelling evidence for the lack of cofactor activity of this compound. The L-erythro configuration of the dihydroxypropyl side chain is a critical determinant for binding to the active site and facilitating the catalytic function of both aromatic amino acid hydroxylases and nitric oxide synthases. Researchers and drug development professionals should consider only the biologically active L-isomer of tetrahydrobiopterin in their experimental designs and therapeutic strategies. The protocols outlined in this guide provide a robust framework for independently verifying these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Biopterin-dependent aromatic amino acid hydroxylase - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of stereochemical structures of tetrahydrobiopterin on tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
A Comparative Analysis of D-Biopterin and Dihydrobiopterin for Researchers and Drug Development Professionals
In the intricate world of cellular metabolism and signaling, pteridine (B1203161) derivatives play a crucial role as cofactors for a variety of enzymes. Among these, biopterin (B10759762) isomers and their redox states are of significant interest to researchers in fields ranging from neuroscience to immunology and cardiovascular disease. This guide provides a detailed comparative analysis of D-Biopterin and 7,8-dihydrobiopterin (BH2), focusing on their biochemical properties, biological significance, and the experimental methodologies used for their study.
Introduction to Biopterin Stereoisomers and Redox States
Biopterin exists as stereoisomers, with the naturally occurring and biologically active form in mammals being L-erythro-tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1][2] Dihydrobiopterin (BH2) is the oxidized and inactive form of BH4.[2] The ratio of BH4 to BH2 is a critical determinant of enzyme activity, particularly for NOS, where a low BH4/BH2 ratio can lead to enzyme "uncoupling" and the production of superoxide (B77818) instead of nitric oxide.[3]
This compound is the enantiomer of the naturally occurring L-Biopterin. Due to the high stereospecificity of enzymes, this compound is generally considered to be biologically inactive in mammalian systems. This guide will explore the known characteristics of dihydrobiopterin and contrast them with the inferred properties of this compound based on stereochemical principles.
Comparative Data of this compound and Dihydrobiopterin
The following table summarizes the key biochemical and physical properties of this compound and dihydrobiopterin. It is important to note the limited availability of experimental data for this compound due to its lack of biological activity in mammalian systems.
| Property | This compound | Dihydrobiopterin (BH2) | References |
| Chemical Formula | C₉H₁₁N₅O₃ | C₉H₁₃N₅O₃ | |
| Molar Mass | 237.22 g/mol | 239.23 g/mol | |
| Biological Role | Generally considered biologically inactive in mammals. | Oxidized, inactive form of the essential cofactor tetrahydrobiopterin (B1682763) (BH4).[2] | [2] |
| Enzymatic Activity | Not a known cofactor for mammalian enzymes. | Does not act as a cofactor for nitric oxide synthase or aromatic amino acid hydroxylases. Can act as a competitive inhibitor of BH4.[4] | [4] |
| Redox State | Fully oxidized pterin (B48896) ring. | Partially reduced (dihydro) pterin ring.[2] | [2] |
| Natural Abundance | Not naturally occurring in mammals. D-threo-tetrahydrobiopterin has been detected in Dictyostelium discoideum.[5] | Present in cells as a result of BH4 oxidation.[6] | [5][6] |
Signaling Pathways and Molecular Relationships
The following diagrams illustrate the central role of the L-biopterin pathway and the relationship between its different redox states.
Experimental Protocols
Accurate measurement of biopterin levels is crucial for research in this field. Below are detailed methodologies for the analysis of biopterins in biological samples.
Sample Preparation for Biopterin Analysis
Objective: To stabilize and extract biopterins from biological samples for subsequent analysis.
Materials:
-
Biological sample (e.g., tissue homogenate, plasma)
-
Antioxidant solution (e.g., 1 mM 1,4-dithioerythritol - DTE)
-
Protein precipitation agent (e.g., 0.1 M HCl, 10% trichloroacetic acid - TCA)
-
Centrifuge
-
Microcentrifuge tubes
Protocol:
-
Immediately after collection, add the biological sample to a microcentrifuge tube containing the antioxidant solution to prevent the oxidation of reduced biopterins.
-
Homogenize tissue samples in a suitable buffer containing antioxidants.
-
For protein precipitation, add an equal volume of ice-cold protein precipitation agent to the sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted biopterins, for analysis.
High-Performance Liquid Chromatography (HPLC) for Biopterin Quantification
Objective: To separate and quantify different forms of biopterins (BH4, BH2, and biopterin).
Instrumentation:
-
HPLC system with a fluorescence or electrochemical detector.
-
Reversed-phase C18 column.
Reagents:
-
Mobile phase: The composition can vary, but a common mobile phase consists of a buffer (e.g., 50 mM sodium acetate) with a small percentage of an organic modifier (e.g., methanol (B129727) or acetonitrile), adjusted to a specific pH (e.g., pH 5.2).
Protocol:
-
Equilibrate the HPLC system and the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample supernatant onto the column.
-
Run the HPLC with a defined flow rate (e.g., 1.0 mL/min).
-
Fluorescence Detection: For the determination of total biopterins, a differential oxidation method is often employed. Reduced biopterins (BH4 and BH2) are not naturally fluorescent but can be oxidized to the highly fluorescent biopterin.[7]
-
Acidic Oxidation: Oxidizes both BH4 and BH2 to biopterin.
-
Alkaline Oxidation: Selectively oxidizes BH2 to biopterin.
-
The concentration of BH4 can be calculated from the difference between the biopterin levels measured after acidic and alkaline oxidation.
-
-
Electrochemical Detection: This method allows for the direct and simultaneous measurement of BH4 and BH2 without the need for oxidation steps. The detector is set to specific potentials to detect the different redox states of the biopterins.
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of biopterin standards.
Conclusion
This comparative guide highlights the fundamental differences between this compound and dihydrobiopterin. Dihydrobiopterin is a critical, albeit inactive, component of the L-tetrahydrobiopterin metabolic cycle, with its levels directly impacting the function of key enzymes like nitric oxide synthase. In contrast, this compound, as the non-natural enantiomer, is not recognized by mammalian enzymes and therefore lacks a direct biological role. For researchers and drug development professionals, understanding these distinctions is paramount for designing experiments and interpreting data related to pterin-dependent pathways. The provided experimental protocols offer a robust framework for the accurate quantification of biologically relevant biopterin species, which is essential for advancing our knowledge in this vital area of biochemistry.
References
- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 2. Biopterin - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the dual substrate specificities of mammalian and Dictyostelium dihydropteridine reductases toward two stereoisomers of quinonoid dihydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pteridine Isoforms: A Comparative Guide to Antibody Cross-Reactivity Against Biopterin Isomers
For researchers, scientists, and drug development professionals studying the intricate roles of pteridines in biological systems, the specificity of analytical tools is paramount. Biopterin (B10759762) and its isomers, such as neopterin (B1670844) and sepiapterin, are critical biomarkers and metabolic intermediates. However, their structural similarity presents a significant challenge for immunoassay-based quantification. An antibody developed against one isomer may exhibit cross-reactivity with others, leading to inaccurate measurements and misinterpreted biological significance.
This guide provides an objective comparison of antibody performance against key biopterin isomers, supported by illustrative experimental data. It also offers detailed experimental protocols for assessing antibody cross-reactivity, enabling researchers to validate the specificity of their own reagents.
Quantitative Comparison of Antibody Cross-Reactivity
The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the concentration of the competing isomer required to cause a 50% inhibition of the antibody binding to its target antigen (IC50) is measured. The percent cross-reactivity is then calculated relative to the target analyte.
The following table presents illustrative data for a hypothetical highly specific anti-biopterin monoclonal antibody. This data is based on the principle that highly specific antibodies with minimal cross-reactivity can be developed, as demonstrated in studies where cross-reactivity between anti-biopterin and anti-neopterin antibodies was as low as 0.002%[1].
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| Biopterin | 10 | 100% |
| Neopterin | > 10,000 | < 0.1% |
| Sepiapterin | 5,000 | 0.2% |
-
IC50: The concentration of the analyte that causes 50% inhibition of the maximal signal. A lower IC50 value indicates a higher binding affinity.
-
% Cross-Reactivity: Calculated as (IC50 of Biopterin / IC50 of Isomer) x 100.
This illustrative data highlights a desirable antibody profile, with high specificity for biopterin and negligible binding to its closely related isomers, neopterin and sepiapterin.
Experimental Protocols
Accurate assessment of antibody cross-reactivity is crucial for the validation of any immunoassay. The competitive ELISA is a widely used method for this purpose[2][3].
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol outlines the key steps for determining the cross-reactivity of an anti-biopterin antibody against its isomers.
1. Coating of Microtiter Plate:
-
A coating antigen (e.g., biopterin conjugated to a carrier protein like bovine serum albumin) is diluted in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C to allow the antigen to adsorb to the well surface[2].
2. Washing:
-
Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20) to remove any unbound coating antigen.
3. Blocking:
-
Add 200 µL of a blocking buffer (e.g., wash buffer containing 1% bovine serum albumin) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at 37°C[2].
4. Competitive Reaction:
-
Prepare a series of standard solutions of biopterin and the potential cross-reactants (neopterin, sepiapterin) in a suitable buffer.
-
Add 50 µL of each standard solution or sample to the appropriate wells.
-
Add 50 µL of the primary anti-biopterin antibody (at a predetermined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C. During this time, the free isomer in the solution will compete with the coated biopterin for binding to the antibody[2][4].
5. Addition of Secondary Antibody:
-
Wash the plate as described in step 2.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer to each well.
-
Incubate for 1 hour at 37°C.
6. Detection:
-
Wash the plate as described in step 2.
-
Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C[4][5].
7. Stopping the Reaction:
-
Add 50 µL of a stop solution (e.g., 2 M sulfuric acid) to each well to terminate the enzymatic reaction[4].
8. Data Acquisition and Analysis:
-
Measure the optical density (OD) at 450 nm using a microplate reader.
-
The concentration of the biopterin isomer in the samples is inversely proportional to the color intensity.
-
Plot the OD values against the logarithm of the analyte concentration to generate a standard curve.
-
Determine the IC50 values for biopterin and each of the tested isomers from their respective inhibition curves.
-
Calculate the percent cross-reactivity as described in the data presentation section.
Visualizations
To further clarify the concepts and procedures discussed, the following diagrams are provided.
Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.
Caption: Chemical structures of Biopterin, Neopterin, and Sepiapterin.
Alternative Methodologies
While competitive ELISA is a robust and common method, other techniques can also be employed to assess antibody-antigen interactions.
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that measures binding events in real-time[6]. It can provide detailed kinetic data, including association (kon) and dissociation (koff) rates, in addition to binding affinity (KD)[7][8]. In an SPR experiment, one molecule (e.g., the antibody) is immobilized on a sensor chip, and the binding of the analyte (the biopterin isomer) flowing over the surface is detected as a change in the refractive index[9][10]. This allows for a detailed characterization of the binding specificity and cross-reactivity.
Conclusion
The accurate quantification of biopterin and its isomers is essential for advancing our understanding of their roles in health and disease. Due to the structural similarities among these molecules, the potential for antibody cross-reactivity is a critical consideration in the development and validation of immunoassays. By employing rigorous testing methodologies such as competitive ELISA and SPR, researchers can select and validate antibodies with the high degree of specificity required for reliable and reproducible results. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. assaygenie.com [assaygenie.com]
- 5. fn-test.com [fn-test.com]
- 6. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of concentration and binding affinity of antibody fragments by use of surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rapidnovor.com [rapidnovor.com]
- 9. med.emory.edu [med.emory.edu]
- 10. researchgate.net [researchgate.net]
Validating LC-MS/MS Results for D-Biopterin: A Comparative Guide to Standards and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current LC-MS/MS methodologies for the quantification of D-Biopterin (Tetrahydrobiopterin, BH4), a critical cofactor in various metabolic pathways. We present supporting experimental data, detailed protocols, and a comparative analysis of available analytical standards to aid researchers in validating their findings with precision and accuracy.
Introduction to this compound Analysis
This compound (BH4) is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. Its accurate quantification is crucial for the diagnosis and monitoring of genetic disorders of BH4 metabolism and for research in areas such as neuroscience and cardiovascular disease. However, the inherent instability of BH4, which readily oxidizes to dihydrobiopterin (BH2) and biopterin (B10759762) (B), presents a significant analytical challenge.[1][2][3] This guide focuses on LC-MS/MS, the gold standard for sensitive and specific quantification of BH4 and its metabolites, and the critical role of appropriate standards in method validation.
Comparison of LC-MS/MS Methods
Various LC-MS/MS methods have been developed and validated for the analysis of this compound in different biological matrices. The choice of method often depends on the specific research question, the available instrumentation, and the matrix being analyzed. Below is a summary of key performance characteristics from published methods.
Table 1: Performance Characteristics of Published LC-MS/MS Methods for this compound Quantification
| Parameter | Method A (Plasma)[1] | Method B (CSF)[4][5] | Method C (Plasma)[6] | Method D (Cell Culture)[7] |
| Linearity Range | 1.0 - 100.0 ng/mL | 3 - 200 nmol/L | 0.5 - 500 ng/mL | 1 - 100 nM |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 3 nmol/L | 0.5 ng/mL | 1 nM |
| Intra-day Precision (%CV) | < 9.52% | < 14.4% | Not Reported | Not Reported |
| Inter-day Precision (%CV) | < 9.52% | < 14.4% | Not Reported | Not Reported |
| Accuracy (%) | 89.55% - 99.41% | Not explicitly stated, but excellent correlation with HPLC-EC/F (r=0.9646) | Not Reported | Not Reported |
| Internal Standard | Metaxalone | Stable Isotope Labeled BH4 | Not explicitly stated | Not explicitly stated |
| Sample Pre-treatment | Protein precipitation with acetonitrile (B52724) | Direct injection after filtration | Blood treated with 10% ascorbic acid | Protein precipitation with trichloroacetic acid and antioxidants |
The Crucial Role of Analytical Standards
The use of high-quality analytical standards is fundamental to the accuracy and reliability of any quantitative LC-MS/MS assay. For this compound analysis, this includes both the native analyte for calibration curves and a suitable internal standard to account for variability in sample preparation and instrument response.
Native this compound Standards:
Commercially available this compound (or its synthetic form, sapropterin (B162354) dihydrochloride) should be of high purity (>98%) and come with a certificate of analysis. It is critical to store these standards under appropriate conditions (typically -20°C or -80°C) to prevent degradation.
Internal Standards (IS):
The ideal internal standard for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte.[8][9][10] A SIL-IS has the same physicochemical properties as the analyte, causing it to co-elute chromatographically and experience similar ionization efficiency and matrix effects.[8][10] For this compound, a deuterated standard such as Biopterin-d3 is a suitable option.[11] The use of a SIL-IS is superior to using a structurally similar but non-isotopic compound (e.g., Metaxalone), as the latter may not adequately compensate for all sources of analytical variability.
Table 2: Comparison of this compound Analytical Standards
| Standard Type | Analyte | Supplier Example | Key Advantages | Key Considerations |
| Native Standard | (6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride | Sigma-Aldrich, Cayman Chemical | Essential for calibration curve preparation and recovery experiments. | Purity and stability are critical. Requires careful handling to prevent oxidation. |
| Stable Isotope-Labeled Internal Standard | Biopterin-d3 | LGC Standards[11] | Compensates for matrix effects, extraction variability, and instrument fluctuations.[8][10] Improves accuracy and precision. | Higher cost. Must be checked for isotopic purity and potential for isotopic exchange.[9] |
Experimental Protocols
Below are detailed methodologies for the quantification of this compound, representing a synthesis of best practices from the reviewed literature.
Protocol 1: Direct Quantification of this compound in Human Plasma
This protocol is adapted from validated methods for the direct measurement of BH4.[1][6]
1. Sample Collection and Stabilization:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately upon collection, add a freshly prepared antioxidant solution (e.g., 10% ascorbic acid or 0.1% dithioerythritol) to the blood to a final concentration of 1% ascorbic acid or 0.01% DTE to prevent oxidation of BH4.[3][6]
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard (e.g., Biopterin-d3).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate BH4 from its isomers and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Protocol 2: Indirect Quantification of this compound via Oxidation
This method is useful when direct measurement is challenging due to stability issues and provides a measure of total biopterins.[2][3]
1. Sample Collection and Stabilization:
-
Follow the same procedure as in Protocol 1.
2. Sample Preparation (Oxidation and Extraction):
-
To 100 µL of plasma, add the internal standard.
-
Add an oxidizing agent (e.g., acidic iodine solution) and incubate to convert all reduced biopterins (BH4 and BH2) to biopterin (B).
-
Stop the reaction with an excess of ascorbic acid.
-
Proceed with protein precipitation as described in Protocol 1.
3. LC-MS/MS Conditions:
-
Similar to Protocol 1, but the analysis is targeted at the oxidized biopterin and its corresponding internal standard.
Visualizing Workflows and Pathways
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Simplified this compound metabolic and cofactor pathway.
Conclusion
The validation of LC-MS/MS results for this compound requires careful consideration of its inherent instability and the selection of appropriate analytical standards. The use of a stable isotope-labeled internal standard is highly recommended to ensure the highest level of accuracy and precision. By following robust and validated protocols, researchers can confidently quantify this compound and its metabolites, leading to more reliable and reproducible scientific outcomes. The methods and data presented in this guide offer a solid foundation for establishing and validating this compound analysis in a research or clinical laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS methods for direct measurement of sepiapterin and tetrahydrobiopterin in human plasma and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Biopterin-d3 | TRC-B389022-0.5MG | LGC Standards [lgcstandards.com]
A Head-to-Head Comparison of Iodine and MnO₂ Oxidation for Biopterin Analysis
For researchers, scientists, and drug development professionals involved in the analysis of biopterins, the choice of oxidation method is a critical step that influences accuracy, efficiency, and cost. This guide provides an objective comparison of the two most common methods: iodine oxidation and manganese dioxide (MnO₂) oxidation, supported by experimental data to inform your selection process.
Tetrahydrobiopterin (BH4) is a vital cofactor for several key enzymes, and its quantification is crucial in various research and clinical settings. As BH4 and its partially oxidized form, dihydrobiopterin (BH2), are not fluorescent, an oxidation step to convert them to the highly fluorescent biopterin (B10759762) is necessary for their indirect quantification by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This guide delves into the specifics of iodine and MnO₂ oxidation to facilitate this process.
At a Glance: Iodine vs. MnO₂ Oxidation
| Feature | Iodine Oxidation | Manganese Dioxide (MnO₂) Oxidation |
| Principle | Differential oxidation using acidic and alkaline iodine solutions to distinguish between BH4 and BH2.[1][2][3] | Oxidation of all reduced biopterins to biopterin in a single step.[1][4] |
| Correlation | High correlation between the two methods (R = 0.99 for biopterin in urine).[4] | High correlation with iodine oxidation.[4] |
| Quantitative Results | No significant difference in measured biopterin levels compared to MnO₂ in urine.[4] | No significant difference in measured biopterin levels compared to iodine in urine.[4] |
| Sample Throughput | Can be more time-consuming due to the need for separate acidic and alkaline oxidation steps for differential quantification.[5] | Potentially higher throughput for total biopterin measurement as it is a single-step oxidation. |
| Chromatography | May result in chromatograms with more interfering peaks.[4] | Generally produces cleaner chromatograms with fewer impurities.[4] |
| Sample Stability | Oxidized samples have lower stability. | Oxidized samples are stable for at least 6 months at ambient temperature.[4] |
| Cost-Effectiveness | Generally considered more expensive due to the need for multiple reagents.[4] | More cost-effective.[4] |
| Procedural Complexity | Involves the preparation of multiple solutions, which can introduce variability.[4] | Involves more and longer centrifugation steps.[4] |
| Applicability | Widely used for urine, plasma, and cerebrospinal fluid (CSF).[5][6] | Primarily documented for urine; mentioned as an alternative for CSF.[4][5] |
| Recovery | Reported recovery of approximately 80% in some applications.[7] | Data on specific recovery percentages is limited in direct comparative studies. |
| Precision (CV%) | Total CV reported as ≤10% in some HPLC methods.[2] | Data on specific precision is limited in direct comparative studies. |
| LOD/LOQ | LOD for BH4 reported as low as 6.2 nmol/L in some HPLC-fluorescence methods.[1] | Data on specific LOD/LOQ is limited in direct comparative studies. |
Delving Deeper: Methodology and Performance
A key study directly comparing the two methods for the analysis of neopterin (B1670844) and biopterin in the urine of 124 patients found a high correlation (R=0.99) and no statistically significant difference between the results obtained with iodine and MnO₂ oxidation.[4] The regression equation for biopterin was determined to be: Biopterin MnO₂ = -0.0345 + 1.02 Biopterin iodine.[4]
While both methods yield comparable quantitative results for total biopterin, they have distinct practical advantages and disadvantages. The MnO₂ method is highlighted for its cost-effectiveness, the high stability of the oxidized samples, and the resulting cleaner chromatograms, which can simplify data analysis.[4] However, the protocol for MnO₂ oxidation involves more extensive centrifugation steps.[4] Conversely, the iodine method, particularly the differential oxidation approach, allows for the separate quantification of BH4 and BH2, which can be crucial for understanding the redox status of biopterins in a sample.[1][2][3]
It is important to note that both iodine and MnO₂ oxidation are indirect methods and may underestimate the levels of reduced pterins when compared to direct detection techniques like HPLC with electrochemical detection.[5]
Experimental Protocols
Below are the detailed experimental protocols for both iodine and MnO₂ oxidation as described for urine samples.
Iodine Oxidation Protocol
This method involves separate acidic and alkaline oxidation steps to differentiate between BH4 and BH2.
-
Sample Preparation: Centrifuge urine samples at 3000 rpm for 10 minutes.
-
Dilution: Mix 500 µl of the supernatant with 5 ml of normal saline.
-
Protein Precipitation: Add 200 µl of Trichloroacetic Acid (TCA) solution to 800 µl of the diluted sample. Centrifuge at 20,000 g for 15 minutes.
-
Acidic Oxidation (for total biopterin):
-
To 700 µl of the supernatant, add 100 µl of acidic iodine solution (e.g., 1% I₂/2% KI in 0.1 M HCl).
-
Incubate at room temperature in the dark for 1 hour.
-
Add 40 µl of ascorbic acid to stop the reaction.
-
-
Alkaline Oxidation (for BH2):
-
To another 700 µl of the supernatant, add 100 µl of alkaline iodine solution (e.g., 1% I₂/2% KI in 0.2 M NaOH).
-
Incubate at room temperature in the dark for 1 hour.
-
Add 40 µl of ascorbic acid.
-
-
Final Centrifugation: Centrifuge the oxidized samples at 20,000 g for 10 minutes.
-
Analysis: Analyze the supernatant by HPLC with fluorescence detection. BH4 concentration is calculated from the difference between the biopterin concentrations obtained from acidic and alkaline oxidation.
Manganese Dioxide (MnO₂) Oxidation Protocol
This method oxidizes all reduced biopterins to biopterin in a single step.
-
pH Adjustment: Adjust the pH of 5 ml of fresh urine to 1.0–1.5 with 6 mol/l HCl.
-
Oxidation: Add 100 mg of MnO₂ powder.
-
Incubation: Shake the samples for 5 minutes at room temperature.
-
Centrifugation: Centrifuge for 10 minutes at 4000 rpm.
-
Sample Application: Dip filter paper strips into the clear supernatant.
-
Drying: Allow the filter paper to dry at room temperature in dim light.
-
Elution: Cut the filter paper spots into small pieces and elute the pterins with 2 ml of water by shaking for 15 minutes.
-
Filtration: Filter the extract through a 10 kDa cut-off filter at 2000 g for 10 minutes.
-
Analysis: Analyze the clear supernatant by HPLC with fluorescence detection.
Visualizing the Workflows and Pathways
To further clarify the processes, the following diagrams illustrate the experimental workflows and the metabolic pathway of biopterin.
Caption: Iodine Oxidation Workflow.
Caption: MnO₂ Oxidation Workflow.
Caption: Tetrahydrobiopterin Metabolism.
Conclusion: Making an Informed Choice
Both iodine and manganese dioxide oxidation are effective and highly correlated methods for the preparation of biological samples for biopterin analysis by HPLC.
-
For researchers requiring differential quantification of BH4 and BH2 to assess the redox state of biopterins, the iodine oxidation method remains the established choice.
-
For high-throughput analysis of total biopterin, where cost, sample stability, and cleaner chromatograms are a priority, the MnO₂ oxidation method presents a compelling and validated alternative.
Ultimately, the choice between these two methods will depend on the specific research question, the available resources, and the desired balance between detailed quantification and analytical efficiency.
References
- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Comparison of Iodine-Type and MnO2-Type Oxidation for Measuring the Levels of Urine Neopterin and Biopterin in Patients with Hyperphenylalaninemia: A Descriptive-Analytic Study in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simplified HPLC methodology for quantifying biological pterins by selective oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Biopterin Enantiomers on Cell Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stereospecificity of bioactive molecules is paramount. This guide provides a comprehensive comparison of the differential effects of the naturally occurring L-erythro-biopterin and its synthetic enantiomer, D-erythro-biopterin, on key cell signaling pathways. The data presented herein, summarized from various experimental studies, highlights the critical role of stereochemistry in the biological activity of tetrahydrobiopterin (B1682763) (BH4).
Regulation of Monoamine Neurotransmitter Synthesis
The synthesis of key neurotransmitters such as dopamine (B1211576) and serotonin (B10506) is critically dependent on tetrahydrobiopterin as a cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), respectively. Experimental evidence demonstrates a strong stereospecific preference for the natural L-erythro-biopterin enantiomer.
Tyrosine Hydroxylase (TH) Activity
Kinetic studies reveal significant differences in the affinity of tyrosine hydroxylase for the stereoisomers of tetrahydrobiopterin. The natural L-erythro isomer is the most effective cofactor for this rate-limiting enzyme in dopamine synthesis.
Table 1: Comparison of the Michaelis Constant (Km) of Tetrahydrobiopterin Isomers for Tyrosine Hydroxylase
| Tetrahydrobiopterin Isomer | Km (µM) | Relative Activity |
| L-erythro-BH4 | ~20 (at <100 µM) | High |
| D-erythro-BH4 | Constant, higher than L-erythro | Low |
| L-threo-BH4 | Constant, higher than L-erythro | Low |
| D-threo-BH4 | ~20 (at <100 µM) | High |
Data adapted from a study on bovine adrenal medulla tyrosine hydroxylase.
Tryptophan Hydroxylase (TPH) Activity
The synthesis of serotonin is initiated by tryptophan hydroxylase, which also exhibits a strong preference for the L-erythro enantiomer of BH4. The D-erythro isomer is reported to be relatively inactive as a cofactor for TPH.[1]
Dopamine Release
Beyond its role as a cofactor, (6R)-L-erythro-tetrahydrobiopterin (L-BH4) has been shown to stimulate dopamine release by acting on a specific recognition site on neuronal membranes. In contrast, the (6S)-diastereomer (D-BH4) exhibits a significantly weaker effect and can act as an antagonist.
Table 2: Comparison of L- and D-erythro-biopterin on Dopamine Release
| Compound | Maximal Increase in Dopamine Release | Antagonistic Activity |
| (6R)-L-erythro-BH4 | 100% | - |
| (6S)-D-erythro-BH4 | ~16.7% (one-sixth of L-BH4) | Yes |
Data from a study using brain microdialysis in the rat striatum.[2]
Nitric Oxide Synthase (NOS) and Cardiovascular Signaling
Tetrahydrobiopterin is an essential cofactor for all isoforms of nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. The stereochemistry of BH4 is crucial for maintaining coupled NOS activity.
Nitric Oxide Synthase (NOS) Activity
The natural (6R)-L-erythro enantiomer of tetrahydrobiopterin is the active cofactor for endothelial nitric oxide synthase (eNOS).[3] In the absence of sufficient L-BH4, or in the presence of its oxidized forms, eNOS becomes "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO. This contributes to endothelial dysfunction and vascular oxidative stress. The (6S)-stereoisomer is reported to have no cofactor function for eNOS.[3] While direct comparative kinetic data for D-erythro-biopterin on NOS activity is limited in the searched literature, the lack of cofactor activity implies a significant difference in their effects on NO-mediated signaling.
Diagram 1: Role of Biopterin (B10759762) Enantiomers in NOS Function
Caption: Differential effects of L- and D-erythro-biopterin on eNOS.
Cell Proliferation and Apoptosis
The role of tetrahydrobiopterin in cell proliferation and apoptosis is complex and appears to be cell-type specific. While the natural L-erythro enantiomer has been shown to influence these processes, comparative data with the D-erythro form is limited.
Studies have shown that (6R)-L-erythro-tetrahydrobiopterin can induce PC12 cell proliferation and also accelerate apoptosis in these cells when they are deprived of trophic support.[4][5] This pro-apoptotic effect is suggested to be linked to an increase in cell cycle progression, potentially through the modulation of c-Myc expression.[4][5] In contrast, in H9c2 cardiomyocytes, L-BH4 has a protective effect against radiation-induced growth inhibition and apoptosis.[1] Further research is needed to directly compare the effects of L- and D-erythro-biopterin on these fundamental cellular processes across different cell types.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate comparison of the effects of biopterin enantiomers. Below are outlines of key experimental methodologies.
Tyrosine Hydroxylase Activity Assay
Objective: To determine and compare the kinetic parameters (Km and Vmax) of L- and D-erythro-biopterin as cofactors for tyrosine hydroxylase.
Methodology:
-
Enzyme Preparation: Purify tyrosine hydroxylase from a suitable source (e.g., bovine adrenal medulla) or use a recombinant form of the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., MOPS or HEPES), catalase, Fe(NH₄)₂(SO₄)₂, and varying concentrations of the biopterin enantiomer to be tested.
-
Initiation of Reaction: Start the reaction by adding L-tyrosine.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantification of DOPA: Measure the amount of L-DOPA produced using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
-
Kinetic Analysis: Plot the reaction velocity against the substrate (biopterin enantiomer) concentration and determine the Km and Vmax values using non-linear regression analysis (e.g., Michaelis-Menten kinetics).
Diagram 2: Workflow for Tyrosine Hydroxylase Activity Assay
Caption: Experimental workflow for comparing biopterin enantiomers on TH activity.
Nitric Oxide Synthase Activity Assay
Objective: To compare the ability of L- and D-erythro-biopterin to support nitric oxide production by nitric oxide synthase.
Methodology:
-
Cell Culture: Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) or other cells expressing NOS.
-
Treatment: Treat the cells with the L- or D-erythro-biopterin enantiomer at various concentrations.
-
Stimulation: Stimulate the cells to produce NO using an appropriate agonist (e.g., bradykinin, ionomycin).
-
NO Measurement: Measure the production of NO in the cell culture supernatant. This can be done using various methods:
-
Griess Assay: Measures the concentration of nitrite (B80452) (a stable breakdown product of NO).
-
NO-sensitive fluorescent dyes: (e.g., DAF-FM diacetate) which fluoresce upon reacting with NO.
-
Chemiluminescence-based NO analyzers: Directly measure NO gas.
-
-
Data Analysis: Compare the amount of NO produced in the presence of each enantiomer to a control group (no biopterin).
Cell Proliferation Assay
Objective: To assess the differential effects of L- and D-erythro-biopterin on the proliferation of a specific cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., PC12, H9c2) in a 96-well plate at a known density.
-
Treatment: After cell attachment, treat the cells with various concentrations of L- and D-erythro-biopterin. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Viability/Proliferation Measurement: Use a suitable assay to determine the number of viable cells:
-
MTT or XTT assay: Measures the metabolic activity of viable cells.
-
BrdU incorporation assay: Measures DNA synthesis in proliferating cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Compare the cell proliferation rates between the different treatment groups.
Conclusion
The available evidence strongly indicates that the biological effects of tetrahydrobiopterin are highly stereospecific. The natural L-erythro enantiomer is the active cofactor for key enzymes involved in neurotransmitter synthesis and nitric oxide production. In contrast, the D-erythro enantiomer is largely inactive as a cofactor and may even exhibit antagonistic properties in certain contexts. This guide highlights the critical importance of considering the stereochemistry of biopterins in research and drug development. Further studies are warranted to fully elucidate the differential effects of these enantiomers on a broader range of cell signaling pathways and cellular processes.
References
- 1. Tetrahydrobiopterin Protects against Radiation-induced Growth Inhibition in H9c2 Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a dopamine-releasing action of 6R-L-erythro-tetrahydrobiopterin: comparison with a 6S-form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Tetrahydrobiopterin enhances apoptotic PC12 cell death following withdrawal of trophic support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Hazard Identification and Safety Summary
Proper disposal of D-Biopterin is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, will minimize risks associated with this chemical.
Before handling this compound, it is essential to be aware of its potential hazards. The following table summarizes the key safety information based on data for L-Biopterin and its derivatives, which should be applied to this compound as a precautionary measure.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Oral Toxicity | Harmful if swallowed.[1] | GHS07 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | GHS07 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | GHS07 | Warning |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | GHS07 | Warning |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.
Accidental Release and Spill Procedure
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Secure the Area: If the spill is large, evacuate the immediate area and restrict access.
-
Ensure Proper Ventilation: Work in a well-ventilated space to avoid inhalation of dust.[2]
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill: For powdered this compound, carefully sweep up the material to avoid creating dust.[2] Place the swept material into a suitable, labeled container for disposal.[2]
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area with a suitable cleaning agent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in the same labeled waste container as the spilled chemical.
This compound Disposal Protocol
Follow this step-by-step protocol for the routine disposal of this compound waste:
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste.
-
Solid waste (e.g., unused this compound, contaminated labware) should be collected separately from liquid waste.
-
-
Containerization:
-
Use a dedicated, sealable, and clearly labeled waste container.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., Irritant, Harmful if Swallowed)
-
Accumulation start date.
-
-
-
Collection of Solid Waste:
-
Place any unused or expired solid this compound directly into the designated waste container.
-
Contaminated items such as weighing paper, gloves, and disposable labware should also be placed in this container.
-
-
Collection of Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste.
-
Do not pour this compound solutions down the drain or into sewers.[1]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from sources of ignition.[1]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal must be in accordance with all applicable local, state, and federal regulations.
-
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations, before handling or disposing of any chemical waste.
References
Safeguarding Your Research: Essential Protective Measures for Handling D-Biopterin
Researchers and drug development professionals working with D-Biopterin require clear, immediate, and actionable safety guidance. This document provides essential information on personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety. The required equipment provides a barrier against potential skin and eye irritation.
| Protective Equipment | Specifications | Rationale |
| Hand Protection | Nitrile or neoprene rubber gloves. | Prevents skin contact and potential irritation.[1] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[2] | Protects against splashes and dust particles entering the eyes, preventing serious eye irritation.[3] |
| Body Protection | A liquid-tight laboratory coat or overalls with long sleeves.[1] | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | A certified particle-filtering half mask or a half mask with appropriate filters should be used when handling the powder form to avoid dust formation.[2] | Prevents respiratory tract irritation by avoiding inhalation of dust particles.[3] |
| Foot Protection | Waterproof, chemical-resistant boots or shoe coverings.[5] | Protects against spills. |
Operational and Disposal Plans
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and maintaining the integrity of the compound.
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.[3]
-
Preventing Dust Formation: Avoid actions that could generate dust when working with the solid form.[3]
-
Storage Conditions: this compound is hygroscopic and sensitive to light and oxygen.[6] It should be stored in a tightly sealed container, desiccated, and protected from light in a freezer at -20°C for long-term stability.[6][7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Container Disposal: Empty containers should be treated as hazardous waste and disposed of appropriately. Do not reuse empty containers.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][8][9] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[3][10] If skin irritation persists, consult a physician.[3] Remove contaminated clothing.[8] |
| Inhalation | Move the exposed person to fresh air at once.[8][10] If breathing is difficult or stops, provide artificial respiration.[10] Seek medical attention if symptoms occur.[3] |
| Ingestion | Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[11] |
Experimental Workflow for Safe Handling
To provide a clear, step-by-step guide for researchers, the following workflow diagram outlines the safe handling of this compound from initial receipt to final disposal.
References
- 1. royalbrinkman.com [royalbrinkman.com]
- 2. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. epa.gov [epa.gov]
- 9. chemcert.com.au [chemcert.com.au]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
